molecular formula C8H7BrF2O B1526023 4-Bromo-1-(difluoromethyl)-2-methoxybenzene CAS No. 1254034-35-9

4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Cat. No.: B1526023
CAS No.: 1254034-35-9
M. Wt: 237.04 g/mol
InChI Key: UNWGRWICQOPHLY-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWGRWICQOPHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic protocols for preparing 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by the difluoromethyl group make this compound a subject of significant interest for researchers and drug development professionals. This document will delve into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis.

Introduction: The Significance of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group has emerged as a critical functional motif in modern chemistry. It is often employed as a bioisostere for hydroxyl, thiol, or amine groups, offering a unique combination of properties. The CF₂H group can act as a lipophilic hydrogen bond donor, enhancing membrane permeability and metabolic stability of drug candidates.[1] Its incorporation into aromatic systems, such as in this compound, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Synthetic Strategy: A Two-Stage Approach

The most direct and widely applicable synthetic route to this compound involves a two-stage process. This strategy hinges on the initial preparation of a key intermediate, 4-bromo-2-methoxybenzaldehyde, followed by the deoxydifluorination of the aldehyde functionality.

Synthesis_Strategy Start Starting Materials (e.g., 3-Bromoanisole or 1,4-Dibromo-2-fluorobenzene) Aldehyde Intermediate: 4-Bromo-2-methoxybenzaldehyde Start->Aldehyde Formylation Target Target Molecule: This compound Aldehyde->Target Deoxydifluorination

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of the Key Intermediate: 4-Bromo-2-methoxybenzaldehyde

The synthesis of 4-bromo-2-methoxybenzaldehyde can be approached through several methods, with the choice often depending on the availability of starting materials and the desired scale of the reaction.

Method A: Formylation of 3-Bromoanisole

One common approach involves the formylation of 3-bromoanisole. However, this method can suffer from poor regioselectivity, leading to a mixture of isomers that require careful purification.[2]

Method B: A More Selective Route from 1,4-Dibromo-2-fluorobenzene

A more selective and scalable synthesis starts from 1,4-dibromo-2-fluorobenzene. This multi-step process, outlined in several patents, offers better control over the final product's regiochemistry.[2][3]

The key steps are:

  • Metal-Halogen Exchange and Formylation: 1,4-Dibromo-2-fluorobenzene undergoes a metal-halogen exchange, typically with a strong base like butyl lithium, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This selectively introduces the aldehyde group at the position of one of the bromine atoms.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 2-fluoro-4-bromobenzaldehyde is then subjected to a nucleophilic aromatic substitution reaction with methanol in the presence of a base like potassium carbonate. The methoxy group displaces the fluorine atom to yield the desired 4-bromo-2-methoxybenzaldehyde.[2][3]

Aldehyde_Synthesis Start 1,4-Dibromo-2-fluorobenzene Intermediate 2-Fluoro-4-bromobenzaldehyde Start->Intermediate 1. BuLi 2. DMF Product 4-Bromo-2-methoxybenzaldehyde Intermediate->Product CH₃OH, K₂CO₃

Caption: Synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene.

Part II: Deoxydifluorination of 4-Bromo-2-methoxybenzaldehyde

The conversion of the aldehyde group in 4-bromo-2-methoxybenzaldehyde to a difluoromethyl group is the crucial step in this synthesis. A variety of reagents can accomplish this transformation, each with its own advantages and disadvantages in terms of reactivity, safety, and operational simplicity. The wide availability of aldehydes makes this a highly desirable strategy.[4]

Deoxydifluorination Reagents and Mechanistic Considerations

Deoxydifluorination of aldehydes is a well-established method for installing a difluoromethyl group.[4] Traditional reagents like sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST) are effective but are also hazardous and require careful handling.[4][5] More recent developments have focused on milder and safer alternatives.

One such modern approach utilizes a combination of diphenyl sulfide (Ph₂S) and Selectfluor®. This system offers a safer and more operationally convenient protocol.[4] The proposed mechanism involves the activation of the aldehyde by a sulfur-based species, followed by nucleophilic attack of fluoride and subsequent elimination to form the difluoromethyl group.

Another effective and milder method involves the use of anhydrous tetramethylammonium fluoride (NMe₄F) in conjunction with perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (Tf₂O).[6] This approach provides moderate to excellent yields for the conversion of (hetero)aryl aldehydes to their corresponding difluoromethyl products.[6]

Deoxydifluorination cluster_reagents Deoxydifluorination Reagents Aldehyde 4-Bromo-2-methoxybenzaldehyde (Ar-CHO) Product This compound (Ar-CF₂H) Aldehyde->Product Fluorination DAST DAST Selectfluor Ph₂S / Selectfluor® NMe4F NMe₄F / PBSF

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the structural rationale for its observed and predicted properties and providing actionable experimental protocols for its characterization.

Molecular Identity and Structural Rationale

This compound, with the CAS Number 1254034-35-9, possesses a unique combination of substituents on a benzene scaffold that imparts a specific set of electronic and steric characteristics. The presence of a bromine atom, a difluoromethyl group, and a methoxy group creates a nuanced electronic environment that influences its reactivity, metabolic stability, and intermolecular interactions—key considerations in drug design and materials science.[1]

The difluoromethyl group, in particular, is a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, influencing protein-ligand interactions. Its electron-withdrawing nature, combined with the inductive effect of the bromine and the resonance effect of the methoxy group, contributes to the overall polarity and reactivity of the molecule.

PropertyValueSource
CAS Number 1254034-35-9[1]
Molecular Formula C₈H₇BrF₂O[1]
Molecular Weight 237.041 g/mol [1]
Canonical SMILES COC1=C(C=C(Br)C=C1)C(F)F
InChI InChI=1S/C8H7BrF2O/c1-12-8-5-6(7(10)11)2-3-4-12/h2-5,7H,1H3
InChIKey Not Available

Predicted Physicochemical Properties: A Computational Approach

In the absence of extensive experimental data, computational modeling provides valuable initial estimates of the physicochemical properties of this compound. These predictions are crucial for guiding experimental design and anticipating the compound's behavior in various environments.

PropertyPredicted ValueMethod/Software
Boiling Point ~220-240 °C at 760 mmHgEstimation based on related structures
Melting Point Not Available
Density ~1.5 - 1.6 g/cm³Estimation based on related structures
logP ~3.0 - 3.5ALOGPS, ChemDraw
pKa Not Available

Expert Insight: The predicted logP value suggests that this compound is a moderately lipophilic compound. This has significant implications for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A logP in this range often correlates with good membrane permeability.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group. The aromatic region will likely display a complex splitting pattern due to the different electronic environments of the protons on the substituted ring. The methoxy group should appear as a singlet around 3.8-4.0 ppm. The difluoromethyl proton will be a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the eight carbon atoms. The carbon of the difluoromethyl group will be split into a triplet by the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, likely a doublet due to coupling with the proton, is expected for the two equivalent fluorine atoms of the difluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • C-H stretching (aromatic and aliphatic)

  • C=C stretching (aromatic ring)

  • C-O stretching (ether)

  • C-F stretching (difluoromethyl group)

  • C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the experimental determination of key physicochemical properties of this compound.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 107.[2][3]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of two largely immiscible solvents, in this case, n-octanol and water.

Methodology:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: In a glass vessel with a screw cap, combine a known volume of the n-octanol stock solution with a known volume of water.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as HPLC-UV or GC-MS.

  • Calculation: Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Pre-saturate n-octanol and water Partition Combine octanol solution and water Solvents->Partition Sample Prepare stock solution in n-octanol Sample->Partition Equilibrate Shake to reach equilibrium Partition->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Analyze Determine concentration in each phase (HPLC/GC) Separate->Analyze Calculate Calculate logP Analyze->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol is a standard method for determining the thermodynamic solubility of a compound.[4][5]

Principle: An excess of the solid compound is equilibrated with a solvent to form a saturated solution. The concentration of the solute in the saturated solution represents its solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Quantification: Calculate the solubility from a standard calibration curve.

Diagram of the Aqueous Solubility Workflow:

SolubilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Add excess solid to aqueous buffer Equilibrate Agitate to reach equilibrium Sample->Equilibrate Separate Centrifuge/filter to remove solid Equilibrate->Separate Analyze Determine concentration of dissolved compound (HPLC) Separate->Analyze Quantify Calculate solubility Analyze->Quantify

Caption: Workflow for aqueous solubility determination.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound at the recommended temperature of -20°C in a tightly sealed container under an inert atmosphere.[1]

Conclusion

This compound is a compound with significant potential in drug discovery and materials science. While experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive overview based on its structural characteristics, computational predictions, and established experimental protocols. The provided methodologies offer a clear path for researchers to fully characterize this promising molecule and unlock its full potential.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). Product Properties Test Guidelines, OPPTS 830.7550, Partition Coefficient (n-Octanol/Water), Shake Flask Method. Available at: [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • Kerns, E. H., & Di, L. (2004).
  • Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002.
  • Volgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.

Sources

4-Bromo-1-(difluoromethyl)-2-methoxybenzene CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of this compound, identified by CAS number 1261512-49-5 . This document details the compound's chemical identity, physicochemical properties, plausible synthetic pathways, and critical applications as a versatile building block in medicinal chemistry and materials science. We will explore the strategic importance of its distinct functional groups—the bromo moiety for cross-coupling, the difluoromethyl group as a bioisostere, and the methoxy group for electronic modulation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural attributes for the synthesis of novel molecules.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Bromo-2-(difluoromethyl)anisole, is a halogenated and fluorinated aromatic compound whose structural features make it a valuable intermediate in organic synthesis.[1] The presence of three distinct functional groups on the benzene ring offers multiple avenues for chemical modification, providing a scaffold for building complex molecular architectures.

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 1261512-49-5[1][2]
Molecular Formula C₈H₇BrF₂O[1]
Molecular Weight 237.04 g/mol [1]
IUPAC Name This compoundN/A
Common Synonyms 4-Bromo-2-(difluoromethyl)anisole; 5-Bromo-2-methoxybenzodifluoride[1]
Boiling Point ~232°C (estimated)[3]
Density ~1.508 g/cm³ (estimated)[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical synthetic route can be devised based on established organometallic and fluorination chemistry. A plausible pathway originates from the commercially available precursor, 4-bromo-2-methoxybenzaldehyde.

Proposed Synthetic Protocol: A Two-Step Approach

This proposed synthesis involves the conversion of an aldehyde to a difluoromethyl group using a fluorinating agent.

  • Step 1: Preparation of 4-bromo-2-methoxybenzaldehyde. This intermediate can be synthesized from readily available materials like 1,4-dibromo-2-fluorobenzene. The process involves a metal-halogen exchange followed by formylation.[4] Alternatively, formylation of meta-bromoanisole can be performed, though selectivity may be lower.[4] For the purpose of this guide, we will consider 4-bromo-2-methoxybenzaldehyde as the starting material.

  • Step 2: Deoxyfluorination to yield this compound. The aldehyde functional group is converted to the target difluoromethyl group. Diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents are suitable for this transformation. The mechanism involves the initial reaction of the aldehyde's carbonyl oxygen with the fluorinating agent, followed by nucleophilic substitution by fluoride ions to replace the oxygen with two fluorine atoms.

Protocol: Synthesis of this compound

  • Materials: 4-bromo-2-methoxybenzaldehyde, Deoxyfluorination agent (e.g., DAST, Deoxo-Fluor®), anhydrous dichloromethane (DCM), nitrogen or argon atmosphere, standard glassware.

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the deoxyfluorination agent (approx. 1.2-1.5 eq.) dropwise to the stirred solution. Causality: The reaction is exothermic, and slow addition at a reduced temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cautiously quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the acidic byproducts of the fluorinating agent.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the final product, this compound.

G cluster_start Starting Material cluster_process Process cluster_product Final Product SM 4-Bromo-2-methoxybenzaldehyde Fluorination Deoxyfluorination SM->Fluorination DAST or Deoxo-Fluor® Anhydrous DCM, 0°C to RT Product 4-Bromo-1-(difluoromethyl)- 2-methoxybenzene Fluorination->Product Workup & Purification

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

The utility of this compound stems from the unique and complementary roles of its functional groups, making it a powerful scaffold for building molecules with desired pharmacological properties.

  • The Bromo Group as a Reactive Handle: The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions.[3] Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the facile formation of carbon-carbon or carbon-heteroatom bonds at this position. This enables the strategic introduction of diverse substituents, from simple alkyl chains to complex heterocyclic systems, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

  • The Difluoromethyl (CF₂H) Group as a Bioisostere: The difluoromethyl group is increasingly used in medicinal chemistry as a bioisostere of a hydroxyl (-OH), thiol (-SH), or even a hydroxymethyl (-CH₂OH) group. Its introduction can significantly enhance a molecule's properties:

    • Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

    • Lipophilicity: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability.

    • Binding Affinity: The CF₂H group is a weak hydrogen bond donor and can alter the electrostatic potential of the aromatic ring, potentially leading to stronger and more specific interactions with target proteins.[5]

  • The Methoxy Group as a Modulator: The methoxy (-OCH₃) group is an electron-donating group that influences the electronic properties of the benzene ring. This can modulate the reactivity of the other positions and affect how the molecule interacts with biological targets. It can also serve as a potential site for O-demethylation, creating a phenol for further functionalization or as a metabolic clearance pathway.

The combination of these features makes this compound a key intermediate for synthesizing inhibitors for various therapeutic targets. For instance, brominated benzamide derivatives have been successfully designed as potent FGFR1 inhibitors for non-small cell lung cancer.[6][7] The core structure of this compound provides a perfect starting point for developing analogous inhibitors where the difluoromethyl group could impart superior pharmacokinetic properties.

G cluster_start Building Block cluster_reaction Reaction cluster_reagent Coupling Partner cluster_product Target Molecule Start 4-Bromo-1-(difluoromethyl)- 2-methoxybenzene Coupling Suzuki Coupling Start->Coupling Product Complex Bioactive Molecule (e.g., Kinase Inhibitor Scaffold) Coupling->Product Reagent Arylboronic Acid (e.g., Pyridineboronic acid) Reagent->Coupling Pd Catalyst Base

Caption: Role as a building block in a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

  • Hazard Identification: Based on related compounds, it is prudent to assume that this chemical may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10] It may also be harmful if swallowed.[8]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.[12]

    • Keep in a dry, cool, and well-ventilated place.[12] Vendor recommendations suggest storing sealed and at room temperature.[1]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for accelerating research in drug discovery and materials science. Its trifunctional nature provides a robust platform for synthetic chemists to perform selective modifications, enabling the systematic development of novel compounds with tailored biological and physical properties. The incorporation of the difluoromethyl group, in particular, aligns with current trends in medicinal chemistry aimed at enhancing metabolic stability and target affinity. As demand for sophisticated molecular scaffolds grows, the utility of this and related building blocks is set to expand, paving the way for the next generation of therapeutics and advanced materials.

References

  • ChemWhat. 4-Bromo-1-difluoromethoxy-2-trifluoromethyl-benzene CAS#: 954236-13-6. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • National Institutes of Health (NIH). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Regioselective bromination of electron-rich benzoic acids. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Executive Summary

The structural elucidation of novel or specialized chemical entities is the bedrock of modern drug discovery and materials science. This compound (Molecular Formula: C₈H₇BrF₂O, Molecular Weight: 237.04 g/mol ) is a substituted anisole derivative whose utility in synthetic chemistry is predicated on the precise arrangement of its functional groups.[1] The presence of a bromine atom, a methoxy group, and a difluoromethyl group on the benzene ring presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, this document not only presents the predicted data but also explains the underlying physical principles that give rise to the spectral features, offering researchers a robust framework for the characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Probes

The strategic application of multiple spectroscopic techniques is essential for unambiguous structural confirmation. Each method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a rigorous analytical workflow.

cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_info Derived Information mol Structure C₈H₇BrF₂O NMR NMR ¹H, ¹³C, ¹⁹F mol:f1->NMR IR IR Spectroscopy mol:f1->IR MS Mass Spectrometry mol:f1->MS info_nmr Connectivity & Electronic Environment NMR->info_nmr info_ir Functional Groups IR->info_ir info_ms Molecular Weight & Formula MS->info_ms

Caption: Interplay of spectroscopic methods for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, connectivity, and electronic environment of hydrogen atoms.

  • Aromatic Region (δ 7.0-7.5 ppm): Three distinct signals are expected for the protons on the benzene ring. Their splitting patterns (doublets, doublets of doublets) will be dictated by their coupling to adjacent protons.

  • Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy (-OCH₃) group are equivalent and not coupled to other protons, resulting in a sharp singlet.

  • Difluoromethyl Group (δ 6.6-7.3 ppm): The single proton of the -CHF₂ group is a key diagnostic feature. Due to coupling with two equivalent fluorine atoms, this signal will appear as a triplet (¹J-H,F coupling). The significant downfield shift is caused by the strong electron-withdrawing effect of the adjacent fluorine atoms.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~7.40 d ~2.5 H-3
~7.25 dd ~8.5, 2.5 H-5
~7.05 d ~8.5 H-6
~6.80 t ~56.0 H-CF₂

| ~3.90 | s | - | H-OCH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Record the spectrum at 298 K. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

  • Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the electronegative oxygen and fluorine-bearing groups will be the most downfield.

  • Difluoromethyl Carbon (δ ~115 ppm, ¹J-C,F ~240 Hz): The carbon of the -CHF₂ group is highly characteristic. It will appear as a triplet due to strong one-bond coupling to the two fluorine atoms.[2]

  • Methoxy Carbon (δ ~56 ppm): The carbon of the -OCH₃ group will appear as a singlet in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~155.0 s - C-2 (C-O)
~133.0 s - C-5
~128.0 t ~25 C-1 (C-CF₂)
~125.0 s - C-3
~115.0 t ~240 C-CF₂
~114.0 s - C-6
~113.0 s - C-4 (C-Br)

| ~56.5 | s | - | C-OCH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the residual solvent signal of CDCl₃ at 77.16 ppm.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is an indispensable tool, offering high sensitivity and a wide chemical shift range.[3]

  • Difluoromethyl Group (δ -90 to -120 ppm): The two fluorine atoms in the -CHF₂ group are chemically equivalent. They are coupled to the single proton, which splits their signal into a doublet. The chemical shift is highly sensitive to the electronic environment.[2][4]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment

| ~ -95.0 | d | ~56.0 | F-CF₂ |

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. An external reference like CFCl₃ may be used.

  • Instrumentation: Utilize an NMR spectrometer with a fluorine-capable probe.

  • Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum if desired, though the proton-coupled spectrum provides the valuable doublet information.

  • Processing: Process the data and reference the spectrum appropriately.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent method for quickly confirming the presence of key structural motifs.[5]

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100-3000 Medium-Weak Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch (-OCH₃)
1590, 1480 Strong-Medium Aromatic C=C Ring Stretch
1260-1230 Strong Aryl-O Stretch (asymmetric)
1150-1050 Strong C-F Stretch
1040-1020 Strong Aryl-O Stretch (symmetric)
880-800 Strong C-H Out-of-plane Bending

| 600-500 | Medium-Weak | C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline-corrected. Identify and label the characteristic absorption peaks and compare them with known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. For this compound, Electron Ionization (EI) is a common technique.

  • Molecular Ion (M⁺): The most critical feature is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom.[6]

  • Fragmentation: Common fragmentation pathways may include the loss of the bromine atom ([M-Br]⁺), the methoxy group ([M-OCH₃]⁺), or a formyl group from the ether ([M-CHO]⁺).

Table 5: Predicted Mass Spectrometry Data (EI)

m/z Predicted Relative Intensity (%) Assignment
238 ~98 [M+2]⁺ (with ⁸¹Br)
236 100 [M]⁺ (with ⁷⁹Br)
157 Variable [M-Br]⁺

| 205 | Variable | [M-OCH₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms) and an electron ionization source.

  • GC Method: Inject 1 µL of the solution. Use a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., hold at 50°C for 1 min, then ramp to 280°C at 20°C/min).

  • MS Method: Set the ion source to 70 eV (standard for EI). Scan a mass range of m/z 40-350.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion region to confirm the bromine isotopic pattern.

Integrated Analytical Workflow

The confirmation of the structure of this compound is a process of data integration, where each piece of spectroscopic evidence corroborates the others.

Sources

commercial availability of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-methoxybenzene for Advanced Research Applications

Introduction

This compound, also known as 4-Bromo-2-(difluoromethyl)anisole, is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features—a bromine atom, a difluoromethyl group, and a methoxy group on a benzene ring—make it a versatile synthetic building block. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The difluoromethyl moiety is a key bioisostere for hydroxyl and thiol groups, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides an in-depth overview of the commercial availability, chemical properties, applications, and handling of this important research chemical.

Chemical Identity and Physicochemical Properties

Correctly identifying the compound is critical for sourcing and application. While the numbering of substituents can vary, the most commonly accepted IUPAC name is 4-Bromo-2-(difluoromethyl)-1-methoxybenzene.

Table 1: Physicochemical Properties of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene

PropertyValueSource
CAS Number 1261512-49-5[3]
Molecular Formula C₈H₇BrF₂O[3]
Molecular Weight 237.04 g/mol [3]
Appearance Not specified, likely a liquid or low-melting solid-
Storage Sealed in dry, Room Temperature[3]

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers. It is typically offered for research and development purposes and not for therapeutic or diagnostic use. When sourcing this chemical, it is imperative to request a Certificate of Analysis (CoA) to verify its purity and identity.

Table 2: Commercial Suppliers and Typical Product Specifications

SupplierPurityAvailable QuantitiesCAS NumberNotes
Sunway Pharm Ltd 97%1g, 5g, 25g1261512-49-5Offers CoA, Datasheet, and NMR data.[3]
BLDpharm VariesInquireNot specified for this exact compound, but related compounds are available.Offers a wide range of brominated building blocks.[4][5][6]
LEAPChem VariesInquireNot specified for this exact compound, but related compounds are available.Specialized supplier for research and bulk manufacturing.[7]

Strategic Workflow for Compound Acquisition and Utilization

The process of acquiring and using a specialized chemical like this compound in a research setting follows a structured workflow to ensure safety, accuracy, and efficiency.

G cluster_sourcing Sourcing & Procurement cluster_qc In-House Verification cluster_application Synthetic Application Supplier_ID Identify Suppliers (e.g., Sunway Pharm) Quote_Request Request Quotation & Lead Time Supplier_ID->Quote_Request CoA_Request Request Certificate of Analysis (CoA) Quote_Request->CoA_Request Purchase Place Purchase Order CoA_Request->Purchase Receipt Receive & Log Compound Purchase->Receipt QC_Analysis QC Analysis (e.g., ¹H NMR, LC-MS) Receipt->QC_Analysis Approval Approve for Use QC_Analysis->Approval Reaction_Setup Reaction Setup (e.g., Suzuki Coupling) Approval->Reaction_Setup Workup Reaction Work-up & Purification Reaction_Setup->Workup Characterization Product Characterization Workup->Characterization

Caption: Workflow for sourcing, verifying, and utilizing the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its dual functionality, which allows for its incorporation into complex molecules through sequential or orthogonal synthetic strategies.

  • Cross-Coupling Reactions: The aryl bromide functionality is a cornerstone of modern organic synthesis. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of diverse substituents at the 4-position of the benzene ring.

  • Bioisosteric Replacement: The difluoromethyl (CF₂H) group is a valuable bioisostere. Its ability to act as a hydrogen bond donor and its intermediate lipophilicity compared to methyl (CH₃) and trifluoromethyl (CF₃) groups make it an attractive substituent for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[2] Replacing a metabolically labile methoxy group or a potentially toxic phenol with a difluoromethyl ether can lead to improved drug candidates.

  • Scaffold for Novel Inhibitors: Brominated aromatic compounds are frequently used as starting points for the design of novel enzyme inhibitors. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as potent inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer.[8][9]

G Compound This compound Bromo Group (C4) Difluoromethyl Group (C1) Methoxy Group (C2) CrossCoupling Cross-Coupling (Suzuki, Heck, etc.) Compound:bromo->CrossCoupling Enables C-C, C-N bond formation Bioisostere Bioisosteric Replacement Compound:dfm->Bioisostere Improves metabolic stability & pKa Scaffold Core Scaffold Modification Compound->Scaffold Provides rigid core DrugDiscovery Drug Discovery Applications CrossCoupling->DrugDiscovery Bioisostere->DrugDiscovery Scaffold->DrugDiscovery

Caption: Relationship between structural features and synthetic applications.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]

GHS Hazard Information (Based on Related Compounds):

  • Skin Irritation: May cause skin irritation.[12][13]

  • Eye Irritation: May cause serious eye irritation.[12][13]

  • Respiratory Irritation: May cause respiratory irritation.[12][13]

Synthetic Methodologies

While this guide focuses on commercial availability, understanding the synthesis of this compound provides valuable context. The synthesis would likely involve a multi-step sequence, leveraging established methods for bromination and difluoromethylation of aromatic rings. A plausible, though not explicitly documented, route could involve:

  • Bromination of a Methoxy-substituted Precursor: Introducing a bromine atom onto a difluoromethyl-methoxybenzene precursor using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid.

  • Difluoromethylation of a Bromo-methoxy Phenol: Converting the hydroxyl group of a corresponding phenol to a difluoromethyl ether using a difluoromethylating agent such as chlorodifluoromethane or TMSCF₂H under basic conditions.

  • Sandmeyer Reaction: A Sandmeyer reaction starting from a corresponding difluoro-methoxy-aniline could also be a viable route to introduce the bromo group.[14]

Researchers considering in-house synthesis should conduct a thorough literature search for detailed and validated protocols.

Conclusion

This compound is a strategically important building block for researchers in medicinal chemistry and drug development. Its commercial availability from specialized suppliers, combined with its versatile chemical handles, allows for its integration into a wide array of synthetic programs aimed at discovering novel therapeutics. By understanding its properties, sourcing channels, and safe handling procedures, scientists can effectively leverage this compound to accelerate their research and development efforts.

References

  • ChemicalBook. (2025). 4-Bromo-1-difluoromethoxy-2-methyl-benzene - Safety Data Sheet.
  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene.
  • AOBChem. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene.
  • BLDpharm. 4-Bromo-1-(difluoromethoxy)-2-isopropoxybenzene.
  • BLDpharm. 4-Bromo-1-fluoro-2-methoxybenzene.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Echemi. 4-bromo-2-difluoromethyl-1-fluorobenzene.
  • PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromoanisole.
  • Sunway Pharm Ltd. 4-Bromo-2-(difluoromethyl)-1-methoxybenzene.
  • Sigma-Aldrich. 4-Bromo-1,2-difluorobenzene.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Bromo-2,4-difluorobenzene.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • BLDpharm. 1-Bromo-4-(difluoromethyl)-2-(methoxymethoxy)benzene.
  • XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • Thermo Scientific Chemicals. 4-Bromo-1,2-difluorobenzene, 98+%.
  • National Institutes of Health (NIH). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
  • Metlin. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.
  • BenchChem. 1-Bromo-4-[difluoro(methoxy)methyl]benzene.
  • Cayman Chemical. (+)-δ-Tocopherol (CAS 119-13-1).
  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
  • PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • National Institutes of Health (NIH). (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

structural analysis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structural elucidation of this compound. As a Senior Application Scientist, the following sections are designed to not only present protocols but to instill a deep understanding of the experimental choices and data interpretation that are pivotal in chemical research.

Introduction

This compound, with the chemical formula C₈H₇BrF₂O, is an aromatic compound of interest in medicinal chemistry and materials science due to its unique substitution pattern. The presence of a bromine atom, a methoxy group, and a difluoromethyl group on the benzene ring imparts specific electronic and steric properties that can influence its reactivity and biological activity. A thorough structural analysis is paramount to confirming its identity, purity, and three-dimensional architecture, which are critical for any subsequent application.

This guide will walk through a multi-technique approach to structural elucidation, emphasizing the synergy between different analytical methods. We will explore the expected outcomes and provide a logical framework for piecing together the structural puzzle.

Physico-chemical Properties Summary

A foundational step in any structural analysis is the compilation of known physico-chemical properties. This data provides a baseline for sample handling and interpretation of analytical results.

PropertyValueSource
CAS Number 1254034-35-9[1]
Molecular Formula C₈H₇BrF₂O[2]
Molecular Weight 237.04 g/mol [2]
Appearance Expected to be a liquid or low-melting solidN/A
Solubility Expected to be soluble in common organic solvents (e.g., CDCl₃, DMSO)N/A

Part 1: Unambiguous Identification and Connectivity Assessment

The primary objective is to confirm the molecular formula and the connectivity of the atoms. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.[3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.[4]

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Expected Data and Interpretation:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in two peaks of almost equal intensity separated by 2 m/z units (M and M+2).[5]

  • Molecular Ion (M⁺): Look for a cluster of peaks around m/z 236 and 238, corresponding to [C₈H₇⁷⁹BrF₂O]⁺ and [C₈H₇⁸¹BrF₂O]⁺. The exact mass can be determined using high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Fragmentation Pattern: Expect fragmentation corresponding to the loss of key functional groups. Common fragmentation pathways for this molecule could include:

    • Loss of a methyl group (-CH₃) from the methoxy group.

    • Loss of the methoxy group (-OCH₃).

    • Loss of the difluoromethyl group (-CHF₂).

    • Loss of a bromine atom (-Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the carbon-hydrogen framework.[4][6] For this molecule, ¹H, ¹³C, and ¹⁹F NMR will be invaluable.[7]

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum. Key parameters to note are the chemical shift (δ), integration, and multiplicity (splitting pattern).

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show the number of unique carbon environments.

  • ¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This is crucial for observing the difluoromethyl group.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or ambiguous, 2D NMR experiments can establish correlations between nuclei.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Expected Spectral Data and Interpretation:

  • ¹H NMR:

    • Aromatic Protons (3H): Expect three signals in the aromatic region (typically δ 6.5-8.0 ppm). The splitting patterns will be indicative of their relative positions. For a 1,2,4-substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet.

    • Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

    • Difluoromethyl Proton (1H): A triplet in the region of δ 6.5-7.5 ppm due to coupling with the two fluorine atoms (¹JHF).

  • ¹³C NMR:

    • Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen, bromine, and difluoromethyl groups will be shifted downfield. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

    • Methoxy Carbon (1C): A signal around δ 55-60 ppm.

    • Difluoromethyl Carbon (1C): A triplet signal further downfield due to the attached fluorine atoms.

  • ¹⁹F NMR:

    • A doublet in the ¹⁹F NMR spectrum, arising from the two equivalent fluorine atoms being split by the single proton of the difluoromethyl group.

Part 2: Vibrational Spectroscopy and Functional Group Confirmation

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Data and Interpretation:

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy (-OCH₃)
1600-1450C=C stretchAromatic ring
1250-1000C-O stretchAryl ether
1100-1000C-F stretchDifluoromethyl (-CHF₂)
800-600C-Br stretchAryl bromide

Part 3: Three-Dimensional Structure Determination

While NMR provides the connectivity, X-ray crystallography can provide the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8][9]

Single-Crystal X-ray Diffraction

Experimental Workflow:

experimental_workflow cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Solution cluster_analysis Analysis Crystallization Crystal Growth Data_Collection X-ray Diffraction Crystallization->Data_Collection Single Crystal Structure_Solution Phase Problem Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Initial Model Analysis Structural Analysis Structure_Refinement->Analysis Final Structure

Caption: Workflow for X-ray Crystallography.

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray beam. The diffraction pattern is collected as the crystal is rotated.[8]

  • Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.[8]

  • Structure Refinement: The initial model is refined to best fit the experimental data, yielding precise atomic coordinates.[8]

Expected Structural Features:

The crystal structure would confirm the substitution pattern on the benzene ring and provide precise measurements of:

  • Bond lengths: C-Br, C-O, C-C, C-F, and C-H bond distances.

  • Bond angles: The geometry around each atom.

  • Torsion angles: The conformation of the methoxy and difluoromethyl groups relative to the benzene ring.

  • Intermolecular interactions: Packing of the molecules in the crystal lattice, which may involve halogen bonding, hydrogen bonding, or π-π stacking.

Integrated Structural Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data integration for a comprehensive structural analysis.

structural_elucidation_workflow cluster_initial Initial Characterization cluster_connectivity Connectivity and Functional Groups cluster_3d 3D Structure cluster_final Final Confirmation MS Mass Spectrometry (Molecular Formula, Fragmentation) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) (C-H Framework) MS->NMR Final_Structure Confirmed Structure of This compound MS->Final_Structure IR IR Spectroscopy (Functional Groups) NMR->IR NMR->Final_Structure XRay X-ray Crystallography (Solid-State Structure) IR->XRay IR->Final_Structure XRay->Final_Structure

Caption: Integrated workflow for structural elucidation.

Safety Considerations

Appropriate safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, related brominated aromatic compounds are often classified as irritants to the skin, eyes, and respiratory system.[10][11] Therefore, it is prudent to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula, while a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, augmented by 2D techniques, elucidates the intricate connectivity of the atoms. IR spectroscopy serves to confirm the presence of key functional groups. Finally, single-crystal X-ray diffraction can provide the ultimate proof of structure in the solid state, offering a detailed three-dimensional picture. By following the integrated workflow presented in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities.

References

  • ChemicalBook. (2025-07-26). 4-Bromo-1-difluoromethoxy-2-methyl-benzene - Safety Data Sheet.
  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.
  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • PubMed. (2016-11-25). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method.
  • Thermo Fisher Scientific. (2009-09-26). SAFETY DATA SHEET.
  • SpectraBase. (n.d.). 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Sigma-Aldrich. (2025-04-28). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene.
  • Fluorochem. (2024-12-19). Safety Data Sheet.
  • The Royal Society of Chemistry. (2018). Supporting Information.
  • ChemicalBook. (n.d.). 1-BroMo-4-fluoro-5-isopropyl-2-Methoxybenzene(944317-92-4) 1 H NMR.
  • Sunway Pharm Ltd. (n.d.). 4-Bromo-2-(difluoromethyl)-1-methoxybenzene.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives.
  • ChemicalBook. (2025-09-25). 1-BROMO-4-METHOXY-2,3-DIFLUOROBENZENE.
  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.
  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-.
  • BLDpharm. (n.d.). This compound.
  • BLDpharm. (n.d.). 1-Bromo-4-(difluoromethyl)-2-(methoxymethoxy)benzene.
  • ResearchGate. (2015-02). Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ).
  • YouTube. (2023-12-02). Bromo pattern in Mass Spectrometry.
  • Wiley Online Library. (n.d.). Macromolecular Structure Determination by X-ray Crystallography.
  • NIST. (n.d.). p-Bromofluorobenzene.
  • PubChemLite. (n.d.). 4-bromo-1-methoxy-2-(nonafluorobutyl)benzene (C11H6BrF9O).
  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • NIH. (2024-08-01). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,2-difluorobenzene 98%.

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solubility of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the solubility of this compound, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative solubility data, this document outlines a predicted solubility profile based on the compound's molecular structure and physicochemical properties. Furthermore, a comprehensive, step-by-step experimental protocol for the accurate determination of its solubility in common laboratory solvents is presented. This guide is intended to equip researchers with the foundational knowledge and practical methodology required for the effective use of this compound in experimental design, reaction optimization, and purification processes.

Introduction to this compound

This compound is a halogenated aromatic ether with potential applications as a building block in organic synthesis. The presence of a bromo substituent provides a reactive handle for cross-coupling reactions, while the difluoromethyl and methoxy groups can influence the electronic properties, lipophilicity, and metabolic stability of derivative compounds. A thorough understanding of its solubility is a critical first step in its application, directly impacting reaction kinetics, purification efficiency, and the ability to formulate solutions of known concentrations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These parameters are fundamental to predicting its behavior in various solvent systems.

PropertyValueSource
CAS Number 1254034-35-9[BLDpharm][1]
Molecular Formula C₈H₇BrF₂O[United States Biological][2]
Molecular Weight 237.04 g/mol [United States Biological][2]
Appearance Predicted to be a solid or liquid at room temperatureInferred from similar structures
Storage Temperature -20°C[United States Biological][2]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)SolubleThese solvents can engage in dipole-dipole interactions with the ether and difluoromethyl moieties, and their organic character can solvate the aromatic ring.
Nonpolar & Halogenated Toluene, Hexanes, Dichloromethane (DCM), ChloroformSolubleThe significant nonpolar surface area of the brominated aromatic ring allows for favorable van der Waals interactions with nonpolar and halogenated solvents.
Polar Protic Water, Methanol, EthanolInsoluble to Very Slightly SolubleThe large, nonpolar bromophenyl group is expected to dominate the molecule's character, leading to poor interactions with highly polar, hydrogen-bonding solvents like water. Limited solubility may be observed in lower alcohols like methanol and ethanol.

The following diagram illustrates the logical relationship between the compound's structural features and its predicted solubility in different solvent classes.

G cluster_compound This compound cluster_solvents Solvent Classes cluster_interactions Primary Interactions A Bromophenyl Group (Nonpolar) F van der Waals Forces A->F Favors B Methoxy & Difluoromethyl Groups (Polar) G Dipole-Dipole Interactions B->G Favors H Hydrogen Bonding B->H Weakly disfavors due to steric hindrance and lack of H-bond donor C Nonpolar Solvents (e.g., Toluene, Hexane) D Polar Aprotic Solvents (e.g., THF, DCM) E Polar Protic Solvents (e.g., Water, Ethanol) F->C Leads to Solubility in G->D Leads to Solubility in H->E Leads to Insolubility in

Caption: Predicted solubility based on molecular interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a standardized and robust protocol for the quantitative determination of the solubility of a solid compound such as this compound. This method, known as the isothermal shake-flask method, is considered the "gold standard" for determining thermodynamic solubility.[4]

Objective

To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexanes)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with PTFE-lined screw caps

  • Constant temperature incubator shaker

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Detailed Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., acetonitrile).

    • These standards will be used to generate a calibration curve for the HPLC analysis. The concentration range should bracket the expected solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.[4]

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the mobile phase of the HPLC system to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample and the standard solutions onto the HPLC system.

    • Record the peak area of the analyte for each injection.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted saturated solution from the calibration curve.

    • Calculate the solubility of this compound in the test solvent by accounting for the dilution factor.

The following diagram illustrates the experimental workflow for the shake-flask method.

G A Prepare Standard Solutions G Generate Calibration Curve A->G B Prepare Saturated Solutions (Excess Solid) C Equilibrate at Constant Temperature (e.g., 24-48h) B->C D Filter Supernatant (Remove Undissolved Solid) C->D E Dilute Sample D->E F HPLC Analysis E->F H Calculate Solubility F->H G->H

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests good solubility in common polar aprotic and nonpolar organic solvents, and poor solubility in polar protic solvents such as water. This technical guide provides a robust experimental protocol for the accurate determination of its solubility, enabling researchers to confidently utilize this compound in their synthetic and developmental endeavors. The provided methodology ensures the generation of reliable and reproducible solubility data, which is fundamental to sound scientific practice.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BLDpharm. (n.d.). This compound.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

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An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-methoxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. We will delve into its structural significance, provide a detailed, field-proven synthetic protocol, explore its chemical and physical properties, and discuss its potential applications, particularly in the realm of drug discovery.

Introduction: The Emerging Importance of Difluoromethylated Aromatics

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for more common functional groups like hydroxyl, thiol, or amine moieties.[1][2][3] Unlike the more lipophilic trifluoromethyl group, the CF₂H group possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor, which can enhance binding affinity and specificity to biological targets.[1][3]

This compound (CAS No. 1254034-35-9) is a key building block that combines the advantageous properties of the difluoromethyl group with the synthetic versatility of a brominated aromatic ring. The bromine atom serves as a convenient handle for a wide range of cross-coupling reactions, allowing for the facile introduction of this valuable scaffold into more complex molecular architectures. The methoxy group further modulates the electronic properties of the benzene ring, influencing its reactivity and potential biological interactions.

Synthesis of this compound: A Proposed Synthetic Route

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Bromoanisole B 4-Bromo-2-methoxybenzaldehyde A->B Vilsmeier-Haack or Ortho-lithiation followed by formylation C This compound B->C Deoxofluorination (e.g., DAST, Deoxo-Fluor®)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Formylation of 3-Bromoanisole to yield 4-Bromo-2-methoxybenzaldehyde

This initial step introduces a formyl group ortho to the methoxy group, a common strategy in the synthesis of substituted benzaldehydes.

  • Reaction Setup: To a solution of 3-bromoanisole (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable formylating agent. For instance, in a Vilsmeier-Haack reaction, a pre-formed Vilsmeier reagent (from DMF and oxalyl chloride or POCl₃) would be used. Alternatively, ortho-lithiation with a strong base like n-butyllithium at low temperatures (-78 °C) followed by quenching with DMF can be employed.[5]

  • Reaction Conditions: The reaction is typically stirred at low temperature (e.g., 0 °C to room temperature) for a period of 2-12 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-bromo-2-methoxybenzaldehyde.

Step 2: Deoxofluorination of 4-Bromo-2-methoxybenzaldehyde to yield this compound

This crucial step converts the aldehyde to the target difluoromethyl group.

  • Reaction Setup: In a fume hood, dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane in a fluorinated polymer reaction vessel.

  • Reagent Addition: Under an inert atmosphere, slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (typically 1.5-2.0 eq) at a low temperature (e.g., 0 °C). Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care by trained personnel.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1254034-35-9[6][7][8]
Molecular Formula C₈H₇BrF₂O[8]
Molecular Weight 237.04 g/mol [8]
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from similar compounds
Boiling Point Not definitively reported, but estimated to be >200 °C at atmospheric pressureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in waterGeneral property of similar compounds

Characterization Data (Predicted):

  • ¹H NMR: Peaks corresponding to the aromatic protons, the methoxy group protons, and a characteristic triplet for the CHF₂ proton.

  • ¹³C NMR: Signals for the aromatic carbons, the methoxy carbon, and a triplet for the CF₂ carbon due to C-F coupling.

  • ¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.

Applications in Research and Drug Development

The structural motifs present in this compound make it a highly valuable building block in several areas of chemical research, particularly in the synthesis of novel bioactive molecules.

Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of novel pharmaceuticals. The difluoromethyl group can enhance metabolic stability and act as a hydrogen bond donor, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][3] The bromine atom allows for the use of powerful synthetic methodologies, such as Suzuki, Stille, and Heck cross-coupling reactions, to introduce this fluorinated scaffold into a wide array of molecular frameworks. This is particularly relevant in the development of kinase inhibitors, where specific interactions with the enzyme's active site are crucial for efficacy.

Medicinal_Chemistry_Workflow A 4-Bromo-1-(difluoromethyl)- 2-methoxybenzene B Cross-Coupling Reaction (e.g., Suzuki, Stille, Heck) A->B C Advanced Intermediate B->C D Further Functionalization C->D E Bioactive Molecule Candidate D->E F Biological Screening E->F

Caption: A generalized workflow for the utilization of this compound in medicinal chemistry.

Agrochemicals

Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. The difluoromethyl group can improve the penetration of the active compound into the target organism and increase its resistance to metabolic degradation.

Materials Science

Fluorinated aromatic compounds are also of interest in materials science for the development of novel polymers, liquid crystals, and organic electronics. The unique electronic properties conferred by the difluoromethyl group can be exploited to fine-tune the optical and electronic characteristics of these materials.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not widely available, it is prudent to assume that the compound may be harmful if swallowed, inhaled, or in contact with skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its combination of a synthetically accessible bromine handle and a medicinally relevant difluoromethyl group makes it a highly attractive starting material for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The synthetic protocols and applications discussed in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this promising compound in their work.

References

  • PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

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  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation. [Link]

  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]

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  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

  • ResearchGate. Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]

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  • National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. [Link]

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  • National Center for Biotechnology Information. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]

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  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

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An In-depth Technical Guide to the Theoretical Studies of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogues and employs established computational chemistry principles to offer insights into its structural, electronic, and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers, enabling a deeper understanding of the molecule's behavior and informing its potential applications in drug design and materials development.

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (-CF2H) is particularly noteworthy as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1][2] The strategic placement of a difluoromethyl group on an aromatic scaffold, such as in this compound, presents a compelling subject for theoretical investigation to elucidate the interplay of its constituent functional groups and predict its chemical behavior.

Molecular Structure and Conformational Analysis

The structure of this compound features a benzene ring substituted with a bromine atom, a difluoromethyl group, and a methoxy group. The spatial arrangement of these substituents, particularly the methoxy and difluoromethyl groups, is crucial in determining the molecule's overall shape, polarity, and potential for intermolecular interactions.

Predicted Molecular Geometry

The geometry of the benzene ring is expected to be largely planar. The C-Br, C-C(F2H), and C-O bonds will lie in the plane of the ring. The methoxy group introduces a degree of conformational flexibility due to rotation around the C(ring)-O bond. Similarly, the difluoromethyl group can rotate around the C(ring)-C bond.

Conformational Preferences: A Theoretical Perspective

A comprehensive understanding of the conformational landscape of this compound can be achieved through computational modeling. Based on studies of similar substituted anisoles and halogenated benzenes, the following conformational aspects are of primary interest:

  • Anisole Moiety: The orientation of the methoxy group relative to the benzene ring is a key determinant of its electronic contribution. In many substituted anisoles, a planar conformation, where the methyl group is either syn or anti to a neighboring substituent, is energetically favored to maximize resonance effects. However, steric hindrance from the adjacent difluoromethyl group in this compound could lead to a non-planar (skewed) conformation being the most stable.

  • Difluoromethyl Group Orientation: The rotation of the difluoromethyl group will also be influenced by steric and electronic interactions with the adjacent methoxy group. The hydrogen atom of the -CF2H group is a potential hydrogen bond donor, which could lead to an intramolecular hydrogen bond with the oxygen of the methoxy group, influencing the preferred conformation.[3]

  • Interplay of Substituents: The bromine atom at the para position will primarily exert its influence through electronic effects, with minimal steric impact on the methoxy and difluoromethyl groups.

A detailed conformational analysis using computational methods like Density Functional Theory (DFT) would be necessary to precisely determine the rotational barriers and the relative energies of different conformers. Such studies on related brominated steroidal ketones have demonstrated the significant impact of halogen substitution on ring conformation.[4]

Figure 1. 2D representation of this compound.

Theoretical Electronic Properties: A Frontier Molecular Orbital Perspective

The electronic properties of this compound are governed by the interplay of the electron-donating methoxy group and the electron-withdrawing bromine and difluoromethyl groups. Understanding these effects is critical for predicting the molecule's reactivity and its potential role in electronic materials.

Substituent Effects on the Aromatic Ring
  • Methoxy Group (-OCH3): The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution.

  • Bromine Atom (-Br): Bromine is an electronegative atom and thus deactivating through an inductive effect, withdrawing electron density from the ring. However, it can also donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

  • Difluoromethyl Group (-CF2H): The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution.[2]

The net effect of these substituents will determine the overall reactivity of the aromatic ring. The electron-donating methoxy group will likely dominate in directing electrophilic attack, though the overall reactivity will be attenuated by the deactivating effects of the bromine and difluoromethyl groups.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

  • LUMO: The LUMO is likely to have significant contributions from the aromatic ring and the electron-withdrawing difluoromethyl group. The energy of the LUMO reflects the molecule's ability to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitation energy. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational studies on related difluoromethylated aromatic compounds could provide quantitative estimates of these orbital energies and their spatial distributions.

G cluster_energy Frontier Molecular Orbital Energy Diagram HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donating Ability LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Accepting Ability E Energy Energy_Gap Energy Gap (ΔE) Reactivity Indicator E->HOMO

Figure 2. Conceptual Frontier Molecular Orbital Diagram.

Predicted Spectroscopic Signature

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic-H6.8 - 7.5d, ddJ(H,H) ≈ 8-9, J(H,F) ≈ 1-3
Methoxy-H~3.9s-
Difluoromethyl-H6.5 - 7.0tJ(H,F) ≈ 50-60
  • Aromatic Protons: The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • Methoxy Protons: A singlet around 3.9 ppm is expected for the three equivalent protons of the methoxy group.

  • Difluoromethyl Proton: The proton of the -CF2H group will appear as a triplet due to coupling with the two equivalent fluorine atoms, with a characteristically large coupling constant.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

Carbon Predicted Chemical Shift (ppm) Coupling
C-Br110 - 120-
C-OCH3155 - 160-
C-CF2H110 - 125t, J(C,F) ≈ 240-250 Hz
Methoxy-C~56-
Aromatic-C110 - 140d, J(C,F)
  • Carbon attached to Fluorine: The carbon of the difluoromethyl group will exhibit a large coupling constant with the attached fluorine atoms, resulting in a triplet.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents. Carbons adjacent to fluorine atoms will also show C-F coupling.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Molecular Ion (M+): Expected at m/z corresponding to C8H7BrF2O.

  • Isotopic Pattern: A characteristic M+ and M+2 pattern with nearly equal intensity.

  • Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom, a methyl group from the methoxy moiety, or cleavage of the difluoromethyl group.

Potential Synthetic Approaches

While a specific, optimized synthesis for this compound is not widely reported, plausible synthetic routes can be devised based on established methodologies for the synthesis of functionalized aromatic compounds and the introduction of the difluoromethyl group.

Strategy 1: Late-Stage Difluoromethylation

This approach would involve the synthesis of a suitable precursor, such as 4-bromo-2-methoxybenzaldehyde, followed by the introduction of the difluoromethyl group.

G start 4-Bromo-2-methoxybenzaldehyde product This compound start->product Deoxofluorination reagent Deoxofluorinating Agent (e.g., DAST, XtalFluor-E) reagent->product

Figure 3. Late-stage difluoromethylation via deoxofluorination.

Experimental Protocol Outline (Hypothetical):

  • Synthesis of 4-Bromo-2-methoxybenzaldehyde: This can be achieved through the formylation of 3-bromoanisole.

  • Deoxofluorination: The aldehyde would be treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or XtalFluor-E to convert the aldehyde to the difluoromethyl group.[5]

Strategy 2: Building Block Approach

This strategy involves the use of a starting material that already contains the difluoromethyl group.

G start 1-Bromo-4-(difluoromethyl)benzene intermediate Nitration/Reduction/Diazotization start->intermediate Functional Group Interconversion product This compound intermediate->product Methoxylation

Figure 4. Synthesis from a difluoromethylated building block.

Experimental Protocol Outline (Hypothetical):

  • Functionalization of 1-Bromo-4-(difluoromethyl)benzene: This commercially available starting material could be functionalized at the 2-position. This might involve nitration, followed by reduction to an amine, and then a Sandmeyer-type reaction to introduce a hydroxyl group, which can then be methylated.

Applications in Drug Discovery and Materials Science

The structural and electronic features of this compound make it an attractive scaffold for various applications.

  • Medicinal Chemistry: The difluoromethyl group can enhance metabolic stability and act as a hydrogen bond donor, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Materials Science: The polar nature of the C-F bonds and the overall electronic properties of the molecule suggest potential applications in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the properties of this compound. By synthesizing information from related compounds and applying fundamental principles of computational and physical organic chemistry, we have elucidated its likely conformational preferences, electronic structure, and spectroscopic signatures. The insights presented herein are intended to guide future experimental work and facilitate the exploration of this promising molecule in the realms of drug discovery and materials science. Further experimental validation of these theoretical predictions is highly encouraged to fully unlock the potential of this and other novel fluorinated aromatic compounds.

References

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A Technical Guide to the Safe Handling and Application of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene for Research & Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of molecular building blocks is paramount to the success of a research campaign. 4-Bromo-1-(difluoromethyl)-2-methoxybenzene emerges as a compound of significant interest, offering a versatile scaffold that combines three key functional motifs: an aryl bromide, a difluoromethyl group, and a methoxybenzene core. The aryl bromide is a well-established handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1] The difluoromethyl group serves as a valuable bioisostere for hydroxyl or thiol functionalities, often enhancing metabolic stability and modulating pharmacokinetic properties.[2]

While its synthetic utility is clear, the safe and effective handling of this compound requires a comprehensive understanding of its potential hazards, reactivity, and the corresponding control measures. This guide provides an in-depth analysis of its safety profile, drawing upon data from structurally analogous compounds to establish robust handling, storage, and emergency response protocols. It is designed to empower researchers, scientists, and drug development professionals to work with this reagent confidently and safely, ensuring both personal safety and the integrity of experimental outcomes.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a thorough safety assessment. While comprehensive, experimentally-derived data for this compound is not widely published, the following tables summarize its key identifiers and the properties of closely related analogs to provide a predictive baseline.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Chemical Name This compound[3]
CAS Number 1254034-35-9[3]
Molecular Formula C₈H₇BrF₂O-
Molecular Weight 237.04 g/mol -
Synonyms Not available-

Table 2: Comparative Physicochemical Data of Structurally Similar Compounds

Property4-Bromo-1,2-difluorobenzene4-Bromo-1-fluoro-2-methoxybenzene1-Bromo-4-methoxybenzene
CAS Number 348-61-8103291-07-2104-92-7
Appearance LiquidColorless to light yellow oil or solid-
Boiling Point 150-151 °C-223 °C
Melting Point -~35-39 °C9-10 °C
Density 1.707 g/mL at 25 °C--
Source [4]

Note: This data is for analogous compounds and should be used for estimation purposes only. A full risk assessment should be performed prior to handling.

Section 2: Hazard Identification and Toxicological Profile

Globally Harmonized System (GHS) Classification (Predicted)

Based on analogs such as 4-bromo-1-methoxy-2-(trifluoromethyl)benzene and 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene, the following GHS classifications are anticipated[5][6][7]:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[6][7]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[6][7]

  • Acute Toxicity, Oral (Category 4 - Possible): H302 - Harmful if swallowed. This is seen in some, but not all, fluorinated analogs.[6][7]

Toxicological Rationale:

The irritant properties are characteristic of many functionalized aryl halides. The bromine and difluoromethyl substituents alter the electronic and lipophilic nature of the methoxybenzene core, which can lead to interactions with biological membranes and proteins, causing irritation upon contact.

Primary Routes of Exposure and Health Effects:

  • Inhalation: May cause irritation to the nose, throat, and respiratory tract.[7]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, or inflammation.[5]

  • Eye Contact: Causes serious eye irritation, potentially leading to pain, tearing, and redness.[5]

  • Ingestion: May be harmful if swallowed, though specific data is limited.[7]

Metabolic Considerations:

Methoxybenzene derivatives can be metabolized by hepatic cytochrome P450 enzymes.[8] While no specific toxicological studies exist for this compound, it is a prudent practice in drug development to consider that metabolites of benzene derivatives can sometimes possess their own toxicological profiles.[9]

Section 3: Core Safety Protocols & Personal Protective Equipment (PPE)

A multi-layered approach to safety, grounded in the "Hierarchy of Controls," is essential for mitigating the risks associated with this compound. This framework prioritizes the most effective control measures, with personal protective equipment serving as the final, but critical, line of defense.

Hierarchy_of_Controls cluster_main Elimination Elimination (Most Effective) Not applicable for required reagent Substitution Substitution Consider less hazardous alternatives if chemically feasible Elimination->Substitution Engineering Engineering Controls Use in a certified chemical fume hood Substitution->Engineering Administrative Administrative Controls Develop SOPs, provide training, label work areas Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Wear appropriate gloves, goggles, lab coat Administrative->PPE caption Hierarchy of controls for handling the compound.

A logical diagram illustrating the hierarchy of safety controls.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]

Administrative Controls:

  • Standard Operating Procedures (SOPs): A detailed, location-specific SOP for the handling and use of this chemical must be written and approved.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide before beginning work.

  • Designated Areas: Clearly label areas where this chemical is stored and handled.

Personal Protective Equipment (PPE) Selection:

The final barrier between the researcher and the chemical is PPE. Selection must be based on the specific tasks being performed.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Source(s)
Eye/Face Chemical safety goggles. A face shield should be worn over goggles for bulk transfers or splash-prone operations.Protects against splashes that can cause serious eye irritation.[10]
Hand Chemically resistant gloves (Nitrile is a common and effective choice for incidental contact). Consult a glove compatibility chart for extended use.Prevents skin contact, which causes irritation. Contaminated gloves should be removed and disposed of properly.[11]
Body A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from splashes.[10]
Respiratory Not required for small-scale lab use within a functioning fume hood. For large-scale use or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against respiratory irritation in scenarios with potential for vapor exposure.[10][11]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring reproducible and safe experimental work.

SOP 1: General Handling and Use in the Laboratory

  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing: If the compound is a solid, weigh it directly into a tared container inside the fume hood. If it is a liquid, transfer it volumetrically.

  • Transfer: Use a clean spatula or pipette for transfers. Avoid creating dust or aerosols.

  • Reaction Setup: Add the compound to the reaction vessel slowly inside the fume hood. Ensure the vessel is appropriately secured.

  • Post-Handling: After use, securely cap the source container. Decontaminate the spatula and work area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

SOP 2: Storage and Transport

  • Storage Container: Keep the compound in its original, tightly sealed container.[11]

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[11] The storage location should be locked or otherwise secured.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[12]

  • Transport: When transporting the chemical within the laboratory, place the primary container inside a durable, sealed secondary container to prevent spills in case of an accident.

SOP 3: Waste Management and Disposal

  • Waste Collection: All waste materials containing this compound, including residual chemical, contaminated consumables (e.g., pipette tips, gloves, weigh paper), and reaction byproducts, must be collected in a designated container for halogenated organic waste.[13]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., "Irritant").[13]

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

Emergency_Flowchart Start Emergency Situation Involving This compound Assess Assess Situation: Is the area safe to enter? Start->Assess EventType Identify Event Type Assess->EventType Spill Small Spill (<100 mL) EventType->Spill Spill Fire Fire EventType->Fire Fire Exposure Personal Exposure EventType->Exposure Exposure Evacuate Large Spill or Uncontrolled Fire: EVACUATE AREA Pull fire alarm Call emergency services EventType->Evacuate Large/Uncontrolled SpillActions 1. Alert others in the area. 2. Wear full PPE. 3. Cover with inert absorbent. 4. Collect into sealed waste container. 5. Clean area. Spill->SpillActions FireActions 1. Use CO₂, dry chemical, or foam extinguisher. 2. Do NOT use a water jet. 3. Cool nearby containers. Fire->FireActions ExposureActions Follow First Aid Procedures: - Skin: Wash for 15 min. - Eyes: Rinse for 15 min. - Inhalation: Move to fresh air. - Ingestion: Do NOT induce vomiting. SEEK MEDICAL ATTENTION Exposure->ExposureActions

A flowchart for decision-making during an emergency.

Spill Containment and Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear full PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Absorb: For small spills, cover the material with an inert, non-combustible absorbent such as sand, vermiculite, or a commercial sorbent.[6]

  • Collect: Carefully scoop the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Fire Response:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[11]

  • Hazards: Thermal decomposition can release irritating and toxic gases, including hydrogen bromide and hydrogen fluoride.[12] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][12]

First Aid Measures:

  • If in Eyes: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • If on Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[10][11]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

Section 6: Scientific Context: Reactivity and Stability

A foundational knowledge of the compound's chemical behavior is crucial for safe handling and successful experimentation.

  • Chemical Stability: The compound is expected to be stable under normal laboratory storage and handling conditions.[12]

  • Conditions to Avoid: Avoid exposure to high temperatures, open flames, sparks, and other sources of ignition.[12][14]

  • Incompatible Materials: Keep away from strong oxidizing agents, which can lead to vigorous or explosive reactions.[12]

  • Hazardous Decomposition Products: When subjected to high heat, such as in a fire, the compound can decompose to form hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[12]

Conclusion

This compound is a valuable reagent for professionals in drug discovery and chemical synthesis. Its utility, however, is paired with a predictable hazard profile that demands respect and careful management. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, adhering to established standard operating procedures, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. A culture of safety, built on a thorough understanding of the chemicals we use, is the cornerstone of innovative and responsible science.

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Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a paramount approach to modulate the physicochemical and biological properties of organic molecules. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding while enhancing metabolic stability and lipophilicity.[1] The subject of this guide, this compound, is a versatile building block that capitalizes on these advantages. Its structure presents a unique combination of reactive handles: a bromine atom, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and the influential difluoromethyl and methoxy substituents.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It provides detailed application notes and robust protocols for the utilization of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Beyond a mere recitation of procedural steps, this guide delves into the causality behind experimental design, offering insights into the selection of catalysts, ligands, bases, and solvents, thereby empowering the user to optimize these transformations for their specific synthetic challenges.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and organic electronics.[2][3] The reaction of this compound with various organoboron reagents provides a direct route to a diverse range of functionalized biaryl compounds.[4][5][6]

Scientific Insights and Mechanistic Considerations

The success of the Suzuki-Miyaura coupling hinges on a delicate balance of oxidative addition, transmetalation, and reductive elimination. For an electron-rich aryl bromide like this compound, the oxidative addition of the C-Br bond to a Pd(0) center is often the rate-limiting step. The electron-donating methoxy group can increase the electron density on the aromatic ring, making this step more challenging compared to electron-deficient aryl halides. To overcome this, the choice of a suitable phosphine ligand is critical. Electron-rich and sterically bulky ligands, such as the biarylphosphines (e.g., SPhos, XPhos), are known to accelerate both the oxidative addition and the subsequent reductive elimination, leading to higher reaction efficiency.[7]

The choice of base is also crucial for the activation of the boronic acid partner, facilitating the transmetalation step.[2] A moderately strong base like potassium carbonate or potassium phosphate is often sufficient and offers good functional group tolerance. The use of a biphasic solvent system, such as toluene/water or dioxane/water, helps to dissolve both the organic and inorganic reagents, promoting efficient reaction kinetics.[3][8]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+Base, -HBr) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product

Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-Aryl-1-(difluoromethyl)-2-methoxybenzene

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the catalyst solution to the Schlenk tube via syringe, followed by degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommended Condition Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective sources of Pd(0).
Ligand SPhos or XPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄ or K₂CO₃Moderately strong bases that facilitate transmetalation with good functional group tolerance.
Solvent System Toluene/Water or Dioxane/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CSufficient to overcome the activation energy for oxidative addition without promoting side reactions.

II. Sonogashira Coupling: Construction of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[9][10] These motifs are important in materials science, natural product synthesis, and as precursors for more complex molecular architectures.[11][12]

Scientific Insights and Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[13] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide intermediate, and concludes with reductive elimination.[14] The amine base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the hydrogen bromide generated during the reaction.[15]

For electron-rich aryl bromides like this compound, the oxidative addition can be sluggish. Therefore, the use of a suitable ligand, such as triphenylphosphine (PPh₃) or a more electron-rich phosphine, is often necessary to facilitate this step. To prevent the undesirable homocoupling of the terminal alkyne (Glaser coupling), the reaction must be performed under a strictly inert atmosphere.[15] Copper-free Sonogashira protocols have also been developed to circumvent this side reaction and are particularly useful for sensitive substrates.[16]

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine Aryl Bromide, Pd Catalyst, and Cu(I) Iodide Inert Evacuate and backfill with Argon (3x) Reagents->Inert Solvents Add anhydrous solvent and amine base Inert->Solvents Alkyne Add terminal alkyne Solvents->Alkyne Heat Heat to 60-80 °C Alkyne->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

A generalized workflow for Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 4-(Alkynyl)-1-(difluoromethyl)-2-methoxybenzene

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS. For less reactive alkynes, higher temperatures (up to 80 °C) may be required.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove the copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommended Condition Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.
Copper(I) Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Base Triethylamine or DiisopropylamineActs as a proton scavenger and promotes acetylide formation.
Solvent THF or DMFAprotic solvents that dissolve the reactants and catalysts.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent the oxidative homocoupling of the alkyne.

III. Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[17][18][19] This reaction has broad applications in the pharmaceutical industry, as the N-aryl moiety is a common feature in many biologically active compounds.[11]

Scientific Insights and Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of an electron-rich aryl bromide like this compound requires a carefully selected catalytic system to promote the challenging oxidative addition step.[19][20][21] The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often essential for achieving high yields.[22] These ligands facilitate the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition.[23]

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[23] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. The choice of solvent is also important, with anhydrous, aprotic solvents like toluene or dioxane being typical.[24]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (+HNR'R'', +Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Product Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Product

Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of N-Aryl-4-(difluoromethyl)-2-methoxyaniline

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%)

  • XPhos (4 mol% if using Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ and XPhos (or the pre-catalyst), NaOtBu, and a magnetic stir bar.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommended Condition Rationale
Palladium Precatalyst Pd(OAc)₂ with a ligand, or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer convenience and improved air stability.
Ligand XPhos, RuPhos, or BrettPhosSterically hindered, electron-rich ligands are crucial for coupling electron-rich aryl bromides.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are required for this reaction.
Temperature 80-110 °CTo facilitate the oxidative addition and ensure a reasonable reaction rate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its successful application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions opens up avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science. The key to unlocking the full potential of this substrate lies in the rational selection of reaction conditions, particularly the catalyst and ligand system, to overcome the challenges associated with its electron-rich nature. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to confidently and effectively utilize this important synthetic intermediate.

References

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • The Journal of Organic Chemistry. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubMed. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. [Link]

  • Royal Society of Chemistry. (n.d.). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2021). 11.5: Preparation of Alkynes. [Link]

  • Koei Chemical Co., Ltd. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Semantic Scholar. (n.d.). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

  • ResearchGate. (2025). Transition-Metal-Free Coupling of Alkynes with α-Bromo Carbonyl Compounds: An Efficient Approach towards β,γ-Alkynoates and Allenoates | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

Sources

Application Notes & Protocols: 4-Bromo-1-(difluoromethyl)-2-methoxybenzene as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1][2] 4-Bromo-1-(difluoromethyl)-2-methoxybenzene has emerged as a particularly valuable building block, offering a convergence of desirable physicochemical properties and synthetic versatility. This guide provides an in-depth exploration of its application, detailing not just the "how" but the critical "why" behind its use. We will dissect the strategic importance of each functional group, provide validated protocols for key transformations, and offer insights gleaned from practical application in medicinal chemistry workflows.

The Strategic Value Proposition: Deconstructing the Molecule

The utility of this compound lies in the synergistic interplay of its three key functional components: the difluoromethyl group, the methoxy substituent, and the bromine atom. Each imparts distinct and advantageous characteristics to a parent molecule.

The Difluoromethyl Group (-CF₂H): A Bioisostere with Unique Talents

The difluoromethyl group is far more than an exotic substituent; it is a carefully chosen modulator of biological and physical properties.[3][4] Its inclusion is a deliberate strategy to enhance drug-like characteristics.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF₂H group highly resistant to metabolic oxidation.[5] This is a crucial tactic for blocking metabolic hotspots in a drug candidate, thereby increasing its half-life and bioavailability.[1][5]

  • Bioisosteric Replacement: The -CF₂H group serves as a metabolically stable bioisostere for common pharmacophoric groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) moieties.[3][4][6] This allows chemists to retain key binding interactions while eliminating liabilities associated with these more reactive groups.

  • Modulation of Lipophilicity and Permeability: Fluorination increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[3][5] The -CF₂H group fine-tunes this property, often improving penetration of challenging biological barriers like the blood-brain barrier.

  • Hydrogen Bond Donor: Uniquely, the hydrogen atom in the -CF₂H group is sufficiently acidic to act as a weak hydrogen bond donor.[3][6] This allows it to form favorable interactions with biological targets, potentially increasing binding affinity and selectivity.[4][6]

The Bromo Group (-Br): The Synthetic Workhorse

The bromine atom at the 4-position is the molecule's primary reactive handle. Its true value is realized in its capacity to participate in a wide array of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug synthesis.[7][8] This allows for the precise and controlled introduction of a vast diversity of molecular fragments, enabling rapid exploration of the chemical space around the core scaffold.

The Methoxy Group (-OCH₃): The Electronic Modulator

The methoxy group at the 2-position is an electron-donating group. Its presence influences the electronic properties of the benzene ring, which can affect the reactivity of the C-Br bond in cross-coupling reactions and modulate the binding of the final compound to its biological target.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as a substrate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is arguably the most common and versatile of these transformations.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Objective: To synthesize a substituted 1-(difluoromethyl)-2-methoxy-biphenyl derivative.

Materials & Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • TLC plates and LC-MS for reaction monitoring

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid & Base to a dry Schlenk flask B 2. Seal flask and purge with inert gas (e.g., Argon) for 10-15 minutes A->B C 3. Add degassed solvent via syringe B->C D 4. Add Palladium Catalyst under positive Argon pressure C->D E 5. Heat reaction mixture (e.g., 90-100 °C) for 8-24 hours D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to RT, dilute with water and extract with organic solvent F->G H 8. Wash organic layer, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).[7][9]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times. This degassing step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).[7] The choice of catalyst and ligand can be crucial and may require screening for optimal results.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[7][8]

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[7]

Catalytic Cycle Visualization:

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L₂) Pd0->ArPdBr Ar-Br OA Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdBr->ArPdAr Ar'-B(OH)₂ + Base TM Transmetalation ArPdAr->Pd0 Ar-Ar' RE Reductive Elimination ArBr Ar-Br ArBOH Ar'-B(OH)₂ Base Base ArAr Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Overview of Other Cross-Coupling Reactions

While Suzuki coupling is prevalent, other methods are employed to install different functionalities. The choice of reaction depends on the desired coupling partner.

Reaction Type Coupling Partner Bond Formed Typical Catalyst/Reagents Application Insight
Heck Coupling Alkene (e.g., Styrene)C(sp²)-C(sp²)Pd(OAc)₂, P(o-tol)₃, Et₃NInstalls a vinyl group, useful for creating stilbene-like structures or precursors for further functionalization.[8]
Sonogashira Coupling Terminal AlkyneC(sp²)-C(sp)PdCl₂(PPh₃)₂, CuI, Et₃NIntroduces an alkyne moiety, a versatile handle for click chemistry or as a key structural element in many natural products and inhibitors.[8]
Buchwald-Hartwig Amination Amine, AmideC(sp²)-NPd₂(dba)₃, Ligand (e.g., XPhos), NaOtBuForms aryl amines or amides, crucial for synthesizing a vast number of pharmaceuticals where an aniline-like motif is required for target engagement.
Stille Coupling Organostannane (e.g., R-SnBu₃)C(sp²)-C(sp²)/C(sp³)Pd(PPh₃)₄, LiClEffective for a wide range of coupling partners but is often avoided due to the toxicity of organotin reagents.[8]

Physicochemical & Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety.

Properties at a Glance
Property Value
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance Solid or Oil
CAS Number 1426649-16-1 (Example, may vary)

(Note: Physical properties like melting point may vary between suppliers and batches.)

Safety & Handling

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. General safety precautions are as follows:

  • Hazard Identification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • First Aid Measures:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

Conclusion

This compound is a powerful and enabling building block for medicinal chemists. It provides a direct route to introduce the advantageous difluoromethyl group into complex scaffolds while offering a reliable synthetic handle for diversification through cross-coupling chemistry. Its strategic use can significantly accelerate the drug discovery process by allowing for the synthesis of novel analogs with improved metabolic stability, enhanced membrane permeability, and modulated target affinity. The protocols and insights provided herein serve as a foundational guide for researchers looking to leverage this versatile reagent in their pursuit of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • 4-Bromo-1-fluoro-2-methoxybenzene Safety Inform
  • Safety Data Sheet for 4-Bromo-1-fluoro-2-nitrobenzene. Fisher Scientific.
  • Safety Data Sheet for 4-Bromoanisole. Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Bromoanisole. Sigma-Aldrich.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Safety Data Sheet for 1-Bromo-4-fluorobutane. TCI Chemicals.
  • A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene. BenchChem.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

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Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Difluoromethylated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4] This guide focuses on a substrate of increasing importance in drug discovery: 4-Bromo-1-(difluoromethyl)-2-methoxybenzene.

The incorporation of fluorine-containing motifs is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5] The difluoromethyl group (-CF₂H) is particularly valuable as it can act as a bioisostere for hydroxyl, thiol, or amine moieties, capable of forming hydrogen bonds with biological targets.[5][6] When combined with a biaryl scaffold, a privileged structure in many bioactive molecules, the resulting difluoromethylated biaryl cores are of high interest to researchers in drug development.[2][7]

This document provides a comprehensive technical guide, including mechanistic insights and a detailed experimental protocol, for the successful Suzuki-Miyaura coupling of this compound with various boronic acid partners.

Reaction Overview

The general transformation involves the palladium-catalyzed cross-coupling of this compound with a generic organoboron reagent, typically an aryl or heteroaryl boronic acid or its corresponding ester, in the presence of a base to yield the desired biaryl product.

Scheme 1: General Suzuki-Miyaura coupling of this compound.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][8][9]

Step 1: Oxidative Addition

The cycle begins with a catalytically active 14-electron Palladium(0) complex, typically stabilized by phosphine ligands (L). This complex reacts with the aryl bromide, inserting the palladium atom into the carbon-bromine bond.[8][10] This step, often the rate-determining one, results in a square planar Palladium(II) intermediate.[3] The reactivity of the halide follows the order I > OTf > Br >> Cl.[10] For our substrate, this compound, the presence of the electron-donating methoxy group can make this step more challenging compared to electron-deficient aryl halides, often necessitating the use of highly active, electron-rich ligands to promote the reaction.[8]

Step 2: Transmetalation

This step involves the transfer of the organic group from the boron atom to the palladium center.[8] For this to occur, the organoboron species must first be activated by a base.[1][11] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻).[1][12] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate and releasing the boron-containing byproducts.[3]

Step 3: Reductive Elimination

In the final step, the two organic groups on the Pd(II) complex couple, forming the new C-C bond of the biaryl product.[3][8] This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[9] This step is often accelerated by the use of bulky ligands, which create steric strain that is relieved upon elimination of the product.[13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal [Ar'-B(OR)₃]⁻ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' ArBr_label 4-Bromo-1-(difluoromethyl) -2-methoxybenzene ArB_label Boronic Acid/ Ester Product_label Biaryl Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters and Component Rationale

The success of the coupling reaction hinges on the judicious selection of several key components.

  • Aryl Halide Substrate: this compound is an electron-rich aryl bromide due to the strong electron-donating effect of the methoxy group. This property can slow the rate-limiting oxidative addition step. The difluoromethyl group is moderately electron-withdrawing.

  • Palladium Catalyst System: A two-component system comprising a palladium precatalyst and a ligand is standard.

    • Precatalyst: Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common choices. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

    • Ligand: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are essential.[8] They accelerate both the oxidative addition and the reductive elimination steps. Buchwald-type ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.[14] Simpler alkylphosphines like P(t-Bu)₃ can also be very effective.[11]

  • Base: A base is required to activate the boronic acid for transmetalation.[11] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[15] K₃PO₄ is often an excellent general choice.

  • Boron Reagent: Arylboronic acids are the most common coupling partners.[16] However, they can undergo protodeboronation or trimerize to form boroxines.[8] Boronate esters, such as pinacol esters, are often more stable, easier to purify, and are fully compatible with Suzuki coupling conditions.[16][17] A slight excess (1.1–1.5 equivalents) of the boron reagent is typically used to ensure complete consumption of the aryl bromide.

  • Solvent System: The reaction requires a solvent system that can dissolve both the organic substrates and the inorganic base. A mixture of an aprotic organic solvent and water is ideal.[3] Common choices include 1,4-dioxane/water, toluene/water, or THF/water. The water is crucial for dissolving the base and facilitating the formation of the active boronate species.

Experimental Workflow

The overall process follows a logical sequence from setup to final product isolation.

Workflow start Start reagents 1. Combine Aryl Bromide, Boronic Acid, and Base in Reaction Flask start->reagents solvent 2. Add Solvent (e.g., Dioxane/Water) reagents->solvent degas 3. Degas Mixture (N₂ or Ar Purge) solvent->degas catalyst 4. Add Pd Catalyst and Ligand degas->catalyst heat 5. Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC / GC-MS) heat->monitor workup 7. Aqueous Work-up & Extraction monitor->workup Upon Completion purify 8. Dry and Concentrate Organic Layer workup->purify column 9. Purify by Column Chromatography purify->column end Characterize Product (NMR, MS) column->end

Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them with care. Solvents like 1,4-dioxane are flammable and harmful.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound237.041.0237 mg1.0
Arylboronic Acid-1.2-1.2
Pd(OAc)₂224.500.024.5 mg0.02
SPhos410.470.0416.4 mg0.04
K₃PO₄ (Potassium Phosphate)212.272.0425 mg2.0
1,4-Dioxane (Anhydrous)--4.0 mL-
Deionized Water--1.0 mL-
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (237 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Premix (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in a small amount of the reaction solvent.

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the main reaction flask containing the substrates and base.

  • Degassing: Seal the flask and purge the reaction mixture with a gentle stream of nitrogen or argon gas for 10-15 minutes while stirring. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand to the reaction mixture. If a premix was made, add it via syringe.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 90 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash them with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.[18]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure thorough degassing of the solvent and reaction mixture.2. Switch to a stronger base like Cs₂CO₃.3. Increase the temperature to 100-110 °C (check solvent boiling point).
Significant Side Products 1. Protodeboronation of the boronic acid.2. Homocoupling of the boronic acid (Glaser coupling).1. Use the boronic acid pinacol ester instead.2. Use a slight excess (1.1-1.2 eq.) of the boronic acid, not more. Ensure rigorous exclusion of oxygen.
Formation of Phosphine Oxide Presence of oxygen in the reaction mixture.Improve the degassing procedure. Use fresh, high-quality anhydrous solvents.
Difficult Purification Boronic acid byproducts co-eluting with the product.During work-up, perform an additional wash with 1M NaOH solution to remove acidic boron species. An acidic wash can also be effective.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable biaryl structures for pharmaceutical and materials science applications. Success relies on a sound understanding of the reaction mechanism and the careful selection of an appropriate catalyst system—particularly a bulky, electron-rich phosphine ligand—to overcome the challenges associated with an electron-rich aryl bromide. The protocol provided herein serves as a robust starting point for researchers, and with careful execution and monitoring, it can be adapted to a wide range of boronic acid coupling partners to generate a diverse library of novel chemical entities.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Suzuki Reaction - Myers Group, Harvard University Source: Harvard University URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (NRO Chemistry) URL: [Link]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Source: ResearchGate URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Royal Society of Chemistry - Chemical Society Reviews URL: [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst Source: ResearchGate URL: [Link]

  • Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl Source: Google Patents URL
  • Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of California, San Diego URL: [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for the palladium-catalyzed amination of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a substrate of significant interest in pharmaceutical and materials science. The resulting product, a primary aniline bearing a difluoromethyl (CF₂H) group, is a valuable building block. The CF₂H moiety is recognized as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity in drug candidates.[3] We present a detailed, field-proven protocol, delve into the mechanistic underpinnings of the reaction, and offer expert insights into optimizing this critical transformation.

Introduction & Scientific Rationale

The synthesis of aryl amines is a fundamental task in organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for C-N bond formation often require harsh conditions and suffer from limited functional group tolerance.[1] The advent of the Buchwald-Hartwig amination transformed this landscape, offering a mild and versatile palladium-catalyzed cross-coupling pathway between aryl halides (or pseudohalides) and amines.[1][4]

The specific substrate, this compound, presents a unique set of electronic properties. The methoxy and difluoromethyl groups modulate the electron density of the aromatic ring, influencing its reactivity. The electron-donating nature of the methoxy group can render the aryl bromide less susceptible to oxidative addition, a critical step in the catalytic cycle. Therefore, a highly active and carefully selected catalyst system is paramount for achieving high yields.

This guide focuses on the synthesis of the primary aniline, which presents a common challenge in Buchwald-Hartwig chemistry: the direct use of ammonia is often inefficient due to its strong coordination to the palladium center.[1] To circumvent this, our protocol employs an "ammonia equivalent" or surrogate, such as benzophenone imine, which couples efficiently and is subsequently hydrolyzed to reveal the desired primary amine.[5][6]

Core Mechanistic Principles

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle.[5][7][8] Understanding this cycle is crucial for rational troubleshooting and optimization. The process involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step.[7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this process, especially for electron-rich or sterically hindered aryl halides.[1][8]

  • Amine Coordination & Deprotonation: The amine (or ammonia surrogate) coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium amido complex.[8]

  • Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst to continue the cycle.[5]

Buchwald_Hartwig_Cycle Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination Pd0 LPd(0) Active Catalyst OA_Complex L(Ar)Pd(II)-Br Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition ArBr Ar-Br (Aryl Bromide) ArBr->OA_Complex Amine R₂NH (Amine) Amine->OA_Complex Base Base Base->OA_Complex Product Ar-NR₂ (Product) Amido_Complex L(Ar)Pd(II)-NR₂ Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Amido_Complex->Product Workflow Figure 2: Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Phase cluster_workup Work-up & Hydrolysis cluster_purify Purification prep_vessel 1. Assemble & Purge Reaction Vessel add_solids 2. Add Solids: - Pd Precatalyst - Ligand - NaOtBu prep_vessel->add_solids add_liquids 3. Add Liquids: - Aryl Bromide - Solvent (Toluene) - Benzophenone Imine add_solids->add_liquids heat 4. Heat to 110 °C (Monitor by TLC/LCMS) add_liquids->heat cool 5. Cool to RT & Quench heat->cool hydrolyze 6. Add 2M HCl Stir to Hydrolyze Imine cool->hydrolyze extract 7. Basify & Extract hydrolyze->extract purify 8. Column Chromatography extract->purify

Caption: Figure 2: Experimental Workflow.

Part A: Reaction Setup & Execution

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Seal and Purge: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum via syringe or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), benzophenone imine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed toluene (5 mL).

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

Part B: Work-up and Hydrolysis

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Hydrolysis of Imine: To the combined organic layers, add 10 mL of 2M hydrochloric acid (HCl) and stir vigorously at room temperature for 1-2 hours. This step cleaves the benzophenone protecting group to reveal the primary amine. Monitor the hydrolysis by TLC until the intermediate imine is gone.

  • Basification: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 8).

  • Final Extraction: Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 20 mL). Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

Part C: Purification

  • Concentration: Filter the dried organic solution and concentrate it under reduced pressure to obtain the crude product.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-Amino-1-(difluoromethyl)-2-methoxybenzene.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Impure starting materials.1. Ensure a rigorously inert atmosphere. Use fresh, high-quality precatalyst.2. Use freshly distilled/dried solvents and handle the base in a glovebox.3. Purify starting materials if necessary.
Formation of Hydrodehalogenation Side Product (Ar-H) Competing β-hydride elimination pathway.This is a known side reaction. [1]Using bulky ligands like BrettPhos generally minimizes this by favoring the desired reductive elimination. If problematic, consider a different ligand (e.g., XPhos) or a milder base (e.g., K₃PO₄), though this may require longer reaction times.
Incomplete Imine Hydrolysis Insufficient acid or hydrolysis time.Add more 2M HCl or increase the stirring time for the hydrolysis step. Monitor carefully by TLC to confirm complete conversion before basification.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Hartwig, J. F., et al. (2017). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Synform. Retrieved January 20, 2026, from [Link] (Note: This is a duplicate of source 7, but provides a direct link to a relevant section).

Sources

Application Notes and Protocols: Synthetic Strategies for 4-Bromo-1-(difluoromethyl)-2-methoxybenzene Utilizing Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Difluoromethyl Moiety

In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the difluoromethyl (-CF2H) group has garnered significant attention for its unique physicochemical properties.[2] Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety acts as a lipophilic hydrogen bond donor, capable of forming weak hydrogen bonds that can enhance binding affinity and specificity to biological targets.[2][3] It often serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores.[1] The introduction of a -CF2H group can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and favorably modulate pKa, all of which are critical parameters in drug development.[2][4]

4-Bromo-1-(difluoromethyl)-2-methoxybenzene is a versatile building block that capitalizes on these advantages. The presence of the bromine atom provides a reactive handle for a wide array of organometallic transformations, enabling the construction of complex molecular architectures. This guide provides detailed protocols and technical insights into the reaction of this substrate with various classes of organometallic reagents, focusing on palladium-catalyzed cross-coupling and metal-halogen exchange reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and selectivity.[5][9]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII_Intermediate R¹-Pd(II)L_n-X Pd0->PdII_Intermediate OxAdd->PdII_Intermediate Transmetalation Transmetalation (R²-M) PdII_Diorgano R¹-Pd(II)L_n-R² PdII_Intermediate->PdII_Diorgano Transmetalation->PdII_Diorgano PdII_Diorgano:e->Pd0:w PdII_Diorgano->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of biaryl structures due to its mild conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[7][8][10] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.[11]

Protocol: Synthesis of 4-Aryl-1-(difluoromethyl)-2-methoxybenzene

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.5 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos or XPhos (4 mol%). Alternatively, a pre-formed catalyst like XPhos Pd G3 can be used.

  • Solvent Addition and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting mixture by bubbling argon through it for 15-20 minutes.[12]

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Data Summary: Suzuki-Miyaura Coupling

Arylboronic Acid Partner Catalyst System Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 100 85-95
4-Methoxyphenylboronic acid XPhos Pd G3 Cs₂CO₃ THF/H₂O 80 90-98

| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 75-85 |

Causality Insights: The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination.[9] The base is crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center.[11][12]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[13] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[13] The resulting aryl alkynes are important structural motifs in pharmaceuticals, natural products, and organic materials.[14]

Protocol: Synthesis of 1-(Alkynyl)-4-(difluoromethyl)-2-methoxybenzene

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent like THF or DMF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-3 mol%).

  • Base Addition and Reaction: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv), which also serves as a solvent in some cases. Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the amine salt precipitate, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the product.

Causality Insights: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle involves the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step in transferring the alkyne group.[13] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[14][15]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[16][17] This transformation is invaluable for synthesizing aryl amines, a class of compounds ubiquitous in pharmaceuticals.[18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Br) PdII_Intermediate Ar-Pd(II)L-Br Pd0->PdII_Intermediate OxAdd->PdII_Intermediate AmineCoord Amine Coordination & Deprotonation (R₂NH, Base) Amido_Complex Ar-Pd(II)L-NR₂ PdII_Intermediate->Amido_Complex AmineCoord->Amido_Complex Amido_Complex:e->Pd0:w Amido_Complex->Pd0 RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.[18][19]

Protocol: Synthesis of N-Aryl-4-(difluoromethyl)-2-methoxy-aniline Derivatives

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XantPhos or a biaryl phosphine ligand, 2-4 mol%).

  • Solvent and Reaction: Add an anhydrous, non-polar solvent such as toluene or 1,4-dioxane. Seal the vessel and heat the mixture, typically between 80-110 °C, until the starting material is consumed (as monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and quench with water or saturated aqueous NH₄Cl.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via flash column chromatography.

Causality Insights: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich ligands are generally required to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination from the palladium-amido intermediate.[16][18] The strong base is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[19]

Part 2: Metal-Halogen Exchange Reactions

For transformations where a highly nucleophilic carbon center is desired, metal-halogen exchange provides a direct route to aryllithium and arylmagnesium (Grignard) reagents. These powerful intermediates can react with a wide variety of electrophiles.

Grignard Reagent Formation

The reaction of an aryl bromide with magnesium metal generates a highly nucleophilic Grignard reagent.[20][21] This reaction requires strictly anhydrous conditions, as Grignard reagents are strong bases and are readily quenched by protic sources, including water.[22]

Grignard_Workflow Start 4-Bromo-1-(difluoromethyl)- 2-methoxybenzene Grignard Aryl-MgBr (Grignard Reagent) Start:e->Grignard:w Mg Mg⁰, THF (anhydrous) Product Final Product (Aryl-E) Grignard->Product Electrophile Electrophile (E⁺) e.g., CO₂, RCHO Quench Aqueous Workup (H₃O⁺)

Figure 3: Workflow for Grignard reagent formation and subsequent electrophilic quench.

Protocol: Grignard Formation and Reaction with an Electrophile

  • Magnesium Activation: Place magnesium turnings (1.5 equiv) in a flame-dried, three-neck flask under a strong flow of argon. Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm with a heat gun until the iodine color disappears or bubbling is observed. This step is crucial to remove the passivating magnesium oxide layer.[22]

  • Initiation: Add anhydrous THF via syringe. Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv) in anhydrous THF. The reaction is initiated when a color change (e.g., to cloudy grey/brown) and a gentle exotherm are observed.[23]

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure full conversion.[22]

  • Electrophilic Quench: Cool the freshly prepared Grignard reagent to 0 °C or -78 °C, depending on the electrophile. Slowly add the electrophile (e.g., bubble CO₂ gas through the solution or add a solution of an aldehyde/ketone).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography or crystallization.

Lithium-Halogen Exchange

Lithium-halogen exchange, typically performed with an alkyllithium reagent like n-butyllithium (n-BuLi), is often faster and more efficient than Grignard formation, especially for less reactive bromides.[24] The reaction must be conducted at low temperatures (typically -78 °C) to prevent the highly reactive aryllithium intermediate from reacting with the solvent or other species in an undesired manner.[25]

Protocol: Lithium-Halogen Exchange and Trapping

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether in a flame-dried flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Alkyllithium: Slowly add a solution of n-BuLi or t-BuLi (1.1 equiv) dropwise over 15-20 minutes, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

  • Electrophilic Addition: Add the desired electrophile (e.g., DMF, an alkyl halide, or a ketone) as a solution in THF, again maintaining the low temperature.

  • Workup: After stirring for 1-2 hours, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with an organic solvent, dry, and concentrate. Purify as required.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex molecules. The methodologies detailed herein—spanning robust palladium-catalyzed couplings and powerful metal-halogen exchange reactions—provide researchers, scientists, and drug development professionals with a reliable toolkit to introduce the strategically important difluoromethylphenyl motif. The ability to precisely control the formation of C-C, C-N, and C-alkynyl bonds from this common precursor allows for the rapid generation of diverse chemical libraries, accelerating the discovery of novel therapeutics and advanced materials.

References

  • Ferreira, R., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • Unknown. (2025). Role of palladium catalyst in cross-coupling reactions. Google.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journals. Retrieved from [Link]

  • Sparling, B. A., et al. (2015). Metallaphotoredox Difluoromethylation of Aryl Bromides. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2017). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Retrieved from [Link]

  • Sparling, B. A., et al. (n.d.). Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Macmillan Group - Princeton University. Retrieved from [Link]

  • Perrault, J. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Shaw, R. T., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. Retrieved from [Link]

  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • N-Rocha Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

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  • Wikipedia. (n.d.). Organolithium reagent. Wikipedia. Retrieved from [Link]

  • Audet, F., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). ResearchGate. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Difluoromethylation of aryl bromides, reported by MacMillan and co‐workers. ResearchGate. Retrieved from [Link]

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  • Ni, C., et al. (n.d.).
  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Kelly, C. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Retrieved from [Link]

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  • ResearchGate. (2012). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Retrieved from [Link]

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The Synthetic Versatility of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] Among the various fluorinated motifs, the difluoromethyl group (–CF₂H) has garnered significant attention. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups, offering a unique combination of properties that can improve metabolic stability, membrane permeability, and binding affinity.[3][4][5][6]

This technical guide delves into the synthetic utility of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene , a versatile building block that offers multiple avenues for molecular elaboration. The strategic positioning of three key functional groups—a bromine atom, a difluoromethyl group, and a methoxy group—on the aromatic ring provides a rich platform for a variety of chemical transformations. This guide will provide detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the full potential of this valuable intermediate.

The Strategic Importance of the Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional handles:

  • The Bromine Atom: This serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups.

  • The Methoxy Group: The methoxy group can be a precursor to a phenol through O-demethylation, providing a nucleophilic handle for further functionalization, such as etherification or esterification. Its electronic-donating nature also influences the reactivity of the aromatic ring.

  • The Difluoromethyl Group: While often considered a spectator group that modulates physicochemical properties, the C-H bond of the difluoromethyl group can also be a site for functionalization under specific conditions, offering a less conventional but powerful route for molecular diversification.[7]

The interplay of these groups allows for a sequential and controlled diversification of the molecular scaffold, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions at the Bromide Position

The bromine atom at the 4-position of the benzene ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for the formation of biaryl structures.

Suzuki-Miyaura Coupling: A Reliable C-C Bond Formation Strategy

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[8] For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.

Key Considerations for Successful Coupling:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for efficient coupling. For electron-rich aryl bromides like our substrate, catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos are often effective.

  • Base and Solvent System: A suitable base is required to activate the boronic acid for transmetalation.[8] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The solvent system typically consists of an organic solvent such as dioxane, toluene, or DMF, often with the addition of water to facilitate the dissolution of the base.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound946624-67-1237.041.01.0
Phenylboronic Acid98-80-6121.931.21.2
Pd(PPh₃)₄14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Ar Ar-Pd(II)L₂-Br OxAdd->PdII_Ar Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_Ar->Transmetalation Ar'B(OH)₂ PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Modification of the Methoxy Group

The methoxy group at the 2-position offers another site for synthetic manipulation. O-demethylation to the corresponding phenol unmasks a nucleophilic oxygen atom, which can then be engaged in a variety of subsequent reactions.

O-Demethylation: Accessing the Phenolic Core

Several reagents can effect the cleavage of aryl methyl ethers. Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this transformation.[9] However, given its high reactivity, the reaction is typically performed at low temperatures. Alternative methods, such as using strong Brønsted acids like HBr or employing nucleophilic reagents like thiols, can also be effective.[9][10]

Causality in Reagent Choice:

  • BBr₃: Highly effective but can be harsh and requires careful handling. It is often the reagent of choice for its high efficiency.

  • HBr: A strong acid that requires high temperatures. It may not be suitable for substrates with acid-labile functional groups.

  • Alkyl Thiols: A milder, nucleophilic approach that can be advantageous for sensitive substrates.[10]

Protocol 2: O-Demethylation of this compound using Boron Tribromide

This protocol provides a method for the O-demethylation of the title compound to yield the corresponding phenol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound946624-67-1237.041.01.0
Boron Tribromide (1 M in DCM)10294-33-4250.521.2 mL1.2
Dichloromethane (DCM), anhydrous75-09-284.9310 mL-

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a dry, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1 M solution of boron tribromide in dichloromethane (1.2 mL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired phenol.

Workflow for Demethylation and Subsequent Functionalization:

Demethylation_Workflow Start This compound Demethylation O-Demethylation (e.g., BBr₃) Start->Demethylation Phenol 4-Bromo-2-(difluoromethyl)phenol Demethylation->Phenol Etherification Etherification (R-X, Base) Phenol->Etherification Esterification Esterification (RCOCl, Base) Phenol->Esterification Ether_Product Aryl Ether Product Etherification->Ether_Product Ester_Product Aryl Ester Product Esterification->Ester_Product

Caption: Synthetic pathways following O-demethylation.

Application Note 3: The Role and Potential Reactivity of the Difluoromethyl Group

The difluoromethyl group is a key modulator of the physicochemical properties of the molecule. Its strong electron-withdrawing nature influences the electronics of the aromatic ring, and its ability to act as a hydrogen bond donor can be critical for biological activity.

While direct functionalization of the C-H bond in the difluoromethyl group is less common than transformations at the bromo or methoxy positions, it is an emerging area of research.[7] Deprotonation with a strong base can generate a difluoro-stabilized carbanion, which can then be trapped with an electrophile. However, this often requires specific substrates and carefully controlled conditions.

For most applications, the difluoromethyl group in this compound will serve as a stable, property-modulating substituent that is carried through synthetic sequences. Its presence is a design element to enhance the drug-like properties of the final compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The orthogonal reactivity of its three key functional groups—the bromo, methoxy, and difluoromethyl moieties—allows for a wide range of synthetic transformations. By leveraging established protocols for cross-coupling and demethylation, researchers can efficiently access a diverse array of novel compounds with tailored properties for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working with this and similar fluorinated intermediates.

References

  • Zafrani, Y., et al. (2017). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

  • Uneyama, K., et al. (2005). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 7(10), 2055-2058. [Link]

  • Barata-Vallejo, S., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 9(12), 11445-11463. [Link]

  • Gonzalez-Salas, D., et al. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 25(23), 5723. [Link]

  • Smith, G. E., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. [Link]

  • Li, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8836. [Link]

  • O'Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry and Drug Design. Molecules, 13(5), 1149-1163. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7035-7087. [Link]

  • Hartwig, J. F., et al. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 144(5), 1955-1976. [Link]

  • Schneider, C. M., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(14), 5572-5576. [Link]

  • Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed. [Link]

  • Singh, V. K., et al. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Link]

  • ResearchGate. (2023). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]

  • Leroux, F. R., et al. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters, 22(21), 8564-8568. [Link]

  • Lange, H., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9037-9065. [Link]

  • ResearchGate. (2020). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... [Link]

  • Reddit. (2017). Demethylation of an aryl methoxy group. r/chemistry. [Link]

  • Rzayev, J., et al. (2025). Toolbox for emerging fluorinated groups. Comptes Rendus Chimie, 28, 129-141. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86323-86326. [Link]

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The Strategic Role of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Crop Protection Agents

The escalating global demand for food security necessitates the development of novel, more effective, and environmentally benign agrochemicals. A key strategy in modern agrochemical research is the incorporation of fluorine-containing moieties into molecular scaffolds to enhance their biological efficacy. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl or thiol groups, thereby improving metabolic stability and binding affinity to target enzymes.[1][2] 4-Bromo-1-(difluoromethyl)-2-methoxybenzene has emerged as a pivotal building block in this context, offering a versatile platform for the synthesis of a new generation of fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs).

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on its use in constructing the core structures of advanced SDHI fungicides. We will delve into the synthetic strategies, key reactions, and detailed protocols that leverage the unique reactivity of this compound.

The Significance of the Substituted Phenyl Moiety in SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that target the mitochondrial respiratory chain in fungi, specifically by blocking the activity of the succinate dehydrogenase enzyme.[3] A common structural feature of many potent SDHI fungicides is a pyrazole carboxamide core linked to a substituted biphenyl or an analogous biaryl system. The nature and substitution pattern of this biaryl moiety are critical for the fungicide's spectrum of activity, potency, and systemic properties.

The this compound molecule provides three key functional handles for synthetic elaboration:

  • The Bromine Atom: A versatile functional group for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of the crucial biphenyl scaffold.[4][5]

  • The Difluoromethyl Group: A critical pharmacophore that enhances the biological activity and metabolic stability of the final agrochemical product.[2][6]

  • The Methoxy Group: Influences the electronic properties of the aromatic ring and can be a site for further modification or can contribute to the desired lipophilicity of the molecule.

Core Application: Synthesis of a Key Biphenylamine Intermediate for SDHI Fungicides

A primary application of this compound is in the synthesis of substituted 2-aminobiphenyls. These biphenylamines are key intermediates that are subsequently coupled with a pyrazole carboxylic acid derivative to form the final SDHI fungicide. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the C-C bond between the two phenyl rings.[4]

The overall synthetic strategy is depicted in the workflow below:

Agrochemical_Synthesis A 4-Bromo-1-(difluoromethyl)- 2-methoxybenzene C Suzuki-Miyaura Coupling A->C B 2-Aminophenylboronic Acid or Ester B->C D 2'-Difluoromethyl-6'-methoxy- biphenyl-2-amine (Key Intermediate) C->D C-C bond formation F Amide Coupling D->F E 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride E->F G SDHI Fungicide (e.g., Bixafen analogue) F->G Amide bond formation

Caption: Synthetic workflow for an SDHI fungicide.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2'-(Difluoromethyl)-6'-methoxy-[1,1'-biphenyl]-2-amine

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a commercially available 2-aminophenylboronic acid derivative.

Reaction Principle:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (the aminophenylboronic acid) with an organohalide (this compound) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1514-11-0255.041.0
2-Aminophenylboronic acid52119-73-0136.961.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0
1,4-Dioxane123-91-188.1110 mL
Water (degassed)7732-18-518.022 mL

Experimental Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask, add this compound (255 mg, 1.0 mmol), 2-aminophenylboronic acid (164 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 90 °C under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2'-(Difluoromethyl)-6'-methoxy-[1,1'-biphenyl]-2-amine.

Expected Yield: 75-85%

Application of the Biphenylamine Intermediate in SDHI Fungicide Synthesis

The synthesized 2'-(Difluoromethyl)-6'-methoxy-[1,1'-biphenyl]-2-amine is a valuable intermediate for the preparation of a wide range of SDHI fungicides. The next key step is the formation of an amide bond with a pyrazole carboxylic acid derivative.

Protocol 2: Amide Coupling to Synthesize a Bixafen Analogue

This protocol describes the coupling of the biphenylamine intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, a key building block for many commercial SDHI fungicides like Bixafen and Fluxapyroxad.[1][7]

Reaction Principle:

The reaction is a nucleophilic acyl substitution where the amino group of the biphenylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond. A base is typically added to neutralize the HCl generated during the reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2'-(Difluoromethyl)-6'-methoxy-[1,1'-biphenyl]-2-amineN/A263.261.0
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride877179-04-9194.551.1
Triethylamine (Et₃N)121-44-8101.191.5
Dichloromethane (DCM), anhydrous75-09-284.9315 mL

Experimental Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 2'-(Difluoromethyl)-6'-methoxy-[1,1'-biphenyl]-2-amine (263 mg, 1.0 mmol) and triethylamine (0.21 mL, 1.5 mmol) in anhydrous dichloromethane (15 mL) under an argon atmosphere.

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (214 mg, 1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Recrystallize the crude product from ethanol/water to obtain the pure SDHI fungicide analogue.

Expected Yield: 80-90%

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of modern agrochemicals. Its strategic use in Suzuki-Miyaura coupling reactions provides an efficient route to key biphenylamine intermediates, which are essential for the construction of potent SDHI fungicides. The protocols outlined in this guide offer a robust foundation for researchers to explore the synthesis of novel crop protection agents. The continued exploration of new synthetic methodologies and the development of novel fluorinated building blocks will undoubtedly pave the way for the next generation of agrochemicals with improved efficacy, selectivity, and environmental profiles.

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  • PubMed. (2023). Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Journal of Agricultural and Food Chemistry, 71(16), 6296-6307.

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Application Notes and Protocols for 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating a candidate's pharmacokinetic and physicochemical properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention due to its unique electronic characteristics and its role as a versatile bioisostere. Unlike the more common trifluoromethyl group, the CF2H moiety can act as a lipophilic hydrogen bond donor, enhancing target affinity and specificity. Furthermore, it serves as a metabolically stable replacement for vulnerable functionalities like alcohols, thiols, and amines, thereby improving a drug's in vivo resilience. The subject of this guide, 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, is a valuable building block for introducing this strategic difluoromethyl-methoxyphenyl fragment into complex molecular architectures, making it a key intermediate for researchers in drug development and materials science.

This document provides a comprehensive overview of experimental procedures involving this compound, with a focus on widely utilized palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further synthetic exploration.

Chemical Profile of this compound

PropertyValue
CAS Number 1254034-35-9
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point Not readily available
Storage Inert atmosphere, 2-8°C

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound serves as an excellent substrate for these reactions, with the bromine atom providing a reactive handle for a variety of coupling partners. The electron-donating methoxy group at the ortho position can influence the reactivity of the aryl bromide, a factor to consider when optimizing reaction conditions.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1] The reaction of this compound with various boronic acids or esters provides access to a diverse range of substituted difluoromethyl-methoxyphenyl derivatives.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound237.04237 mg1.0
Phenylboronic Acid121.93146 mg1.2
Pd(PPh₃)₄1155.5658 mg0.05
K₂CO₃138.21415 mg3.0
1,4-Dioxane-5 mL-
Water-1 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (237 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Causality of Experimental Choices: The use of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings.[2] A base, in this case, potassium carbonate, is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (1,4-dioxane) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Phenylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ solvent Add Solvents: 1,4-Dioxane and Water reagents->solvent degas Degas with Argon solvent->degas heat Heat to 90°C (12-24h) degas->heat cool Cool to RT heat->cool extract Dilute with EtOAc, Wash with Water & Brine cool->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Biaryl Product purify->product

Suzuki-Miyaura Coupling Workflow
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[3] This reaction is of great importance in the pharmaceutical industry, as the arylamine motif is a common feature in many drug molecules. The presence of the ortho-methoxy group in this compound may necessitate the use of sterically hindered phosphine ligands to achieve high yields.

This protocol outlines a general procedure for the amination of this compound with morpholine.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound237.04237 mg1.0
Morpholine87.12105 µL1.2
Pd₂(dba)₃915.7223 mg0.025
XPhos476.6548 mg0.1
NaOtBu96.10144 mg1.5
Toluene-5 mL-

Step-by-Step Procedure:

  • In a glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and NaOtBu (144 mg, 1.5 mmol) to a dry Schlenk tube.

  • Add toluene (3 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, dissolve this compound (237 mg, 1.0 mmol) in toluene (2 mL).

  • Add the aryl bromide solution and morpholine (105 µL, 1.2 mmol) to the catalyst mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired arylamine.

Causality of Experimental Choices: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of electron-rich and sterically hindered aryl bromides.[4] A strong, non-nucleophilic base like sodium t-butoxide is required to deprotonate the amine and facilitate the catalytic cycle. Toluene is a common solvent for this transformation due to its high boiling point and ability to dissolve the reactants.

Buchwald_Hartwig_Workflow cluster_catalyst Catalyst Pre-formation (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification catalyst_mix Combine: - Pd₂(dba)₃ - XPhos - NaOtBu - Toluene add_reagents Add: - Aryl Bromide Solution - Morpholine catalyst_mix->add_reagents heat Heat to 100°C (12-24h) add_reagents->heat cool_filter Cool to RT, Filter through Celite heat->cool_filter wash Wash with Water & Brine cool_filter->wash dry_concentrate Dry (Na₂SO₄), Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Arylamine Product purify->product

Buchwald-Hartwig Amination Workflow
C. Sonogashira Coupling: Introduction of an Alkyne Moiety

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound237.04237 mg1.0
Phenylacetylene102.14121 µL1.1
PdCl₂(PPh₃)₂701.9035 mg0.05
CuI190.4510 mg0.05
Triethylamine (TEA)101.195 mL-

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (237 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Add triethylamine (5 mL) and phenylacetylene (121 µL, 1.1 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts.

  • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired arylalkyne.

Causality of Experimental Choices: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction, where copper facilitates the formation of a copper acetylide intermediate.[6] Triethylamine acts as both the solvent and the base required for the deprotonation of the terminal alkyne.

II. Formation of Organometallic Intermediates

The generation of organolithium or Grignard reagents from this compound opens up a different avenue for C-C bond formation by reaction with various electrophiles.

A. Lithiation via Halogen-Metal Exchange

Halogen-metal exchange with an organolithium reagent, typically n-butyllithium, provides a rapid and efficient route to the corresponding aryllithium species. This reaction is generally performed at low temperatures to prevent side reactions.

This protocol describes the formation of the aryllithium species and its subsequent trapping with N,N-dimethylformamide (DMF) to yield the corresponding benzaldehyde.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound237.04237 mg1.0
n-Butyllithium (2.5 M in hexanes)64.060.44 mL1.1
Anhydrous Tetrahydrofuran (THF)-5 mL-
N,N-Dimethylformamide (DMF)73.0993 µL1.2
Saturated aqueous NH₄Cl-10 mL-

Step-by-Step Procedure:

  • To a flame-dried, two-necked round-bottom flask under argon, add this compound (237 mg, 1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add anhydrous DMF (93 µL, 1.2 mmol) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Causality of Experimental Choices: The use of a low temperature (-78 °C) is crucial to prevent the highly reactive aryllithium intermediate from undergoing side reactions.[7] Anhydrous conditions are essential as organolithium reagents are strong bases and will be quenched by water.

B. Grignard Reagent Formation

The formation of a Grignard reagent provides a less basic, yet still highly nucleophilic, organometallic species.[8]

This protocol details the preparation of the Grignard reagent and its subsequent reaction with benzaldehyde.

Reagents and Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound237.04237 mg1.0
Magnesium Turnings24.3130 mg1.25
Anhydrous Tetrahydrofuran (THF)-5 mL-
Iodine (a small crystal)253.81--
Benzaldehyde106.12102 µL1.0

Step-by-Step Procedure:

  • Flame-dry a three-necked round-bottom flask containing magnesium turnings (30 mg, 1.25 mmol) under a stream of argon.

  • Add a small crystal of iodine to activate the magnesium surface (the purple color should disappear upon heating).

  • Allow the flask to cool to room temperature and add anhydrous THF (2 mL).

  • In a separate flask, dissolve this compound (237 mg, 1.0 mmol) in anhydrous THF (3 mL).

  • Add a small portion (approx. 0.5 mL) of the aryl bromide solution to the magnesium suspension.

  • Gently heat the mixture to initiate the reaction (indicated by bubbling and a slight exotherm).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Cool the Grignard reagent to 0 °C and add benzaldehyde (102 µL, 1.0 mmol) dropwise.

  • Stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Causality of Experimental Choices: The use of an anhydrous ether solvent like THF is essential for the formation and stability of Grignard reagents.[8] A small amount of iodine is often used to activate the magnesium surface by removing the passivating oxide layer.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere. Grignard reagents are also highly reactive and sensitive to moisture and air. All reactions involving these reagents should be performed under strictly anhydrous conditions.

Conclusion

This compound is a versatile building block that provides access to a wide array of functionalized molecules containing the valuable difluoromethyl-methoxyphenyl moiety. The protocols outlined in this guide for palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates serve as a robust starting point for synthetic chemists. The unique electronic properties of the difluoromethyl group can influence reactivity, and careful optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28665-28669.
  • Yudin, A. K. (Ed.). (2009). Aziridines and epoxides in organic synthesis. John Wiley & Sons.
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Organic letters, 11(13), 2904–2907.
  • Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Synthesis, 2008(16), 2497-2517.
  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 123(4), 593-599.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Kletskov, A. V., Potkin, V. I., & Bumagin, N. A. (2015). New catalysts for cross-coupling reactions based on Pd (II) complexes with substituted isoxazoles and isothiazoles. In Modern problems of organic chemistry, materials science and biotechnology (pp. 117-118).
  • Mandal, D., Gupta, R., Jaiswal, A. K., & Young, R. D. (2020). Frustrated Lewis-pair-meditated selective single fluoride substitution in trifluoromethyl groups. Journal of the American Chemical Society, 142(6), 2572-2578.
  • Jin, F., & Li, Y. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero) aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4811-4831.
  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]

  • Han, F. S. (2011). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Lipshutz, B. H., & Ghorai, S. (2011). Aminations of Aryl Bromides in Water at Room Temperature. Organic letters, 13(16), 4434–4437.
  • Biscoe, M. R., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic letters, 16(16), 4220–4223.
  • Probst, N., Deprez, B., & Willand, N. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(10), 1066-1070.
  • Muta, K., Okamoto, K., Nakayama, H., Wada, S., & Nagaki, A. (2023). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv.
  • Knochel, P. (2003). Negishi Coupling. In Organic Reactions (Vol. 62). John Wiley & Sons, Inc.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Buchwald− Hartwig Amination of (Hetero) aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. The Journal of Organic Chemistry, 69(16), 5459-5464.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Denmark, S. E., & Baird, J. D. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemistry–A European Journal, 12(19), 4954-4963.
  • Denmark, S. E., & Wu, Z. (2004). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. The Journal of organic chemistry, 69(21), 7260–7269.
  • Li, J. J. (2021).
  • Han, F. S. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Total Organic Chemistry. (2020, July 4). Grignard & Alkyllithium Reagents | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Wu, L., & Liu, X. (2013). Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
  • Khanapur, S., Lye, K., Mandal, D., Wee, X. J., Robins, E. G., & Young, R. D. (2024). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 82.
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  • Mandal, S., & Dinda, J. (2021).
  • Sap, J. B., Meyer, C. F., Ford, J., Straathof, N. J., Dürr, A. B., Lelos, M. J., ... & Gouverneur, V. (2022). [18F] Difluorocarbene for positron emission tomography.
  • Potkin, V. I., Bumagin, N. A., Petkevich, S. K., Kletskov, A. V., & Ivashkevich, O. A. (2012). Synthesis of new palladium (II) complexes with substituted isoxazoles and isothiazoles and their catalytic activity in cross-coupling reactions. Synthesis, 44(01), 151-158.
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  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

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  • Cai, M., & Hao, J. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(10), 12173-12187.
  • Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Synthesis, 2008(16), 2497-2517.
  • Chem Help ASAP. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

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Catalytic Systems for the Functionalization of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Functionalized 1-(Difluoromethyl)-2-methoxybenzene Scaffold

The 4-bromo-1-(difluoromethyl)-2-methoxybenzene scaffold is a key building block in modern medicinal chemistry and drug discovery. The difluoromethyl (CF₂H) group, a lipophilic bioisostere of hydroxyl or thiol moieties, can significantly enhance metabolic stability, modulate acidity, and improve cell membrane permeability of drug candidates. Coupled with the synthetic versatility of the aryl bromide and the electronic influence of the methoxy group, this molecule serves as a valuable starting point for the synthesis of a diverse array of complex organic molecules. This guide provides an in-depth analysis of palladium-catalyzed cross-coupling reactions for the functionalization of this important scaffold, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-donating methoxy group at the ortho position and the electron-withdrawing difluoromethyl group at the para position to the bromine atom create a unique electronic environment that influences the oxidative addition step of the catalytic cycle. While the methoxy group can increase electron density at the C-Br bond, potentially slowing down oxidative addition compared to electron-deficient aryl bromides, the strong inductive effect of the difluoromethyl group can partially counteract this. The steric bulk of the ortho-methoxy group can also play a role in the approach of the bulky phosphine-ligated palladium catalyst. Careful selection of the catalyst system is therefore crucial to achieve high efficiency and yield.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of a bulky, electron-rich phosphine ligand is often critical for promoting both the oxidative addition and the reductive elimination steps, particularly with sterically hindered or electron-rich aryl bromides. The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Recommended Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for a wide range of Suzuki couplings.[3]
Ligand dppf (in the catalyst)Provides good stability and activity for the coupling of aryl bromides.
Base K₂CO₃A moderately strong base, effective in promoting transmetalation while being compatible with many functional groups.
Solvent 1,4-Dioxane / WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[4][5] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[4]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[6][7] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often rate-limiting.[8][9]

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Recommended Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure for the amination of this compound with morpholine. Conditions may need to be optimized for other primary or secondary amines.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To this mixture, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃A common and effective Pd(0) source for Buchwald-Hartwig aminations.[10]
Ligand XPhosA bulky, electron-rich biarylphosphine ligand that is highly effective for the coupling of aryl bromides, even with challenging substrates.[8][9]
Base NaOt-BuA strong, non-nucleophilic base that efficiently deprotonates the amine, facilitating the formation of the palladium-amido complex.
Solvent TolueneA common non-polar solvent for this reaction, although dioxane can also be used.
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate.

III. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[3][11]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to give the arylalkyne. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.[11][12]

Sonogashira_Catalytic_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR1(L2) Ar-Pd(II)(L)₂-C≡CR¹ Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR1(L2) Transmetalation Ar-Pd(II)-C≡CR1(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR1 Ar-C≡CR¹ (Product) Ar-Pd(II)-C≡CR1(L2)->Ar-C≡CR1 Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Cu-Br Cu-Br H-C≡CR1 H-C≡CR¹ Cu-Br->H-C≡CR1 Base Cu-C≡CR1 Cu-C≡CR¹ Cu-C≡CR1->Ar-Pd(II)-C≡CR1(L2) Cu-C≡CR1->Cu-Br to Pd Cycle H-C≡CR1->Cu-C≡CR1

Figure 3: Catalytic Cycles of the Sonogashira Coupling.
Recommended Protocol: Sonogashira Coupling with Phenylacetylene

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Upon completion (typically 6-18 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A commonly used, commercially available, and effective catalyst for Sonogashira couplings.[12]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[11]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
Solvent THFA suitable solvent that dissolves the reactants and catalysts.
Temperature Room Temperature to 50 °CMilder conditions are often sufficient for the coupling of aryl bromides.

IV. Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group into an aromatic ring is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods.[12]

Mechanistic Considerations

Similar to other palladium-catalyzed cross-coupling reactions, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by cyanide coordination and reductive elimination to form the aryl nitrile. A key challenge in palladium-catalyzed cyanation is the potential for catalyst inhibition by excess cyanide.[13] The use of a non-toxic and sparingly soluble cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) can mitigate this issue.[12][13]

Figure 4: General Workflow for Palladium-Catalyzed Cyanation.
Recommended Protocol: Cyanation with Potassium Ferrocyanide

This protocol is based on general procedures for the palladium-catalyzed cyanation of aryl bromides using potassium ferrocyanide.

Materials:

  • This compound

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and Na₂CO₃ (0.2 mmol).

  • Seal the tube and evacuate and backfill with argon three times.

  • Add degassed DMAc (4 mL).

  • Heat the mixture in a preheated oil bath at 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Cyanide Source K₄[Fe(CN)₆]·3H₂OA non-toxic and easy-to-handle source of cyanide.[12][13]
Palladium Catalyst Pd(OAc)₂/dppfA common and effective catalyst system for cyanation reactions.
Solvent DMAcA polar aprotic solvent that facilitates the reaction.
Temperature 120 °CHigher temperatures are often required for cyanation reactions with aryl bromides.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides access to a wide range of valuable compounds for drug discovery and materials science. The protocols and mechanistic insights provided in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions offer a solid foundation for researchers to successfully employ these powerful transformations. Careful consideration of the electronic and steric properties of the substrate and judicious selection of the catalyst system are key to achieving high yields and purity.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Beller, M., & Weissman, S. A. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Singh, R. P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6486–6490. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(3), 807-813. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-1-(difluoromethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile building block in organic synthesis. The unique electronic properties conferred by the difluoromethyl group present both opportunities and challenges in common cross-coupling reactions. This document aims to equip you with the knowledge to navigate these nuances and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound in palladium-catalyzed cross-coupling reactions.

Q1: How does the difluoromethyl group on this compound affect its reactivity in cross-coupling reactions?

The difluoromethyl (CF₂H) group is a strong electron-withdrawing group. This has a significant impact on the reactivity of the aryl bromide. The electron-withdrawing nature of the CF₂H group makes the carbon-bromine bond more electron-deficient and thus more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling reactions.[1] However, the steric bulk of the difluoromethyl group, in combination with the adjacent methoxy group, can also influence the approach of the catalyst and the subsequent steps in the catalytic cycle.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

For a successful Suzuki-Miyaura coupling, a robust catalyst system and appropriate base are crucial. Given the electron-deficient nature of the substrate, a palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst such as PdCl₂(dppf) can be effective.[2] The choice of base is also critical; inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[2][3] A typical starting point would be to use 1.2 equivalents of the boronic acid, 2-3 equivalents of the base, and 1-5 mol% of the palladium catalyst in a solvent system like dioxane/water or toluene/water.[2][4]

Q3: For a Buchwald-Hartwig amination, what type of ligand is best suited for this compound?

The Buchwald-Hartwig amination of electron-deficient and potentially sterically hindered aryl bromides often requires specialized ligands.[5] Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6][7] Ligands such as XPhos, SPhos, or RuPhos, often in combination with a palladium pre-catalyst (e.g., G3 or G4 pre-catalysts), are excellent starting points. The choice of base is also important, with strong, non-nucleophilic bases like NaOtBu or LHMDS being commonly employed.

Q4: What are common side reactions to watch out for?

Several side reactions can occur during cross-coupling reactions with this compound:

  • Homocoupling: Formation of a biaryl product from the coupling of two molecules of the starting aryl bromide. This can often be minimized by using appropriate ligands and controlling the reaction temperature.

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom from the solvent or trace water. This can be more prevalent with highly active catalysts or under prolonged reaction times at high temperatures.

  • Decomposition of the Boronic Acid (in Suzuki coupling): Boronic acids can be unstable under certain conditions, leading to the formation of boroxines or other inactive species. Using a slight excess of the boronic acid and ensuring anhydrous conditions (when necessary) can mitigate this.

  • Hydrolysis of the Difluoromethyl Group: While generally stable, the difluoromethyl group can be sensitive to harsh basic conditions at elevated temperatures, potentially leading to decomposition.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product.[8][9] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[10] ¹H and ¹⁹F NMR spectroscopy can also be powerful tools for monitoring the reaction, providing detailed information about the starting material, product, and any potential side products.[11][12]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a structured approach to troubleshooting common issues.

Problem Potential Cause Recommended Solution Scientific Rationale
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst or pre-catalyst. Consider using a pre-catalyst that is known to be more air- and moisture-stable.Palladium(0) catalysts can be sensitive to air and moisture, leading to the formation of inactive palladium oxides.
Insufficiently active ligandFor challenging couplings, switch to a more electron-rich and sterically bulky ligand (e.g., a biarylphosphine ligand like XPhos or SPhos).Bulky, electron-rich ligands accelerate the rates of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[6][7]
Inappropriate baseThe choice of base is critical. For Suzuki couplings, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often necessary.[13]The base plays a crucial role in the transmetalation step of the Suzuki coupling and in the deprotonation of the amine in the Buchwald-Hartwig amination.
Low reaction temperatureGradually increase the reaction temperature. Microwave heating can sometimes be beneficial for sluggish reactions.Higher temperatures can overcome the activation energy barrier for the oxidative addition step and increase the overall reaction rate.
Formation of Significant Side Products (e.g., Homocoupling, Protodebromination) Catalyst loading is too highDecrease the catalyst loading to 0.5-1 mol%.High catalyst concentrations can sometimes lead to unwanted side reactions.
Reaction time is too longMonitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prolonged exposure to the reaction conditions can lead to product decomposition or the formation of side products.
Presence of oxygen or waterEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if necessary.[14]Oxygen can deactivate the palladium catalyst, and water can lead to protodebromination of the aryl bromide.
Difficulty in Product Purification Co-elution of product and starting materialOptimize the column chromatography conditions. A different solvent system or a gradient elution may be necessary.The polarity of the product and starting material may be similar, requiring careful selection of the mobile phase for effective separation.
Presence of palladium residuesTreat the crude product with a palladium scavenger (e.g., activated carbon, silica-thiol) before chromatography.Palladium residues can interfere with subsequent reactions and are often undesirable in the final product.
Product is an oil and difficult to handleIf the product is an oil, consider converting it to a solid derivative for easier handling and purification, if the synthetic route allows.Solid materials are generally easier to purify by recrystallization and handle than oils.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific coupling partner and desired scale.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions of aryl bromides.[2][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the PdCl₂(dppf)·CH₂Cl₂ catalyst to the flask.

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[6][7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • XPhos Pd G3 (a third-generation Buchwald pre-catalyst) (0.02 mmol, 2 mol%)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, and the XPhos Pd G3 pre-catalyst to a dry vial equipped with a stir bar.

  • Add toluene followed by morpholine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aminated product.

Visualizing Reaction Mechanisms and Workflows

To further aid in understanding the key processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general troubleshooting workflow.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetal->PdII_ArAr PdII_ArAr->Pd0 RedElim Reductive Elimination PdII_ArAr->RedElim ArAr Ar-Ar' RedElim->ArAr

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X L OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')-X] L AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim ArAmine Ar-NR'R'' RedElim->ArAmine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[6][7]

General Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) CheckReagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions OptimizeCatalyst Optimize Catalyst System (Change Ligand, Pre-catalyst) CheckReagents->OptimizeCatalyst OptimizeBase Optimize Base (Strength, Solubility) CheckReagents->OptimizeBase CheckConditions->OptimizeCatalyst OptimizeSolvent Optimize Solvent System CheckConditions->OptimizeSolvent Success Successful Reaction OptimizeCatalyst->Success OptimizeBase->Success OptimizeSolvent->Success

Caption: A decision tree for troubleshooting common cross-coupling reaction issues.

References

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. 2021. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Fujimoto, K., et al. Precatalyst Effects on Pd-Catalyzed Cross-Coupling Difluoromethylation of Aryl Boronic Acids.
  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. Available from: [Link]

  • Oishi, M., et al. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. 2016.
  • Phattanarudee, S., et al. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • Mikami, K., et al. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.
  • Neumann, C. N., et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. 2014.
  • Kashani, S. K., et al.
  • Lipshutz, B. H., et al. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands.
  • CN102234220A. Method for preparing 4-bromo-1,2-xylene.
  • Billingsley, K. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • University of Rochester. Cross-Coupling Chemistry. Available from: [Link]

  • Wang, F., et al. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. PMC. 2023.
  • Aslam, M., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Chemistry Stack Exchange. Monitoring reaction progress? 2016. Available from: [Link]

  • Carrow, B. P., et al.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Barabe, F., et al.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2019. Available from: [Link]

  • XMB. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. 2005.
  • am Ende, D., et al. A Method for Real Time Monitoring of Chemical Reactions and Processes.
  • Ananikov, V. P., et al. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Zhang, X., et al. Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles.
  • Macmillan Group. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. 2018. Available from: [Link]

  • D. A. R. S., et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2013.
  • Li, J., et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. 2022.
  • Zhang, F., et al. ChemInform Abstract: Palladium‐Catalyzed Heck‐Type Difluoroalkylation of Alkenes with Functionalized Difluoromethyl Bromides. Sci-Hub. 2016.

Sources

Technical Support Center: Purification of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-1-(difluoromethyl)-2-methoxybenzene and its derivatives. These structures are of increasing importance in medicinal chemistry and drug development, largely due to the unique properties conferred by the difluoromethyl (-CF₂H) group.[1][2][3] Unlike its trifluoromethyl (-CF₃) counterpart, the -CF₂H group is a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl, thiol, or amine groups, which can enhance metabolic stability and target binding affinity.[1][3][4]

However, the purification of these molecules presents unique challenges. The combination of a polarizable bromine atom, an electron-donating methoxy group, and the electronegative yet H-bond-donating difluoromethyl group creates a molecule with nuanced polarity that can complicate standard purification protocols. This guide provides answers to frequently asked questions and detailed troubleshooting strategies to help you achieve high purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound derivatives that influence purification?

A: The purification strategy is dictated by a balance of three key functionalities:

  • The Aromatic Ring and Bromo-substituent: These contribute to the compound's lipophilicity and allow for interactions with non-polar solvents (like hexanes) and stationary phases. The bromine atom adds significant molecular weight and polarizability.

  • The Methoxy Group (-OCH₃): This is a moderately polar, electron-donating group that can act as a hydrogen bond acceptor.

  • The Difluoromethyl Group (-CF₂H): This is the most influential group. It is strongly electron-withdrawing, which affects the electronics of the aromatic ring. Crucially, it acts as a weak hydrogen bond donor via its acidic proton, a property not shared by the -CF₃ group.[1][4] This allows for specific interactions with polar protic solvents and the silanol groups on a silica gel surface.

The interplay of these properties means the molecule is neither extremely polar nor non-polar, often requiring finely tuned solvent systems for effective separation.

Q: What are the most common impurities I can expect during my synthesis?

A: Impurities are highly dependent on your synthetic route. However, some common classes include:

  • Unreacted Starting Materials: For example, the corresponding phenol if you are performing a difluoromethylation of a hydroxyl group, or the non-brominated precursor.[5]

  • Regioisomers: Bromination of an activated ring can sometimes lead to small amounts of other bromo-isomers.

  • Byproducts of Difluoromethylation: Depending on the reagent used (e.g., TMSCF₂H or diethyl bromodifluoromethylphosphonate), you may have silicon- or phosphorus-containing byproducts.[1][6]

  • Hydrolysis Products: The methoxy group can potentially be cleaved under harsh acidic conditions, leading to the corresponding phenol.

  • Elimination Products: If your synthesis involves reactions on a side chain, elimination is a possible side reaction.[5]

Q: Which purification technique is generally most effective for these compounds?

A: For routine laboratory scale (<5 g), flash column chromatography on silica gel is the most versatile and effective method. It allows for good separation of compounds with different polarities. For final polishing of a solid product to high purity, recrystallization is ideal if a suitable solvent system can be identified. For very difficult separations of valuable materials, preparative High-Performance Liquid Chromatography (Prep-HPLC), potentially using a fluorinated stationary phase, may be necessary.[7][8]

Q: How can I quickly assess the purity of my fractions during chromatography?

A: Thin-Layer Chromatography (TLC) is the indispensable tool for this purpose.[9][10] By spotting a small amount of each collected fraction onto a TLC plate and eluting with the same solvent system used for the column, you can visualize the separation. Fractions containing the pure desired compound (as determined by comparison with a TLC spot of your crude material) can then be combined.

Section 2: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the primary workhorse for purifying these derivatives. Here are solutions to common problems.

Q1: My compound is stuck at the baseline (Rƒ ≈ 0) on the TLC plate. What should I do?

A: This indicates your eluent is not polar enough to move the compound up the stationary phase.[10] Your compound has a stronger affinity for the polar silica gel than for the non-polar solvent.

  • Solution: Increase the polarity of your solvent system.

    • If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate (e.g., from 10% to 20%, then 30%).[11]

    • If high concentrations of ethyl acetate are ineffective, switch to a more polar solvent system, such as dichloromethane/methanol (e.g., starting at 1-2% methanol).[12]

Q2: My compound runs as a streak instead of a distinct spot on the TLC plate. Why?

A: Streaking can be caused by several factors:

  • Sample Overload: The most common cause. You have spotted too much material on the TLC plate.[9]

    • Solution: Dilute your sample significantly (a 1% solution in a volatile solvent is a good starting point) and re-spot.[9]

  • Insolubility: The compound may be poorly soluble in the eluent, causing it to smear as it moves up the plate.

    • Solution: Ensure your crude material is fully dissolved before loading it onto the column. If applying as a solution, use a stronger, more polar solvent to dissolve the sample initially, then adsorb it onto a small amount of silica before loading.

  • Compound Degradation: The acidic nature of standard silica gel can cause decomposition of sensitive compounds. The -CF₂H group itself is quite stable, but other functionalities in your derivative might not be.

    • Solution: Add a small amount (~0.5-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system to neutralize the silica surface. This is especially useful for compounds containing basic nitrogen atoms.[13]

Q3: I'm having trouble separating my product from a close-running impurity (ΔRƒ < 0.2). How can I improve resolution?

A: This is a common challenge requiring a more systematic approach. The goal is to find a solvent system that interacts differently with your product and the impurity.

  • Strategy 1: Fine-tune Polarity: First, try to optimize the polarity of your current system. The ideal separation for flash chromatography is often achieved when the target compound has an Rƒ of 0.25-0.35.[9]

  • Strategy 2: Change Solvent Selectivity: If fine-tuning polarity fails, change the nature of the solvents. The interactions between the solvents, the silica, and your compounds are complex. Switching solvent classes can exploit these different interactions.

    • For example, if you are using hexane/ethyl acetate (an H-bond acceptor), try switching to hexane/diethyl ether (also an H-bond acceptor but with different properties) or dichloromethane/acetone .

    • For aromatic compounds, using an eluent containing toluene can sometimes improve separation due to π-π stacking interactions.[13]

  • Strategy 3: Consider a Different Stationary Phase: For particularly challenging separations involving fluorinated compounds, using a fluorinated stationary phase (e.g., Fluofix) in reverse-phase HPLC can be highly effective. These phases exhibit unique selectivity for halogenated compounds.[7][8]

Data Table: Recommended Starting Solvent Systems for TLC Analysis
Compound PolarityRecommended Starting SystemRationale
Low to Medium 10-30% Ethyl Acetate in HexanesA standard system that provides a good polarity range for many organic compounds.[10][12]
Medium to High 50-80% Ethyl Acetate in HexanesIncreases eluting power for more polar derivatives.
Medium Aromatic 10-20% Ethyl Acetate in TolueneToluene can improve the separation of aromatic compounds.[13]
High 1-5% Methanol in DichloromethaneA significantly more polar system for compounds that do not move in ethyl acetate/hexane mixtures.[11][12]

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for achieving high purity in the final step, but finding the right conditions is key.

Q1: I can't find a suitable single solvent for recrystallization. What's the next step?

A: Use a binary solvent system . This involves two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

  • Procedure:

    • Dissolve your compound in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Q2: My compound "oils out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solution becomes saturated at a temperature above the melting point of your solid. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

  • Solution 1: Increase Solvent Volume: The most common fix. Your solution is too concentrated. Re-heat the mixture until the oil redissolves, add more of the "good" solvent (or the primary solvent), and allow it to cool more slowly.

  • Solution 2: Slower Cooling: Rapid cooling encourages precipitation over crystallization. Let the flask cool slowly on the benchtop before moving it to an ice bath. Gently scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.

  • Solution 3: Reduce Temperature of Saturation: Add more of the "bad" solvent to the hot solution. This lowers the temperature at which the solution becomes saturated, hopefully to a point below your compound's melting point.

Q3: I have very low recovery after recrystallization. How can I improve the yield?

A: While some product loss is inevitable with recrystallization, it can be minimized.[14]

  • Minimize Hot Solvent: The most critical factor is to use the absolute minimum volume of boiling solvent required to fully dissolve your crude product.[14] Any excess solvent will retain more of your product in solution upon cooling.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the amount of precipitate that crashes out.

  • Use Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without re-dissolving a significant amount of your product.[14]

Section 4: Advanced Purification & Characterization

Q1: When should I consider using preparative HPLC instead of flash chromatography?

A: Prep-HPLC is a higher-resolution technique best reserved for specific situations:

  • Extremely Difficult Separations: When isomers or impurities are inseparable by flash chromatography.

  • High-Value Material: When working with small quantities of a precious compound where maximizing recovery and purity is critical.

  • Final Polishing: To remove trace impurities from a sample that is already >95% pure. Fluorinated phases in HPLC can offer unique selectivity for separating halogenated aromatic compounds.[8][15]

Q2: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: Will confirm the presence of all protons and their connectivity. Look for the characteristic triplet for the -CF₂H proton, the singlet for the -OCH ₃ protons, and the distinct splitting patterns of the aromatic protons. The absence of peaks from starting materials or byproducts is a strong indicator of purity.[5]

    • ¹⁹F NMR: Provides a very clean spectrum and a distinct signal for the -CF ₂H group, confirming its presence.[16]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

  • Melting Point: A sharp melting point for a solid is a classic indicator of high purity.

Section 5: Protocols & Workflows

Protocol 1: Step-by-Step Guide to Developing a Solvent System using TLC
  • Prepare a dilute sample solution: Dissolve ~1 mg of your crude material in ~1 mL of a volatile solvent like dichloromethane or ethyl acetate.[9]

  • Prepare developing chambers: Use beakers or jars with a lid/watch glass. Place a piece of filter paper inside and add a small amount of your test solvent system (e.g., 10% EtOAc/Hexane). Let the atmosphere in the chamber saturate for a few minutes.

  • Spot the TLC plate: Use a microcapillary tube to spot a small amount of your sample solution onto the baseline of a TLC plate.

  • Develop the plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analyze and Iterate: Assess the Rƒ of your target compound. If the Rƒ is too low (<0.1), increase the eluent polarity. If it is too high (>0.6), decrease the polarity. Test several solvent systems to find one that gives your product an Rƒ of ~0.25-0.35 and provides the best possible separation from all impurities.[9]

Workflow Diagram 1: Purification Method Selection

This diagram provides a decision-making framework for choosing the right purification technique.

Purif_Decision_Tree Start Crude Product IsSolid Is the product a solid? Start->IsSolid TryRecryst Attempt Recrystallization IsSolid->TryRecryst Yes GoToColumn Perform Flash Column Chromatography IsSolid->GoToColumn No / Oil IsLiquid Is the product a liquid or oil? RecrystSuccess Purity > 98%? TryRecryst->RecrystSuccess RecrystSuccess->GoToColumn No End_Pure Pure Product RecrystSuccess->End_Pure Yes ColumnSuccess Purity sufficient? GoToColumn->ColumnSuccess DifficultSep Is separation difficult? ColumnSuccess->DifficultSep No ColumnSuccess->End_Pure Yes PrepHPLC Consider Preparative HPLC DifficultSep->PrepHPLC Yes End_Impure Further Optimization Needed DifficultSep->End_Impure No, optimize column

Caption: Decision tree for selecting a purification method.

Workflow Diagram 2: Troubleshooting Flash Chromatography

This flowchart helps diagnose and solve common issues encountered during column chromatography.

Col_Troubleshoot Start Poor Separation or Recovery Problem Problem Start->Problem Identify Symptom Streaking Streaking Problem->Streaking Streaking Spot? CoElute CoElute Problem->CoElute Co-eluting Spots? NoMove NoMove Problem->NoMove Stuck at Baseline? LowRecovery LowRecovery Problem->LowRecovery Low Recovery? Sol_Streak1 1. Lower sample concentration 2. Add modifier (Et3N) 3. Check solubility Streaking->Sol_Streak1 Yes Sol_CoElute1 1. Fine-tune eluent polarity 2. Change solvent class (e.g., EtOAc -> CH2Cl2/MeOH) 3. Use different stationary phase CoElute->Sol_CoElute1 Yes Sol_NoMove1 Increase eluent polarity NoMove->Sol_NoMove1 Yes Sol_LowRecovery1 1. Check for decomposition on silica (add Et3N to eluent) 2. Ensure all material was eluted LowRecovery->Sol_LowRecovery1 Yes

Caption: Troubleshooting flowchart for column chromatography.

References

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • BGD Group TLC System. (2011). BGD Group. Retrieved from [Link]

  • Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. (1990). PubMed. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2002). LCGC International. Retrieved from [Link]

    • Thin Layer Chromatography. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. (1996). Google Patents.
  • What is the best solvent system for a petroleum ether fraction using column chromatography? (2015). ResearchGate. Retrieved from [Link]

  • 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. (2000). Semantic Scholar. Retrieved from [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. (2019). Organic Letters - ACS Publications. Retrieved from [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene. (n.d.). PubChem. Retrieved from [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021). YouTube. Retrieved from [Link]

  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Method for preparing 4-bromo-1,2-xylene. (n.d.). Google Patents.
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF 4-BROMO-1,1-DIFLUOROBUT-1-ENE AND 2,4-DIBROMO-1,1,1-TRIFLUOROBUTANE. (1997). WIPO. Retrieved from [Link]

  • Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene. (n.d.). Google Patents.
  • Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers utilizing 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in cross-coupling reactions. This molecule is a valuable building block in medicinal and agricultural chemistry, primarily due to the unique properties conferred by the difluoromethyl (CF₂H) group, which can act as a lipophilic hydrogen bond donor and a bioisostere of moieties like alcohols and thiols.[1][2]

However, the electronic dichotomy of this substrate—featuring an electron-donating ortho-methoxy group and a strongly electron-withdrawing meta-difluoromethyl group—presents unique challenges in achieving high-yield couplings. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am observing low or no yield in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

Low yield in a Suzuki coupling is a common but solvable issue. The problem often originates from one of four areas: the catalyst system, reagent quality, reaction conditions, or inherent side reactions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[3] Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.

  • Suboptimal Ligand Choice: Your substrate is electronically complex. The strong electron-withdrawing CF₂H group facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[5][6] However, this same electronic effect can make the final reductive elimination step more difficult.

    • Solution: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium center throughout the catalytic cycle.[7] Excellent starting points include Buchwald-type ligands such as SPhos, XPhos, or dtbpf.[8]

  • Poor Boronic Acid/Ester Quality: Boronic acids are prone to degradation, particularly through homocoupling or protodeborylation, especially when exposed to air and moisture.[3][4]

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider using more stable boronic esters, such as pinacol esters.[3] These are generally more robust and can be used under anhydrous conditions to minimize protodeborylation.

  • Incorrect Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[9] An inappropriate choice can hinder the reaction or promote side reactions.

    • Solution: Aqueous potassium carbonate (K₂CO₃) is a standard first choice.[8] However, if protodeborylation is an issue, switch to anhydrous conditions with a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][10] Common solvents include dioxane, THF, or toluene, often with a small amount of water.[8][10]

G start Low Yield in Suzuki Coupling? check_inert Is Inert Atmosphere Adequate? start->check_inert check_reagents Are Reagents High Quality? check_inert->check_reagents Yes improve_inert Degas Solvents Rigorously Use Pd Pre-catalyst check_inert->improve_inert No check_ligand Is the Ligand Optimal? check_reagents->check_ligand Yes improve_reagents Use Fresh Boronic Acid Switch to Pinacol Ester check_reagents->improve_reagents No check_conditions Are Base/Solvent Correct? check_ligand->check_conditions Yes improve_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_ligand->improve_ligand No improve_conditions Screen Bases (K3PO4, Cs2CO3) Consider Anhydrous Conditions G cluster_0 Catalytic Cycle Pd0 L₂Pd⁰ OA L₂PdII(Ar)(Br) Pd0->OA Oxidative Addition (Ar-Br) Amine L₂PdII(Ar)(Br) (HNR¹R²) OA->Amine + Amine Amido L₂PdII(Ar)(NR¹R²) Amine->Amido - HBr (+ Base) Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product

Sources

stability of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 4-Bromo-1-(difluoromethyl)-2-methoxybenzene. The unique combination of a bromo-substituent, a methoxy ether, and a difluoromethyl group on an aromatic ring presents specific stability challenges and opportunities in various synthetic contexts. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for assessing the compound's stability under acidic and basic conditions. Our goal is to empower you with the technical insights needed to anticipate reactivity, prevent unwanted degradation, and ensure the integrity of your experimental outcomes.

Chemical Stability Profile: An Overview

This compound possesses three key functional groups, each with distinct reactivity profiles that collectively determine the molecule's overall stability.

  • Difluoromethyl Group (-CHF₂): This group is the most reactive site under both acidic and basic hydrolytic conditions. The C-F bonds, while strong, are susceptible to cleavage, particularly under basic conditions, which can lead to the formation of a formyl group (-CHO).[1][2][3]

  • Methoxy Group (-OCH₃): This aryl ether linkage is generally stable, especially under basic conditions.[4][5] However, it can be cleaved by strong acids (e.g., HBr, HI) at elevated temperatures to yield a phenol.[4][6][7][8]

  • Aryl Bromide (-Br): The carbon-bromine bond on the benzene ring is robust and typically unreactive under common acidic or basic conditions, unless subjected to specific catalytic systems (e.g., cross-coupling reactions) or extremely harsh environments.[9]

Understanding the interplay of these groups is critical for successful experimental design. The following sections will dissect these behaviors in greater detail.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of instability on this compound?

The primary locus of instability is the difluoromethyl group. This group is susceptible to hydrolysis under both acidic and basic conditions, though it is significantly more labile in basic media.[1][2][3] The second point of potential instability is the methoxy ether linkage, which is vulnerable to cleavage under harsh acidic conditions.[6][8] The aryl bromide bond is the most stable of the three functional groups under typical laboratory conditions.

Q2: How stable is the difluoromethyl group under acidic conditions? What degradation products should I expect?

Under mild acidic conditions at room temperature, the difluoromethyl group is relatively stable. However, under forcing conditions, such as elevated temperatures in the presence of strong acids, it can undergo hydrolysis. The mechanism likely involves protonation of a fluorine atom, facilitating C-F bond cleavage to form a transient difluorobenzylic carbocation, which is then attacked by water.[10] This process would convert the -CHF₂ group into a formyl group (-CHO), yielding 4-Bromo-3-formyl-anisole as the primary degradation product.

Q3: What is the expected stability of the difluoromethyl group under basic conditions?

The difluoromethyl group is considerably more sensitive to basic conditions than acidic ones. The presence of a base can facilitate the elimination of fluoride ions, leading to hydrolysis. Studies on related structures, such as α-difluoromethyl pyrroles, show rapid conversion to the corresponding formyl derivatives in the presence of aqueous bases like 2 M NaOH.[1] Therefore, exposure of this compound to even moderate basic conditions, especially with heating, is likely to cause hydrolysis of the -CHF₂ group to a formyl group.

Q4: Can the methoxy ether linkage be cleaved during my experiment?

Cleavage of the aryl-methoxy bond is a significant concern only under strong acidic conditions, typically requiring reflux with potent acids like HBr or HI.[4][7][8] The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (SN2) of the corresponding halide on the methyl group.[6][7] This would result in the formation of 4-Bromo-3-(difluoromethyl)phenol. In reactions using mild acids (e.g., acetic acid) or under any basic conditions, the methoxy group is expected to be completely stable.

Q5: Is the C-Br bond labile under acidic or basic conditions?

The carbon-bromine bond on the aromatic ring is very stable and generally unreactive to both acidic and basic conditions. Nucleophilic aromatic substitution of the bromide is difficult and requires extreme conditions or specialized catalysts.[9] Similarly, protodebromination is not expected. Therefore, degradation involving the loss of the bromine atom is highly unlikely during routine stability assessments or synthetic manipulations.

Q6: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. Avoid storage with strong acids, bases, and oxidizing agents to prevent potential degradation over time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during experiments involving this compound.

Issue Encountered Potential Cause(s) Recommended Actions & Explanations
Low yield and an unexpected polar byproduct in a reaction run under basic conditions (e.g., NaOH, K₂CO₃). Hydrolysis of the difluoromethyl group. The -CHF₂ group is labile in base, converting to a more polar aldehyde (-CHO).[1][2]1. Lower the Temperature: Hydrolysis is kinetically controlled; running the reaction at a lower temperature can significantly reduce the rate of this side reaction. 2. Use a Weaker Base: If tolerated by your desired reaction, switch from a strong base (NaOH) to a milder one (e.g., NaHCO₃ or an organic base like triethylamine). 3. Minimize Water: Use anhydrous solvents and reagents where possible, as water is a reactant in the hydrolysis.
Formation of a phenolic byproduct confirmed by mass spectrometry during an acid-catalyzed reaction. Cleavage of the methoxy ether. This occurs in the presence of strong acids (especially HBr or HI, which may be generated in situ) and heat.[6][8]1. Avoid Halide Acids: Use a non-nucleophilic strong acid like H₂SO₄ or a Lewis acid if the reaction permits. 2. Reduce Temperature: Ether cleavage is often temperature-dependent. Perform the reaction at the lowest effective temperature. 3. Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and byproduct formation.
HPLC analysis of a stressed sample shows multiple new, unidentifiable peaks. Complex degradation involving multiple functional groups or secondary reactions of initial degradation products. For example, an initially formed aldehyde could undergo further reactions.1. Isolate and Characterize: Perform a small-scale stress test and attempt to isolate the major degradation products for characterization by NMR and high-resolution MS. 2. Stepwise Stress Testing: Test stability against individual stressors (e.g., acid only, heat only) before combining them to identify which condition is causing which peak. 3. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can resolve the parent compound from all potential degradation products.[11][12]

Visualization of Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound under stress conditions.

Acidic_Degradation_Pathway cluster_main Acidic Conditions cluster_path1 Pathway 1: Ether Cleavage (Harsh Conditions) cluster_path2 Pathway 2: CHF2 Hydrolysis (Forcing Conditions) Start 4-Bromo-1-(difluoromethyl) -2-methoxybenzene Phenol 4-Bromo-3-(difluoromethyl)phenol Start->Phenol Strong Acid (HBr/HI) Heat Aldehyde 4-Bromo-3-formyl-anisole Start->Aldehyde Strong Acid (H₂O) Heat

Caption: Potential degradation pathways under acidic conditions.

Basic_Degradation_Pathway cluster_main Basic Conditions cluster_path1 Primary Pathway: CHF2 Hydrolysis cluster_stable Stable Groups Start 4-Bromo-1-(difluoromethyl) -2-methoxybenzene Aldehyde 4-Bromo-3-formyl-anisole Start->Aldehyde Aqueous Base (e.g., NaOH) Heat (optional) Stable Methoxy & Aryl Bromide Groups (Generally Stable)

Caption: Primary degradation pathway under basic conditions.

Experimental Protocols for Stability Assessment

To provide a self-validating framework, we recommend performing forced degradation studies. These protocols are designed to intentionally degrade the sample to identify potential degradation products and establish stability limits.

Protocol 1: Forced Degradation under Acidic Conditions
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Stress: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M hydrochloric acid (HCl).

  • Incubation: Cap the vial tightly and place it in a water bath set to 60 °C.

  • Time Points: Withdraw aliquots (e.g., 50 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of 1 M sodium hydroxide (NaOH) and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the quenched samples by HPLC to determine the percentage of remaining parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation under Basic Conditions
  • Stock Solution Preparation: Use the same 1 mg/mL stock solution as prepared in Protocol 1.

  • Basic Stress: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M sodium hydroxide (NaOH).

  • Incubation: Cap the vial tightly and maintain it at room temperature (25 °C). Note: Due to higher reactivity, elevated temperatures may not be necessary initially.

  • Time Points: Withdraw aliquots (e.g., 50 µL) at shorter time points (e.g., 0, 1, 2, 4, and 8 hours).

  • Quenching: Immediately neutralize the aliquot with an equimolar amount of 1 M hydrochloric acid (HCl) and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC. If no degradation is observed, the experiment can be repeated at a higher temperature (e.g., 60 °C).

Protocol 3: Recommended Analytical Method (HPLC)

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Gradient Example: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation between the relatively nonpolar parent compound and its more polar potential degradation products (e.g., the phenolic or aldehydic derivatives).

References

  • García, J. J., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]

  • Das, A., et al. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications. Available at: [Link]

  • Coyle, E. E., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Coyle, E. E., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Available at: [Link]

  • Sakhaee, N., et al. (2018). Properties of bromobenzene derivatives based on their abilities to produce potent amphiphilic anions. ResearchGate. Available at: [Link]

  • Prakash, G. K. S., et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition. Available at: [Link]

  • Patsnap (2024). Bromobenzene: Uses, Properties, and Industrial Significance. Patsnap Eureka. Available at: [Link]

  • Thom, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Coyle, E. E., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. Available at: [Link]

  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research. Available at: [Link]

  • Wikipedia contributors. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • NSF Public Access Repository (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF PAR. Available at: [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]

  • McMurry, J. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Zhang, H., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]

  • Unacademy (n.d.). Cleavage of C-O Bond in Ethers. Unacademy. Available at: [Link]

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troubleshooting failed reactions with 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-1-(difluoromethyl)-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when utilizing this versatile building block. My aim is to provide not just solutions, but a foundational understanding of the molecule's reactivity to empower you to optimize your synthetic strategies.

Understanding the Substrate: A Molecule of Competing Influences

This compound is a valuable reagent due to its unique substitution pattern.[1] Successful application hinges on understanding the interplay of its three key functional groups:

  • The Aryl Bromide: This is the primary handle for transformations, most notably palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond follows the general halogen trend: I > Br > Cl.[2] This makes it a reliable and moderately reactive coupling partner.

  • The Methoxy Group (-OCH₃): As an electron-donating group, it activates the aromatic ring, particularly at the ortho and para positions. This electronic effect can influence the oxidative addition step in catalytic cycles.[3] Furthermore, it is a potent ortho-directing group in lithiation reactions.[4]

  • The Difluoromethyl Group (-CF₂H): This group is a bioisostere for hydroxyl or thiol groups and imparts unique physicochemical properties. However, it is strongly electron-withdrawing and its C-F bonds can be labile under certain hydrolytic conditions, particularly in the presence of strong bases or acids, potentially leading to the formation of a formyl (-CHO) group.[5][6][7]

The key to troubleshooting is recognizing which of these features is influencing your reaction outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common experimental failures in a question-and-answer format.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or resulted in a very low yield. What are the primary factors to investigate?

This is the most common issue. A failed cross-coupling reaction is rarely due to a single cause. A systematic approach is crucial.

Initial Checks (The Usual Suspects):

  • Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) active catalyst. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[8]

  • Reagent Quality:

    • Boronic Acids/Esters (Suzuki): These can degrade upon storage, leading to homocoupling or protodeboronation.[9] Consider using a fresh bottle or purifying the reagent.

    • Palladium Catalyst/Ligand: Pre-catalysts and phosphine ligands can be sensitive to air and moisture. Using a fresh, high-purity source is recommended.[8]

  • Base Quality & Choice: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle. Ensure you are using a dry, finely ground base. For this substrate, bases like K₃PO₄ or Cs₂CO₃ are often milder and more effective than stronger bases like NaOtBu, which can promote side reactions.

Substrate-Specific Considerations: The electronic character of this compound—having both an electron-donating (-OCH₃) and an electron-withdrawing (-CF₂H) group—makes ligand selection critical.

  • For Suzuki-Miyaura Couplings: The electron-rich nature of the ring (donated by -OCH₃) can make the initial oxidative addition step more challenging.[10] Using electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can often accelerate this rate-limiting step.[10][11]

  • For Buchwald-Hartwig Aminations: The choice of ligand is highly dependent on the amine coupling partner.[12][13] A screening of different ligands is often the most effective strategy. Organometallic reactions can be fickle; what works for one substrate may not work for a similar one.[14]

The following workflow provides a logical path for troubleshooting these reactions.

G start Low / No Product Yield reagents 1. Verify Reagent Quality start->reagents conditions 2. Assess Reaction Conditions start->conditions analysis 3. Analyze Crude Reaction Mixture start->analysis fresh_reagents Use Fresh/Purified Substrates, Catalyst, Ligand, Base reagents->fresh_reagents degas Ensure Rigorous Degassing (Solvent & Headspace) conditions->degas screen_ligand Screen Electron-Rich Ligands (e.g., XPhos, SPhos) conditions->screen_ligand screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) conditions->screen_base screen_solvent Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) conditions->screen_solvent debromination Protodebromination Observed? analysis->debromination Check for mass of starting material minus Br hydrolysis Hydrolysis of -CF₂H Observed? analysis->hydrolysis Check for mass of product where -CF₂H -> -CHO homocoupling Homocoupling Observed? analysis->homocoupling Check for dimer of coupling partner sol_debromination Use Milder Base Lower Temperature Consider Different Ligand debromination->sol_debromination sol_hydrolysis Avoid Strong Base/Acid Use Anhydrous Conditions Lower Temperature hydrolysis->sol_hydrolysis sol_homocoupling Check Boronic Acid Quality Ensure O₂ Exclusion homocoupling->sol_homocoupling

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Q2: I am observing significant formation of 1-(difluoromethyl)-2-methoxybenzene (protodebromination). How can this be minimized?

Protodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is interrupted.

  • Causality: This side reaction can be promoted by:

    • Excessively Strong Bases: Bases like NaOtBu or K OtBu can facilitate protonolysis.

    • Water/Protic Impurities: Water can serve as a proton source. Rigorously anhydrous conditions are essential.

    • Slow Transmetalation: If the transmetalation step (e.g., with the boronic acid) is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime and is more susceptible to side reactions like protodebromination.

  • Solutions:

    • Switch to a Milder Base: Carbonate or phosphate bases (K₂CO₃, Cs₂CO₃, K₃PO₄) are generally preferred.

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and dry all reagents thoroughly.

    • Optimize the Catalyst System: Using a more efficient ligand (as mentioned in Q1) can accelerate the desired catalytic cycle, kinetically outcompeting the protodebromination pathway.

Q3: My crude NMR/LCMS shows a byproduct corresponding to the conversion of the -CF₂H group to a formyl (-CHO) group. Why did this happen?

The difluoromethyl group is generally stable, but it is susceptible to hydrolysis under certain conditions, a fact that is often overlooked.

  • Causality: The C-F bonds of an α-difluoromethyl substituent on an aromatic ring can become labile, particularly when strong bases and nucleophilic species (like water or hydroxide) are present at elevated temperatures.[5][6] The reaction proceeds through a series of steps involving fluoride elimination to form a cationic intermediate, which is then trapped by water and ultimately hydrolyzes to the aldehyde.

  • Solutions:

    • Avoid Harsh Bases: If possible, avoid strong hydroxide bases (e.g., NaOH, KOH) or alkoxides in aqueous conditions, especially at temperatures above 80 °C.

    • Strict Anhydrous Conditions: The exclusion of water is the most effective preventative measure.

    • Temperature Control: If you suspect hydrolysis is occurring, try running the reaction at a lower temperature for a longer duration.

Q4: I am attempting to form a Grignard reagent or perform a lithiation, but the reaction fails to initiate or gives a complex mixture.

Formation of organometallic reagents from this substrate requires careful consideration of the competing reactive sites.

  • Grignard Reagent Formation:

    • Problem: The primary issue is often the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction from starting.[15][16] The electron-withdrawing effect of the -CF₂H group can also make the oxidative insertion of magnesium into the C-Br bond more difficult than for a simple bromoanisole.

    • Solution: Activate the magnesium surface. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using sonication.[16] Using Rieke magnesium (a highly reactive form of magnesium) can also be effective.[15] All glassware and solvents must be rigorously free of moisture.

  • Lithiation (Halogen-Metal Exchange):

    • Problem: When using an alkyllithium reagent (like n-BuLi or t-BuLi), you are setting up a competition between two potential pathways:

      • ortho-Directed Metalation: Deprotonation of the C-H bond ortho to the powerful methoxy directing group.[4]

      • Halogen-Metal Exchange: Exchange of the bromine atom for lithium.

    • Outcome & Solution: For aryl bromides, halogen-metal exchange is almost always significantly faster than deprotonation.[4] Therefore, treatment with n-BuLi at low temperatures (e.g., -78 °C) will selectively form the 4-lithio species. If your goal is ortho-lithiation next to the methoxy group, this substrate is unsuitable for direct deprotonation with alkyllithiums.

Recommended Reaction Conditions & Protocols

Table 1: Starting Conditions for Common Transformations
Reaction TypeCoupling PartnerRecommended Catalyst / LigandRecommended BaseRecommended SolventTemp (°C)
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd₂(dba)₃ / SPhos or XPhos (2-4 mol%)K₃PO₄ (2-3 equiv.)1,4-Dioxane / H₂O (10:1)90-110
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BrettPhos or RuPhos (2-4 mol%)NaOtBu or LHMDS (1.5 equiv.)Toluene or 2-MeTHF100-110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Et₃N or DIPEATHF or DMF25-60
Grignard Formation Mg turnings (activated)N/A (I₂ or DIBAL-H activator)N/ATHF (anhydrous)25-65
Li-Br Exchange n-BuLi (1.1 equiv.)N/AN/ATHF or Et₂O (anhydrous)-78

Note: These are starting points. Optimization is almost always necessary.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative example and includes built-in troubleshooting checkpoints.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous, finely powdered (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv, 1 mol%)

  • SPhos (0.02 equiv, 2 mol%)

  • Anhydrous 1,4-Dioxane

  • Degassed, deionized water

  • Schlenk flask or microwave vial, magnetic stirrer, argon/nitrogen line

Procedure:

  • Setup: To a flame-dried Schlenk flask containing a stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.

    • Trustworthiness Check: The use of a pre-catalyst or adding the ligand and palladium source separately under inert conditions is critical to ensure the formation of the active Pd(0) species.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (e.g., 5 mL dioxane and 0.5 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LCMS by taking small, quenched aliquots.

    • Troubleshooting Checkpoint: If the reaction stalls (i.e., starting material remains but no more product forms), it often points to catalyst decomposition. An additional charge of catalyst/ligand can be added under inert conditions.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Click to expand
  • Hu, J., Zhang, W., & Wang, F. (2012). Selective Difluoromethylation and Trifluoromethylation of Alcohols Using Difluoromethyl- and Trifluoromethyl- sulfonium Salts. Angewandte Chemie International Edition, 51(4), 1018-1022. Available at: [Link]

  • Gao, Y., et al. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 13(1), 629. Available at: [Link]

  • Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(45), 10644-10652. Available at: [Link]

  • Thompson, A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Available at: [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Reddit user discussion. (2023). Problems with Suzuki coupling. Reddit. Available at: [Link]

  • ResearchGate user discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Chemistry Stack Exchange user discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate user request. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. ResearchGate. Available at: [Link]

  • University Chemistry Education. (n.d.). The Grignard Reaction. Available at: [Link]

  • Snieckus, V. (2003). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. Available at: [Link]

  • Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

Sources

Technical Support Center: Scale-Up Considerations for 4-Bromo-1-(difluoromethyl)-2-methoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important fluorinated building block. The difluoromethyl group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] This guide provides practical, experience-driven advice to navigate the challenges of its synthesis on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and scalable approach involves the difluoromethylation of a suitable phenolic precursor. A plausible two-step route starts from the commercially available 3-bromoanisole. The synthesis proceeds via demethylation to form 3-bromophenol, followed by bromination to yield 4-bromo-3-methoxyphenol. However, a more direct and convergent approach starts with 4-bromo-2-methoxyphenol, which can be synthesized by the regioselective bromination of guaiacol (2-methoxyphenol).[2] The key final step is the difluoromethylation of the resulting phenol.

Q2: Which difluoromethylating agents are recommended for this synthesis, and what are the key differences?

Several reagents can be employed for the O-difluoromethylation of phenols. Two prominent examples suitable for scale-up are:

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a cost-effective and widely used reagent that generates difluorocarbene (:CF₂) upon heating.[3] The reaction is typically performed in a polar aprotic solvent like DMF with a base to deprotonate the phenol.

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This reagent, developed by Hu, is a versatile difluorocarbene precursor that often allows for milder reaction conditions.[4] It can be activated by a variety of sources, including fluoride ions or bases.

A comparison of their key features is presented in the table below:

ReagentActivationTypical ConditionsAdvantagesDisadvantages
Sodium Chlorodifluoroacetate Thermal decarboxylation80-120 °C, DMF, Base (e.g., K₂CO₃)Cost-effective, readily availableHigher temperatures, potential for side reactions
(Bromodifluoromethyl)trimethylsilane Fluoride source (e.g., KF, CsF) or Base (e.g., KOAc)Room temperature to 60 °C, various solventsMilder conditions, high efficiencyHigher cost

Q3: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns revolve around the handling of the difluoromethylating agent and the potential for exothermic reactions.

  • Gaseous Byproducts: The decomposition of sodium chlorodifluoroacetate generates CO₂ and NaCl, leading to pressure build-up in a sealed reactor. Ensure adequate venting.[3]

  • Exothermicity: Difluorocarbene formation and its subsequent reaction with the phenoxide can be exothermic.[5] On a larger scale, this can lead to a runaway reaction if not properly controlled. Gradual addition of the reagent and careful temperature monitoring are crucial.

  • Reagent Stability: While many modern fluorinating agents are designed to be bench-stable, their thermal stability should be understood.[6] Avoid excessive heating of the neat reagents.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Problem 1: Low or No Conversion of the Phenolic Starting Material

This is a frequent issue when moving from a small-scale experiment to a larger batch.

Workflow for Troubleshooting Low Conversion

Caption: Troubleshooting low conversion of the starting phenol.

  • Possible Cause A: Incomplete Deprotonation of the Phenol.

    • Explanation: The reaction requires the formation of the phenoxide to act as a nucleophile. On a larger scale, inefficient mixing or insufficient base can lead to incomplete deprotonation.

    • Solution:

      • Base Strength and Stoichiometry: Ensure at least one equivalent of a suitable base (e.g., potassium carbonate, cesium carbonate) is used. For less reactive phenols, a stronger base like sodium hydride in an anhydrous solvent might be necessary.

      • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate the dissolution of the phenoxide salt.

      • Mixing: Ensure efficient agitation to maintain a homogeneous slurry, especially when using solid bases.

  • Possible Cause B: Inactive Difluoromethylating Agent.

    • Explanation: Sodium chlorodifluoroacetate can degrade over time, especially if exposed to moisture. TMSCF₂Br can also decompose.

    • Solution:

      • Reagent Quality: Use a fresh batch of the difluoromethylating agent or one that has been stored under appropriate conditions (cool, dry, and inert atmosphere).

      • Activity Check: If possible, run a small-scale control reaction with a known reactive phenol to confirm the reagent's activity.

  • Possible Cause C: Suboptimal Reaction Temperature.

    • Explanation: For sodium chlorodifluoroacetate, a sufficiently high temperature is required for efficient decarboxylation to generate difluorocarbene.[3] Conversely, excessively high temperatures can lead to reagent decomposition and side reactions.

    • Solution:

      • Temperature Monitoring: Monitor the internal reaction temperature, not just the heating bath temperature.

      • Optimization Study: If yields are consistently low, perform a small-scale optimization study to determine the optimal temperature for your specific setup.

Problem 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS analysis is a common scale-up challenge.

Workflow for Identifying and Mitigating Byproducts

Caption: Strategies for identifying and mitigating byproduct formation.

  • Possible Byproduct A: Di-brominated Species.

    • Explanation: If the starting 4-bromo-2-methoxyphenol is prepared by bromination of guaiacol, over-bromination can occur, leading to di-bromo impurities that can carry through to the final product.

    • Solution:

      • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂) during the synthesis of the phenolic precursor.[7]

      • Purification of Intermediate: Purify the 4-bromo-2-methoxyphenol by recrystallization or column chromatography before proceeding to the difluoromethylation step.

  • Possible Byproduct B: Products of Reagent or Product Decomposition.

    • Explanation: At elevated temperatures, both the starting materials and the desired product can decompose. The difluoromethyl ether product may also be susceptible to hydrolysis under harsh basic conditions.

    • Solution:

      • Temperature Control: Maintain the reaction temperature within the optimal range.

      • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.

      • Work-up Conditions: Use a mild aqueous work-up to neutralize the base and extract the product.

Problem 3: Difficult Purification of the Final Product

The crude product may be an oil or a solid contaminated with closely related impurities, making purification challenging on a larger scale.

  • Purification Strategy A: Crystallization.

    • Explanation: If the product is a solid, crystallization is often the most efficient method for purification on a large scale.

    • Procedure:

      • Solvent Screening: Perform small-scale solvent screening to identify a suitable solvent or solvent system for recrystallization (e.g., hexanes, heptane, ethanol/water).

      • Controlled Cooling: For larger batches, control the cooling rate to obtain larger, purer crystals.

  • Purification Strategy B: Column Chromatography.

    • Explanation: For oily products or when crystallization is ineffective, column chromatography is a viable option, though it can be resource-intensive for large quantities.

    • Procedure:

      • Solvent System Optimization: Optimize the eluent system using TLC to achieve good separation between the product and impurities.

      • Flash Chromatography: Utilize a flash chromatography system for faster and more efficient separation on a larger scale.

  • Purification Strategy C: Distillation.

    • Explanation: If the product is a thermally stable liquid with a boiling point significantly different from the impurities, vacuum distillation can be an effective purification method.

    • Procedure:

      • Thermal Stability: Confirm the thermal stability of the product before attempting distillation.

      • Vacuum Control: Use a high-quality vacuum pump and a well-controlled heating mantle to ensure a smooth distillation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the difluoromethylation of phenols using sodium chlorodifluoroacetate.

Step 1: Synthesis of 4-Bromo-2-methoxyphenol

This step involves the regioselective bromination of 2-methoxyphenol (guaiacol).

  • Materials:

    • 2-Methoxyphenol (guaiacol)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Water

    • Sodium sulfite solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-methoxyphenol in acetonitrile in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NBS in acetonitrile dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-bromo-2-methoxyphenol.

Step 2: Synthesis of this compound

  • Materials:

    • 4-Bromo-2-methoxyphenol

    • Sodium chlorodifluoroacetate

    • Potassium carbonate (finely ground and dried)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a fume hood, charge a dry reaction vessel equipped with a mechanical stirrer, condenser, and a temperature probe with 4-bromo-2-methoxyphenol and potassium carbonate.

    • Add anhydrous DMF to the vessel and stir the mixture.

    • Heat the mixture to 100-110 °C.

    • In a separate container, dissolve sodium chlorodifluoroacetate in a minimal amount of DMF.

    • Slowly add the sodium chlorodifluoroacetate solution to the hot reaction mixture over 1-2 hours. Caution: Gas evolution (CO₂) will occur.

    • After the addition is complete, maintain the reaction at 110 °C for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a larger beaker containing ice water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography (silica gel, eluting with a gradient of hexanes and ethyl acetate) to afford this compound.

References

  • Industrial-scale trifluoromethylation challenges. (2013).
  • A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethyl
  • Mechanochemical Difluoromethylations of Alcohols. (2022). CCS Chemistry.
  • Challenges in scaling up synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. Benchchem.
  • Difluoromethyl
  • A New Reagent for Direct Difluoromethylation. (2012). Journal of the American Chemical Society.
  • Direct difluoromethylation by using zinc difluoromethanesulfinate.
  • Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters.
  • Zinc difluoromethanesulfin
  • Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol. Benchchem.

Sources

Technical Support Center: Purification of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for obtaining high-purity material essential for your research and development endeavors.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in downstream applications. This guide provides a comprehensive resource for identifying and removing common impurities, ensuring the integrity of your subsequent experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes, which often involve the difluoromethylation of a brominated anisole precursor or the bromination of a difluoromethylated anisole, the following impurities are frequently encountered:

  • Starting Materials: Unreacted 1-bromo-3-methoxybenzene or 1-(difluoromethyl)-2-methoxybenzene.

  • Over-brominated Species: Dibrominated products, such as 2,4-dibromo-1-(difluoromethyl)-2-methoxybenzene, can form if the bromination step is not carefully controlled.

  • Isomeric Impurities: Depending on the synthetic route, other positional isomers of the bromo or difluoromethyl group may be present.

  • Hydrolysis Products: Partial hydrolysis of the difluoromethyl group to a formyl group is a potential side reaction, leading to the formation of 4-bromo-2-methoxybenzaldehyde.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, hexanes) and unreacted reagents may be present.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from less volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is invaluable for identifying and quantifying impurities with distinct spectral signatures. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.[4]

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization: A highly effective technique for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.

  • Column Chromatography: The preferred method for separating complex mixtures or when impurities have similar solubility to the product.

  • Distillation: Can be effective if the impurities have significantly different boiling points from the product.

The following diagram illustrates a general workflow for selecting the appropriate purification method.

Purification_Workflow Start Crude Product Analysis (GC-MS, HPLC, NMR) Impurity_Profile Identify Impurity Profile Start->Impurity_Profile Solid_Product Is the product a solid? Impurity_Profile->Solid_Product Recrystallization Attempt Recrystallization Solid_Product->Recrystallization Yes Column_Chrom Perform Column Chromatography Solid_Product->Column_Chrom No High_Purity High Purity Achieved? Recrystallization->High_Purity High_Purity->Column_Chrom No End Pure Product High_Purity->End Yes Column_Chrom->End

Caption: Purification Method Selection Workflow

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Causality: The high concentration of the solute and a large difference in solubility at high and low temperatures can lead to rapid precipitation, favoring the formation of an oil.

  • Solutions:

    • Increase the solvent volume: Add more hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool more slowly.

    • Lower the cooling temperature: Use a solvent with a lower boiling point.

    • Use a solvent mixture: Dissolve the compound in a good solvent at room temperature, then slowly add a poor solvent in which the compound is insoluble until the solution becomes turbid. Gently heat to clarify and then cool slowly. Common solvent mixtures for aromatic compounds include ethanol/water, and hexane/ethyl acetate.[5][6]

    • Seed the solution: Introduce a small crystal of the pure compound to induce crystallization at a temperature below the melting point of your compound.

Q: Crystals do not form even after the solution has cooled to room temperature. How can I induce crystallization?

A: Failure to crystallize can be due to high solubility in the chosen solvent even at low temperatures or the presence of impurities that inhibit crystal lattice formation.

  • Causality: The solution may not be sufficiently saturated for crystal nucleation to occur.

  • Solutions:

    • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal: A small crystal of the pure compound can act as a template for crystallization.

    • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the solute.

    • Cool the solution further: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Column Chromatography Troubleshooting

Q: My compound is not separating from an impurity on the silica gel column. What can I do?

A: Co-elution of compounds with similar polarities is a common challenge in column chromatography.

  • Causality: The chosen eluent system does not provide sufficient differential partitioning of the target compound and the impurity between the stationary and mobile phases.

  • Solutions:

    • Optimize the eluent system:

      • Decrease the polarity: If the compounds are eluting too quickly (high Rf values on TLC), decrease the proportion of the polar solvent in your eluent mixture. Common solvent systems for aromatic compounds include hexane/ethyl acetate or hexane/dichloromethane.[7]

      • Change the solvent system: Sometimes, changing one of the solvents can alter the selectivity of the separation. For example, switching from ethyl acetate to diethyl ether as the polar modifier can change the elution order.

    • Use a different stationary phase: If separation on silica gel is not effective, consider using a different adsorbent like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

    • Gradient elution: Start with a non-polar eluent and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.

Q: The compound is eluting very slowly or not at all from the column.

A: This indicates that the compound is too strongly adsorbed to the stationary phase.

  • Causality: The eluent is not polar enough to displace the compound from the silica gel.

  • Solutions:

    • Increase the eluent polarity: Gradually increase the proportion of the polar solvent in your eluent mixture.

    • Check for interactions with silica: Highly polar or acidic/basic functional groups can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help.

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. If crystals do not form, refer to the troubleshooting guide.

  • Cooling: Once crystallization has started, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that gives a good separation of the target compound from its impurities, with an Rf value for the product of around 0.3.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel and then flush with the eluent.

    • Wet Packing (Slurry): Prepare a slurry of silica gel in the eluent and pour it into the column. Ensure the column is packed uniformly without any cracks or air bubbles.

  • Sample Loading:

    • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes typical physical properties of this compound, which are important for its purification and characterization.

PropertyValueSource
Molecular Formula C₈H₇BrF₂OInferred
Molecular Weight 237.04 g/mol Inferred
Appearance Colorless to light yellow liquid or solidInferred
Boiling Point Not available
Melting Point Not available

Visualization of Logical Relationships

The following diagram illustrates the potential sources of impurities during the synthesis of this compound.

Impurity_Sources cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material Starting Material (e.g., 1-Bromo-3-methoxybenzene) Reaction_Step Difluoromethylation Starting_Material->Reaction_Step Crude_Product Crude Product Reaction_Step->Crude_Product Unreacted_SM Unreacted Starting Material Crude_Product->Unreacted_SM Side_Product Side Products (e.g., Isomers, Over-bromination) Crude_Product->Side_Product Degradation Degradation Products (e.g., Hydrolysis) Crude_Product->Degradation Reagents Residual Reagents/Solvents Crude_Product->Reagents

Caption: Potential Impurity Sources in Synthesis

References

  • Gas chromatography and mass spectrometry of methoxylated polybrominated diphenyl ethers (MeO-PBDEs). Journal of Mass Spectrometry. [Link]

  • The manipulation of air.sensitive compounds. Neilson Lab. [Link]

  • (A) UV-HPLC purification profile of the crude [¹⁸F]5f. (B) Radio-HPLC... ResearchGate. [Link]

  • 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. [Link]

  • A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. ACS Publications. [Link]

  • New Validated RP-HPLC Method for the Determination of Eflornithine Hydrochloride. ResearchGate. [Link]

  • 1-Bromo-4-methoxy-2-methylbenzene. PubChem. [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Crystallization Solvents.pdf. University of Illinois Chicago. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]

  • N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • HPLC chromatograms of control and treated anisole. ResearchGate. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • US4954648A - Method for the bromination of aromatic compound.
  • Supporting information. The Royal Society of Chemistry. [Link]

  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. Glen Jackson - West Virginia University. [Link]

  • Anisole Impurities and Related Compound. Veeprho. [Link]

  • Highly selective hydrodeoxygenation of anisole, phenol and guaiacol to benzene over nickel phosphide. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]

  • Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. MDPI. [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. [Link]

  • Automated synthesis and purification of [18F]bromofluoromethane at high specific radioactivity. PubMed. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]

  • Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]

  • N-Difluoromethylation of Aniline Derivatives with Difluorocarbene Precursors. ResearchGate. [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. University of California, Irvine. [Link]

  • 3-bromo-4-aminotoluene. Organic Syntheses Procedure. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • use of non-polymeric aromatic brominated flame-retardant additives. ECHA - European Union. [Link]

  • When should I use an amine-bonded silica for flash chromatography?. Biotage. [Link]

  • Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro-...). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. [Link]

  • Study on the bromination of deactivated aromatics. ResearchGate. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]

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Technical Support Center: Monitoring Reactions with 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical challenges in monitoring reactions with 4-bromo-1-(difluoromethyl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common analytical issues encountered when working with this versatile but sometimes challenging fluorinated building block.

The unique physicochemical properties imparted by the difluoromethyl group, such as its ability to act as a hydrogen bond donor and its lipophilicity, make it a valuable moiety in medicinal chemistry.[1][2] However, these same properties can introduce complexities in reaction monitoring and product analysis. This resource aims to equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity and accuracy of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical behavior of this compound and related compounds.

Q1: Why is 19F NMR a particularly useful technique for monitoring reactions with this compound?

A1: 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing fluorine-containing compounds for several reasons:[3]

  • High Sensitivity: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly receptive to NMR measurements.[3][4]

  • Wide Chemical Shift Range: 19F NMR spectra have a large chemical shift dispersion, which often allows for the clear resolution of signals from different fluorine environments within a molecule.[4] This is invaluable for distinguishing between the starting material, intermediates, and final products.

  • Structural Elucidation: The coupling of 19F nuclei to each other and to other nuclei like 1H and 13C provides detailed information about the molecular structure and connectivity, helping to confirm the successful incorporation or modification of the difluoromethyl group.[5]

  • Lack of Background Signal: Since naturally occurring fluorinated compounds are rare, 19F NMR spectra are typically free from endogenous background signals, simplifying analysis.[6]

Q2: What are the potential stability issues of the difluoromethyl group during reactions and analysis?

A2: The difluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly when attached to electron-rich aromatic or heterocyclic systems.[7][8][9] The C-F bonds can become labile, leading to the formation of formyl (-CHO) or carboxylic acid (-COOH) derivatives.[8] This instability is influenced by the electronic nature of the substituents on the aromatic ring.[8] It's crucial to be aware of the pH and temperature of your reaction and analytical mobile phases to prevent unwanted degradation.

Q3: Are there specific HPLC column chemistries that are recommended for separating fluorinated aromatic compounds?

A3: Yes, while standard C18 columns can be effective, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) moieties, often provide superior selectivity for halogenated and aromatic compounds.[10][11] These phases can offer unique retention mechanisms, including dipole-dipole and pi-pi interactions, which can enhance the resolution of structurally similar analytes. For compounds like this compound, a PFP or a phenyl-hexyl column can be an excellent starting point for method development.[10][12]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the analysis of reactions involving this compound.

HPLC Analysis: Peak Tailing and Poor Resolution

Problem: You are observing significant peak tailing for your analyte of interest or co-elution with impurities, making accurate quantification difficult.

Causality: Peak tailing in HPLC for compounds like this can often be attributed to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[13] The polar nature of the methoxy and difluoromethyl groups can exacerbate this issue. Poor resolution arises when the chosen stationary phase and mobile phase combination does not provide sufficient selectivity to separate compounds with similar physicochemical properties.

Troubleshooting Workflow:

HPLC_Troubleshooting cluster_solutions Potential Solutions start Peak Tailing or Poor Resolution Observed check_column Assess Column Chemistry (C18, PFP, Phenyl-Hexyl) start->check_column adjust_mp Modify Mobile Phase check_column->adjust_mp If tailing persists sol1 Switch to a PFP or Phenyl column for enhanced π-π interactions. check_column->sol1 check_ph Adjust Mobile Phase pH adjust_mp->check_ph If still unresolved sol2 Increase organic modifier percentage or switch to a stronger solvent (e.g., acetonitrile). adjust_mp->sol2 optimize_temp Optimize Column Temperature check_ph->optimize_temp Fine-tuning sol3 Add a buffer (e.g., 10-25 mM phosphate) to suppress silanol interactions. check_ph->sol3 solution Improved Peak Shape and Resolution optimize_temp->solution sol4 Increase temperature to improve mass transfer and reduce viscosity. optimize_temp->sol4 GCMS_Troubleshooting cluster_solutions Potential Solutions start Suspected Thermal Degradation in GC-MS check_inlet Optimize Inlet Conditions start->check_inlet check_oven Modify GC Oven Program check_inlet->check_oven If degradation persists sol1 Lower inlet temperature in 10-20°C increments. Use a split injection to minimize residence time. check_inlet->sol1 check_column Evaluate GC Column check_oven->check_column If still problematic sol2 Lower the initial oven temperature. Use a faster temperature ramp. check_oven->sol2 solution Sharp Peaks, Minimal Degradation check_column->solution sol3 Ensure a well-deactivated column is used. Consider a shorter column or one with a thinner film. check_column->sol3

Caption: Troubleshooting workflow for GC-MS thermal degradation.

Step-by-Step Guide:

  • Optimize Inlet Parameters:

    • Temperature: Lower the injection port temperature in increments of 10-20 °C to find the lowest possible temperature that still allows for efficient volatilization of the analyte.

    • Injection Mode: Use a split injection with a moderate to high split ratio (e.g., 50:1) to minimize the residence time of the analyte in the hot inlet. [14]2. Adjust GC Oven Program:

    • Initial Temperature: Start with a lower initial oven temperature.

    • Ramp Rate: Employ a faster temperature ramp to elute the compound more quickly, reducing its exposure to high temperatures.

  • Column Selection and Maintenance:

    • Deactivation: Ensure you are using a high-quality, well-deactivated column to minimize active sites that can catalyze degradation.

    • Dimensions: Consider using a shorter column or a column with a thinner stationary phase film to reduce analysis time and elution temperature.

Section 3: Experimental Protocols

Protocol: HPLC-UV Method for Reaction Monitoring

This protocol provides a starting point for developing an HPLC-UV method to monitor the consumption of this compound and the formation of products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Reaction quench solution (if necessary)

  • HPLC-grade solvents

Procedure:

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).

    • Dilute the sample to an appropriate concentration with a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm (or an alternative wavelength determined by UV scan of the analyte)

    • Gradient Program:

      • Start at 40% B

      • Linear gradient to 95% B over 10 minutes

      • Hold at 95% B for 2 minutes

      • Return to 40% B over 1 minute

      • Equilibrate at 40% B for 2 minutes

Data Interpretation: Monitor the peak area of the this compound peak to determine its consumption over time. The appearance and growth of new peaks will indicate product formation.

Protocol: GC-MS Method for Impurity Identification

This protocol is designed for the separation and identification of this compound and potential volatile impurities or side products.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium as the carrier gas

  • GC vials with septa

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of your sample (e.g., 10-100 µg/mL) in a suitable volatile solvent. [14] * Transfer the solution to a GC vial.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (50:1)

    • Injection Volume: 1 µL

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp at 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: 40-450 m/z

Data Interpretation: Identify the peak corresponding to this compound by its retention time and mass spectrum. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). [14]Analyze the mass spectra of other peaks by comparing them to spectral libraries (e.g., NIST) to tentatively identify impurities.

Section 4: Data Summary Tables

Table 1: Typical Analytical Parameters for this compound

ParameterHPLC-UVGC-MS19F NMR
Principle Separation by polarity, UV detectionSeparation by volatility, mass-based detectionNuclear spin in a magnetic field
Primary Use Quantification, PurityIdentification, QuantificationStructure Elucidation, Quantification
Selectivity Good to ExcellentExcellentExcellent
Sensitivity HighVery HighModerate to High
Typical LOD 1-10 ng/mL0.1-1 ng/mL~0.1% by weight
Typical LOQ 5-50 ng/mL0.5-5 ng/mL~0.5% by weight

Table 2: Potential Side Reactions and Byproducts

Reaction TypePotential Byproduct StructureAnalytical Considerations
Hydrolysis 4-Bromo-2-methoxybenzaldehydeMay be more polar; monitor by HPLC. Confirm by MS.
Debromination 1-(Difluoromethyl)-2-methoxybenzeneWill have a lower molecular weight and different retention time.
Demethoxylation 4-Bromo-1-(difluoromethyl)phenolMore polar and acidic; may exhibit peak tailing in HPLC. Derivatization may be needed for GC.

References

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
  • Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(45), 10644–10652.
  • LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
  • Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. DOI:10.1039/C6OB01441K.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • BenchChem. (2025). Side reactions and byproduct formation in difluoromethylation.
  • NIH. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • BenchChem. (2025). GC-MS Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Stationary Phases for Enhanced HPLC Separation.
  • BenchChem. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • NIH. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • ResearchGate. (2025). Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and materials science, the precise characterization of novel synthetic building blocks is paramount. Molecules such as 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a substituted aromatic compound featuring a bromine atom, a methoxy group, and a difluoromethyl group, represent a class of reagents with significant potential in the synthesis of complex target molecules. The unique electronic properties conferred by the fluorine and bromine substituents make them valuable synthons. However, their successful application hinges on an unambiguous confirmation of their structure and a rigorous assessment of their purity.

This guide provides an in-depth comparison of the essential analytical methods required to fully characterize this compound. Moving beyond a simple listing of techniques, this document explains the causality behind methodological choices, offering a self-validating workflow for researchers, scientists, and drug development professionals. We will explore the synergistic power of spectroscopic and chromatographic techniques to build a complete analytical profile of the target compound.

Section 1: The Foundation of Structural Elucidation

The first and most critical step in characterizing a novel compound is the unequivocal determination of its chemical structure. For this compound (Molecular Formula: C₈H₇BrF₂O; Molecular Weight: 253.04 g/mol ), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the necessary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For this specific compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential to assign every atom's position.

Expert Rationale: The presence of three different NMR-active nuclei (¹H, ¹³C, ¹⁹F) provides a rich dataset. The difluoromethyl (-CHF₂) group, in particular, offers unique spectral features due to heteronuclear coupling, acting as a powerful diagnostic tool.

Predicted NMR Data for this compound

Technique Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz) Assignment
¹H NMR ~7.6Doublet of doublets (dd)J(H,H) ≈ 8.5, J(H,F) ≈ 1.5H-5 (Aromatic)
~7.2Doublet (d)J(H,H) ≈ 2.0H-3 (Aromatic)
~7.0Doublet of doublets (dd)J(H,H) ≈ 8.5, J(H,H) ≈ 2.0H-6 (Aromatic)
~6.8Triplet (t)J(H,F) ≈ 56-CHF₂
~3.9Singlet (s)N/A-OCH₃
¹³C NMR ~155SingletN/AC-2 (C-OCH₃)
~135SingletN/AC-5
~130Triplet (t)J(C,F) ≈ 25C-1 (C-CHF₂)
~120SingletN/AC-3
~115Triplet (t)J(C,F) ≈ 240-CHF₂
~113SingletN/AC-6
~112SingletN/AC-4 (C-Br)
~56SingletN/A-OCH₃
¹⁹F NMR ~ -110 to -120Doublet (d)J(F,H) ≈ 56-CHF₂

Causality of Predictions: The chemical shifts are estimated based on analogous structures such as 4-bromo-1-fluoro-2-methoxybenzene and 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.[1][2] The key diagnostic feature is the large triplet in ¹H NMR for the -CHF₂ proton, which is split by two equivalent fluorine atoms. This same proton will cause a doublet in the ¹⁹F NMR spectrum. Carbon-fluorine couplings (¹JCF and ²JCF) in the ¹³C NMR spectrum are also definitive indicators of the difluoromethyl group's presence and attachment point.

Mass Spectrometry (MS): Confirmation of Mass and Elemental Composition

MS provides the exact molecular weight and crucial information about the elemental composition through isotopic patterns and fragmentation.

Expert Rationale: The presence of bromine, with its two abundant isotopes (⁷⁹Br at ~50.9% and ⁸¹Br at ~49.1%), creates a highly characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.[3] This is an unmistakable signature for a mono-brominated compound.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A pair of peaks at m/z 252 and 254, with nearly equal intensity, corresponding to [C₈H₇⁷⁹BrF₂O]⁺ and [C₈H₇⁸¹BrF₂O]⁺.

  • High-Resolution MS (HRMS): Would confirm the elemental composition. Expected exact mass for C₈H₇⁷⁹BrF₂O: 251.9675.

  • Key Fragmentation Patterns:

    • Loss of Br: [M-Br]⁺ at m/z 173.

    • Loss of CHF₂: [M-CHF₂]⁺ at m/z 201/203.

    • Loss of OCH₃: [M-OCH₃]⁺ at m/z 221/223.

Section 2: Orthogonal Assessment of Purity and Impurities

While spectroscopy defines the structure, chromatography quantifies its purity. Employing orthogonal techniques—methods that separate compounds based on different chemical principles—provides a robust and trustworthy purity assessment. For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred orthogonal methods.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

GC is an ideal technique for analyzing thermally stable and volatile compounds like the target molecule.[4]

  • Strengths: High resolution for separating closely related isomers, excellent sensitivity, and easy interfacing with a Mass Spectrometer (GC-MS) for peak identification.

  • Weaknesses: Not suitable for non-volatile or thermally labile impurities.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is a versatile technique capable of analyzing a wider range of impurities, including non-volatile starting materials or degradation products.[5]

  • Strengths: Applicable to a wide range of compounds, non-destructive, and ideal for quantification using a UV detector.

  • Weaknesses: May have lower resolution for highly volatile, non-polar isomers compared to capillary GC.

Comparative Guide to Chromatographic Methods

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gas mobile phase and a liquid/solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.
Best For Purity assessment of the main component; separation of volatile isomers and impurities.Quantifying purity and detecting non-volatile or polar impurities (e.g., starting materials, salts).
Typical Column Fused silica capillary with a non-polar stationary phase (e.g., 5% phenyl polysiloxane).C18 silica-based column (reverse-phase).[6]
Typical Detector Flame Ionization Detector (FID) for quantification; Mass Spectrometer (MS) for identification.Diode Array Detector (DAD) or UV Detector for quantification.

Section 3: The Complete Analytical Workflow

A comprehensive characterization relies on an integrated approach where each technique provides a piece of the puzzle. The following workflow ensures a thorough and self-validating analysis.

G cluster_0 Initial Purity & Identity Screen cluster_1 Definitive Structural Confirmation cluster_2 Compositional & Functional Group Verification cluster_3 Final Validation Sample Synthesized Sample (this compound) GCMS GC-MS Analysis Sample->GCMS Volatility Check HPLC HPLC-UV Analysis Sample->HPLC Solubility Check NMR NMR Suite (¹H, ¹³C, ¹⁹F) GCMS->NMR Confirms MW & Purity >95% HPLC->NMR Confirms Purity & Retention Time HRMS High-Resolution MS NMR->HRMS Proposed Structure FTIR FTIR Spectroscopy HRMS->FTIR Confirmed Formula EA Elemental Analysis FTIR->EA Functional Groups Match Report Certificate of Analysis (Structure, Purity, Identity Confirmed) EA->Report Elemental Composition Matches

Caption: Integrated workflow for comprehensive characterization.

Section 4: Detailed Experimental Protocols

The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. The following methods are designed to be self-validating.

Protocol 1: GC-MS Analysis for Purity and Identity
  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.[4]

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.[7]

  • Injector: 250°C, split mode (e.g., 50:1).

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will provide the retention time and purity (as % area), while the mass spectrum of the peak will confirm the identity and show the characteristic bromine isotope pattern.[3][8]

Protocol 2: HPLC-UV Analysis for Orthogonal Purity Assessment
  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector.[5]

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water (HPLC grade).

    • Solvent B: Acetonitrile (HPLC grade).

    • Isocratic Elution: 70:30 (B:A). Note: This may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detection at 254 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase (70:30 Acetonitrile:Water). Ensure the sample is fully dissolved.

  • Analysis: Inject 10 µL. The resulting chromatogram provides a retention time and purity value that is orthogonal to the GC method. The use of a different separation principle provides higher confidence in the final purity value.

Protocol 3: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-coupled fluorine spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. The ¹⁹F spectrum is typically referenced externally. The combination of these three spectra allows for the complete assignment of the molecule's structure.[9][10]

Conclusion

The characterization of this compound is not achieved by a single technique but by the logical and systematic application of multiple, orthogonal analytical methods. NMR and MS provide an unassailable confirmation of the chemical structure, while GC and HPLC offer a robust and cross-validated measure of purity. This integrated workflow, grounded in the fundamental principles of each technique, ensures the generation of reliable and trustworthy data, which is indispensable for researchers, scientists, and drug development professionals who rely on high-quality chemical building blocks for their work.

References

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Subashini, A., et al. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • LECO Corporation. (n.d.). Analysis of Brominated Flame Retardants by GCxGC-TOFMS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 4 - Analysis by Gas Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved from [Link]

  • Labsolution. (n.d.). Permanent Gas Analysis by Gas Chromatography – Vacuum Ultraviolet Spectroscopy. Retrieved from [Link]

  • All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene. Tsi-journals.com. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • SepaChrom. (n.d.). Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a key building block in medicinal chemistry and materials science. We will objectively compare its performance in three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against other common aryl halides. The discussion is grounded in mechanistic principles and supported by representative experimental data to inform reaction design and optimization for researchers, scientists, and drug development professionals.

Introduction: The Role of Fluorinated Aryl Halides in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of these methods.[1] Within this context, selectively fluorinated molecules are of paramount importance, particularly in the pharmaceutical and agrochemical industries.[3]

The difluoromethyl (CF₂H) group is a valuable substituent that can act as a lipophilic hydrogen bond donor and a bioisostere of alcohol or thiol groups, often enhancing metabolic stability and binding affinity.[3][4] Consequently, functionalized synthons like this compound are highly sought after. This guide dissects the structural nuances of this molecule to predict and rationalize its reactivity, providing a framework for its effective use in complex synthetic campaigns.

Chapter 1: Fundamental Principles of Aryl Halide Reactivity

The reactivity of an aryl halide (Ar-X) in palladium-catalyzed cross-coupling is primarily dictated by the kinetics of the initial oxidative addition step, where a Pd(0) complex inserts into the carbon-halogen bond.[5] This step is often rate-limiting and is governed by two key factors:

  • Carbon-Halogen Bond Strength: The C-X bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the general order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl.[6] Aryl bromides offer a practical balance of reactivity and stability, making them widely used substrates.[7]

  • Electronic Effects: The aryl ring's electronic density significantly influences the rate of oxidative addition. Electron-withdrawing groups (EWGs) decrease electron density on the aromatic ring, making the carbon atom of the C-X bond more electrophilic and accelerating the oxidative addition step.[8] Conversely, electron-donating groups (EDGs) generally slow this process.

  • Steric Effects: Substituents ortho to the halogen can sterically hinder the approach of the bulky palladium catalyst, thereby impeding the reaction.[9] While significant steric crowding has traditionally been viewed as an impediment, recent studies have revealed that severe steric hindrance can, counter-intuitively, accelerate aryl halide activation by promoting an alternative single-electron transfer (SET) mechanism over the conventional two-electron pathway.[10][11]

Chapter 2: Reactivity Profile of this compound

Analyzing the structure of this compound reveals a compelling interplay of electronic and steric factors:

  • The Aryl Bromide: Provides a reliable and moderately reactive handle for cross-coupling.[7]

  • The Difluoromethyl (-CHF₂) Group: Positioned para to the bromine, this group acts as a moderate electron-withdrawing group through induction, which electronically activates the C-Br bond for oxidative addition.

  • The Methoxy (-OCH₃) Group: Located ortho to the bromine, this group exerts two opposing effects. Electronically, it is an electron-donating group via resonance, which would slightly deactivate the ring. However, its primary influence is steric. Its presence adjacent to the reaction site creates significant steric hindrance, which can be a major challenge for the catalytic system.[9]

Predicted Reactivity: The reactivity of this substrate is a balance between the electronic activation afforded by the -CHF₂ group and the substantial steric hindrance from the ortho -OCH₃ group. We predict that successful coupling will require carefully optimized conditions, particularly the use of sterically demanding, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that are known to promote both oxidative addition and the final reductive elimination step for hindered substrates.[12]

Chapter 3: Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds between an aryl halide and an organoboron reagent.[2][13] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Mechanistic Overview: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_ArX Ar-Pd(II)L₂(X) OxiAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R'-B(OR)₂ (Base) PdII_ArR Ar-Pd(II)L₂(R') Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R' Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_ArX Ar-Pd(II)L₂(X) OxiAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord HNR'₂ (Base) PdII_Amido Ar-Pd(II)L₂(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'₂ Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_ArX Ar-Pd(II)L₂(X) OxiAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L₂(C≡CR') Transmetal->PdII_ArR CuX CuX Transmetal->CuX to Pd Cycle RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-C≡CR' AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR' (Base) CuAcetylide Cu-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetal from Pd Cycle

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) is of particular interest, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. 4-Bromo-1-(difluoromethyl)-2-methoxybenzene has emerged as a valuable building block, offering a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides an in-depth technical comparison of key synthetic transformations starting from this compound, offering field-proven insights and experimental data to inform your synthetic strategy.

The Strategic Advantage of the Starting Material

The structure of this compound presents a confluence of functionalities ripe for strategic elaboration. The bromo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group and the electron-withdrawing difluoromethyl group influence the reactivity of the aromatic ring. This electronic push-pull an arrangement that can be exploited for regioselective transformations.

Core Synthetic Transformations: A Comparative Analysis

Three principal palladium-catalyzed cross-coupling reactions unlock the synthetic potential of this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and cyanation for the introduction of a nitrile group. This section will delve into the nuances of each transformation, providing representative protocols and a comparative analysis of their performance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[1][2] The reaction of this compound with an arylboronic acid provides a direct route to substituted difluoromethyl-methoxy-biphenyls.

Sources

A Senior Application Scientist's Guide to Catalytic Cross-Coupling Reactions of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Difluoromethyl Group in Modern Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (CF2H) group is of particular interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine functionalities. The strategic placement of this group on an aromatic scaffold, such as in 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, provides a versatile building block for the synthesis of novel therapeutic agents and advanced materials.[1]

This guide provides a comparative analysis of the efficacy of various catalytic systems for the cross-coupling reactions of this compound. We will delve into the nuances of catalyst and ligand selection for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann reactions, as well as palladium-catalyzed cyanation. The insights provided herein are grounded in established principles of organometallic chemistry and supported by experimental data from analogous systems, offering a robust starting point for researchers in the field.

Comparative Analysis of Catalytic Systems

The reactivity of this compound is influenced by the electronic properties of its substituents. The methoxy group at the 2-position is electron-donating, which can increase the electron density on the aromatic ring and potentially slow the rate-determining oxidative addition step in many palladium-catalyzed cycles. Conversely, the difluoromethyl group at the 1-position is electron-withdrawing. This electronic interplay, combined with potential steric hindrance, makes the choice of an appropriate catalytic system crucial for achieving high efficiency and yield.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] For a substrate like this compound, the selection of the palladium catalyst and ligand is critical to overcoming the potential for sluggish reactivity.

Data Presentation: Suzuki-Miyaura Coupling of Related Aryl Bromides

Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O100-951-Bromo-2-fluoro-4-methoxybenzene[3]
4-Tolylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O10016924-Bromo-2-fluoroanisole
3-Thienylboronic acidPd₂(dba)₃ (1.5%) / XPhos (4.5%)K₃PO₄1,4-Dioxane8012884-Bromo-2-methoxyaniline

Note: Data is compiled from studies on analogous substrates to provide a predictive framework.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the phosphine ligand (e.g., SPhos, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(OR')L2 ArPd(II)(OR')L₂ ArPd(II)(Br)L2->ArPd(II)(OR')L2 Ligand Exchange ArPd(II)(Ar')L2 ArPd(II)(Ar')L₂ ArPd(II)(OR')L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product ArPd(II)(Ar')L2->Ar-Ar' Ar-Br This compound Ar-Br->ArPd(II)(Br)L2 Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->ArPd(II)(Ar')L2 Base Base (e.g., K₃PO₄) Base->ArPd(II)(OR')L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for the synthesis of aryl amines from aryl halides.[5] This reaction is of immense importance in the pharmaceutical industry, where the aryl amine motif is prevalent.[6]

Data Presentation: Buchwald-Hartwig Amination of Related Aryl Bromides

AmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
MorpholinePd(OAc)₂ (2%) / XPhos (4%)NaOt-BuToluene10018914-(Benzyloxy)-2-bromo-1-fluorobenzene
AnilinePd₂(dba)₃ (1.5%) / BrettPhos (3%)K₂CO₃1,4-Dioxane11024854-Bromo-2-fluoroanisole
BenzylaminePd(OAc)₂ (1%) / RuPhos (2%)Cs₂CO₃t-BuOH10012894-Bromo-2-methoxyaniline

Note: Data is compiled from studies on analogous substrates to provide a predictive framework.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol) to an oven-dried vial.

  • Addition of Reagents: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (4 mL) and seal the vial.

  • Reaction: Remove the vial from the glovebox and heat to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.[5]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(NR1R2)L2 [ArPd(II)(NR₁R₂)L₂] ArPd(II)(Br)L2->ArPd(II)(NR1R2)L2 Amine Coordination & Deprotonation ArPd(II)(NR1R2)L2->Pd(0)L2 Reductive Elimination Ar-NR1R2 Coupled Product ArPd(II)(NR1R2)L2->Ar-NR1R2 Ar-Br This compound Ar-Br->ArPd(II)(Br)L2 HNR1R2 Amine HNR1R2->ArPd(II)(NR1R2)L2 Base Base (e.g., NaOt-Bu) Base->ArPd(II)(NR1R2)L2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] This reaction is invaluable for creating rigid structures found in many functional materials and complex natural products.

Data Presentation: Sonogashira Coupling of Related Aryl Bromides

AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
PhenylacetylenePdCl₂(PPh₃)₂ (2%) / CuI (4%)Et₃NTHF658881-Bromo-2-fluoro-4-methoxybenzene[3]
TrimethylsilylacetylenePd(PPh₃)₄ (5%) / CuI (10%)DIPAToluene7012854-Bromo-2-fluoroanisole
1-Heptyne[DTBNpP]Pd(crotyl)Cl (5%)TMPDMSO256924-Bromo-3-fluoroanisole[7]

Note: Data is compiled from studies on analogous substrates to provide a predictive framework.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Addition of Reagents: Add anhydrous THF (10 mL), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC.

  • Work-up: Upon completion, filter the reaction mixture through celite and wash with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.[3]

Catalytic Cycle: Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L₂ ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product ArPd(II)(C≡CR)L2->Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)Br->Cu(I)C≡CR Deprotonation Cu(I)C≡CR->ArPd(II)(Br)L2 Cu(I)C≡CR->Cu(I)Br H-C≡CR Terminal Alkyne H-C≡CR->Cu(I)C≡CR Base Base Base->Cu(I)C≡CR Ar-Br This compound Ar-Br->ArPd(II)(Br)L2

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Other Notable Transformations

Beyond the "big three" cross-coupling reactions, other catalytic methods are also highly relevant for the functionalization of this compound.

  • Heck Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene. It is particularly useful for the synthesis of substituted styrenes and cinnamates.

  • Ullmann Coupling: A classical copper-catalyzed reaction, the Ullmann coupling can be used for C-C, C-N, and C-O bond formation. While it often requires higher temperatures than palladium-catalyzed methods, modern ligand systems have improved its scope and mildness.[8]

  • Palladium-Catalyzed Cyanation: The introduction of a nitrile group is a valuable transformation, as nitriles can be converted into a variety of other functional groups. The use of non-toxic cyanide sources like K₄[Fe(CN)₆] has made this a more practical and safer laboratory procedure.[9]

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules. The choice of catalytic system is paramount in dictating the success of its derivatization. While palladium-based catalysts with bulky, electron-rich phosphine ligands remain the workhorse for a variety of cross-coupling reactions, the development of more sustainable and cost-effective nickel and copper catalysts continues to expand the synthetic chemist's toolkit. This guide provides a foundational framework for researchers to make informed decisions when designing synthetic routes involving this important intermediate. Further optimization and screening of catalysts and reaction conditions will undoubtedly unlock even more efficient and selective transformations in the future.

References

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
  • Ullmann reaction. Wikipedia.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES.
  • The Suzuki Reaction. Chem 115, Harvard University.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
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A Comparative Guide to HPLC and GC-MS Analysis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous analysis of reaction mixtures is a cornerstone of process optimization, impurity profiling, and quality control. When the analyte of interest is a substituted aromatic compound like 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a key intermediate in pharmaceutical synthesis, the choice of analytical technique is critical. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of its reaction mixtures. The discussion is grounded in established analytical principles and supported by experimental data from structurally related compounds to elucidate the causality behind methodological choices.

Guiding Principles: Choosing Between Liquid and Gas Phase Separation

The fundamental decision between HPLC and GC-MS hinges on the physicochemical properties of the analyte and the specific goals of the analysis.[1] HPLC is inherently suited for non-volatile and thermally unstable compounds, separating them in a liquid mobile phase at or near ambient temperatures.[2][3] In contrast, GC-MS requires analytes to be volatile and thermally stable to allow for vaporization in a heated inlet without degradation.[1][2] this compound, with its moderate molecular weight and potential for thermal lability due to the difluoromethyl group, lies at the crossroads of these two techniques, making a careful evaluation essential.

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse for Quantitative Analysis

HPLC is often the primary choice for the quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates.[4] Its major advantage is the ability to analyze compounds in their native state without the need for chemical modification, simplifying sample preparation and enhancing throughput.[5]

Causality in HPLC Method Development

For a halogenated and methoxy-substituted benzene derivative, a reverse-phase (RP-HPLC) method is the logical starting point. The separation mechanism relies on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

  • Column Selection : A C18 column is a versatile and robust choice for this type of aromatic compound.[6] However, for complex reaction mixtures containing closely related impurities, alternative stationary phases can provide enhanced selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different retention mechanisms through π-π interactions with the aromatic ring, potentially resolving isomers or impurities that co-elute on a C18 column.[7]

  • Mobile Phase Optimization : The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, controls the elution strength.[7] The inclusion of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Detector Selection : A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly effective, as the aromatic ring of the analyte provides strong UV absorbance.[1] This allows for both quantification and preliminary peak purity assessment by examining the UV spectra across the peak.

Experimental Protocol: RP-HPLC Method

Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 15 minutes

Sample Preparation:

  • Stock Solution: Accurately weigh ~10 mg of the reaction mixture and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Reaction Mixture Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Chromatogram Acquisition Detect->Data

Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Identification and Volatile Impurity Profiling

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry.[2][5] It is the gold standard for identifying unknown volatile impurities and confirming the structure of the main components.[3]

Causality in GC-MS Method Development

The primary challenge for analyzing this compound by GC-MS is ensuring its thermal stability. The high temperatures of the GC inlet (~250-300°C) can potentially cause degradation, leading to inaccurate quantification and the appearance of artifact peaks.[8][9]

  • Inlet and Column Selection : A split/splitless inlet is standard. Using a deactivated inlet liner is crucial to minimize interactions with active silanol groups, which can cause peak tailing.[10] A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides excellent resolution for a wide range of aromatic compounds.[11]

  • Thermal Degradation Risk : The difluoromethyl group and the C-Br bond could be susceptible to thermal stress.[12] If degradation is observed (e.g., additional peaks at higher inlet temperatures), a "soft" injection technique like Programmed Temperature Vaporization (PTV) may be required.[12] PTV introduces the sample into a cool inlet, which is then rapidly heated, minimizing the analyte's exposure to high temperatures.

  • The Derivatization Option : While the target analyte is likely volatile enough for direct GC-MS analysis, some polar impurities or degradation products within the reaction mixture may not be.[13] Derivatization is a chemical modification process to increase analyte volatility and thermal stability.[14][15] For instance, if acidic or hydroxylated impurities are present, silylation (reacting with a reagent like BSTFA) can convert polar -OH or -COOH groups into nonpolar trimethylsilyl (TMS) ethers, improving their chromatographic behavior.[13][16]

Experimental Protocol: GC-MS Method

Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 280 °C
Injection Mode Split (50:1 ratio)
Injection Vol. 1 µL
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate or dichloromethane.[11]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 20 µg/mL with the same solvent.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a GC vial.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Reaction Mixture Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject into GC Vial->Inject Separate HP-5ms Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Data Mass Spectrum Acquisition Detect->Data

Performance Comparison: HPLC vs. GC-MS

The choice between these powerful techniques depends on the analytical objective. The following table provides a comparative summary based on expected performance for the analysis of this compound reaction mixtures.

FeatureHPLC with UV/DADGC-MSRationale & Justification
Primary Application Quantitative analysis, purity assessment, stability testing.Qualitative identification, structural confirmation, volatile impurity profiling.HPLC provides superior quantitative precision and robustness for routine analysis.[3] GC-MS offers definitive structural information from mass spectra, making it ideal for identifying unknowns.[1]
Sample Volatility Not required. Ideal for non-volatile or thermally labile compounds.Required. Analyte must be volatile and thermally stable.This is the most significant differentiating factor.[3] HPLC avoids the risk of thermal degradation that can occur in a hot GC inlet.[8][9]
Sample Preparation Simple dilution and filtration.Simple dilution, but may require derivatization for polar impurities.HPLC sample prep is generally faster and less complex.[5] Derivatization for GC-MS adds steps and potential sources of error.[16]
Separation Efficiency Good to excellent.Excellent to superior.GC capillary columns typically offer much higher theoretical plates, resulting in sharper peaks and better resolution of complex mixtures.[2][3]
Limit of Detection (LOD) Good (ng range).Excellent (pg range).MS detectors are generally more sensitive than UV detectors, making GC-MS superior for trace analysis.[17]
Identification Power Limited (based on retention time and UV spectrum).High (based on fragmentation pattern in mass spectrum).The mass spectrum is a unique chemical fingerprint, providing a high degree of confidence in compound identification.[1]
Analysis Time Moderate (10-20 minutes).Fast (5-15 minutes).GC run times are often shorter due to the faster diffusion of analytes in the gas phase.[17]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful, complementary techniques for the comprehensive analysis of this compound reaction mixtures.[18] They are not interchangeable; rather, they provide different, equally crucial pieces of the analytical puzzle.[17]

  • For routine quantitative analysis, reaction monitoring, and quality control of the primary compound , HPLC is the recommended technique . Its ability to analyze the compound directly without heat simplifies the workflow, minimizes the risk of analyte degradation, and provides robust, reproducible quantitative data.[5]

  • For definitive structural identification, impurity profiling, and analysis of unknown volatile byproducts , GC-MS is the superior method . Its high separation efficiency and the detailed structural information from the mass spectrometer are invaluable for understanding the complete composition of the reaction mixture.[1] However, careful evaluation of the analyte's thermal stability is a mandatory prerequisite.

In a drug development setting, a dual-pronged approach is optimal. HPLC should be employed for routine purity and potency assays, while GC-MS should be used during process development and for investigating any unknown peaks that appear in the HPLC chromatogram. This integrated strategy ensures both the quantitative accuracy and the qualitative understanding necessary for robust and reliable chemical process control.

References

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  • MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.
  • Benchchem. (n.d.). 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene.
  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from Asian Journal of Research in Chemistry.

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A Comparative Guide to Bioisosteric Replacement Studies Involving the Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for fine-tuning the physicochemical and biological properties of drug candidates. This guide provides an in-depth analysis of the difluoromethyl (-CF2H) group, a unique and increasingly important bioisostere. We will explore its distinctive properties, compare it with other common functional groups, and provide experimental frameworks for its application in drug development.

The Concept of Bioisosterism and the Rise of the Difluoromethyl Group

Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing a functional group with another that has similar steric or electronic characteristics, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. The introduction of fluorine-containing functional groups has become a prominent strategy in this field.[1]

The difluoromethyl group has emerged as a fascinating and highly valuable moiety in this context. It is often considered a "lipophilic hydrogen bond donor," a rare combination of properties that sets it apart from other functional groups.[1][2][3][4] This unique characteristic allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), amine (-NH2), and even methyl (-CH3) groups, offering a versatile tool for molecular optimization.[2][3][5][6][7]

The incorporation of a -CF2H group can significantly impact a molecule's properties by:

  • Modulating Lipophilicity: It generally increases lipophilicity, but to a lesser extent than the trifluoromethyl (-CF3) group.[2][4]

  • Enhancing Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[5][8]

  • Improving Membrane Permeability and Bioavailability: The increased lipophilicity can lead to better absorption and distribution.[5][8]

  • Altering Acidity/Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.[5]

  • Introducing a Weak Hydrogen Bond Donor Capability: The polarized C-H bond in the -CF2H group can participate in hydrogen bonding interactions with biological targets, a feature absent in the -CH3 and -CF3 groups.[5][9]

Comparative Analysis of the Difluoromethyl Group with Common Bioisosteres

The decision to introduce a difluoromethyl group is best made with a clear understanding of how its properties compare to those of the functional group it is replacing. The following sections provide a head-to-head comparison based on key physicochemical parameters.

The replacement of a methyl group with a difluoromethyl group is a common strategy to block metabolic oxidation at that position and to introduce a polar interaction.

PropertyMethyl (-CH3)Difluoromethyl (-CF2H)Rationale for Replacement & Expected Outcome
Lipophilicity (ΔlogP) Baseline+0.1 to +0.4To moderately increase lipophilicity and improve membrane permeability.[2][3][4]
Hydrogen Bond Acidity (A) ~0.000.085 - 0.126To introduce a hydrogen bond donor capability for enhanced target binding.[2][3][4][9]
Dipole Moment LowHighTo alter the electronic distribution and potentially improve solubility or binding interactions.[5]
Metabolic Stability Susceptible to oxidationGenerally highTo block metabolic oxidation and increase the compound's half-life.[5]
Steric Size (van der Waals radius) 2.0 ÅLarger than -CH3To probe steric sensitivity at the binding site.

While both are fluorinated bioisosteres of the methyl group, the choice between -CF2H and -CF3 can have significant consequences for a compound's properties.

PropertyDifluoromethyl (-CF2H)Trifluoromethyl (-CF3)Rationale for Choosing -CF2H over -CF3
Lipophilicity (Hansch π value) +0.33+0.88To achieve a more subtle increase in lipophilicity.[10][11]
Hydrogen Bond Donor Capability YesNoTo retain or introduce a hydrogen bond donor interaction.[5]
Electronic Effect Strong electron-withdrawingVery strong electron-withdrawingTo have a less pronounced electron-withdrawing effect on the rest of the molecule.[12]
Radical Character NucleophilicElectrophilicThis difference can influence the outcomes of certain synthetic reactions.[13]

The -CF2H group is often considered a bioisostere of the hydroxyl group, offering a way to mimic its hydrogen bonding potential while improving metabolic stability.

PropertyHydroxyl (-OH)Difluoromethyl (-CF2H)Rationale for Replacement & Expected Outcome
Hydrogen Bond Acidity Strong donor and acceptorWeak donor, not an acceptorTo mimic the hydrogen bond donor function while removing the acceptor capability.[2][3][4]
Lipophilicity HydrophilicLipophilicTo increase lipophilicity and improve membrane permeability.[2][3][4]
Metabolic Stability Prone to glucuronidation and oxidationMetabolically robustTo block metabolic conjugation and oxidation pathways.[5]
Acidity/Basicity Can be acidic or neutralInfluences basicity of nearby groupsTo fine-tune the pKa of the molecule.
Visualizing Bioisosteric Relationships

The following diagram illustrates the key property modulations when considering the difluoromethyl group as a bioisosteric replacement.

Bioisostere_Comparison cluster_start Starting Groups cluster_target Target Bioisostere CH3 Methyl (-CH3) CF2H Difluoromethyl (-CF2H) CH3->CF2H  + Metabolic Stability  + H-Bond Donor  + Lipophilicity OH Hydroxyl (-OH) OH->CF2H  + Metabolic Stability  + Lipophilicity  - H-Bond Acceptor CF3 Trifluoromethyl (-CF3) CF3->CF2H  - Lipophilicity  + H-Bond Donor  - Electron Withdrawal Workflow cluster_invitro In Vitro Assays A Lead Compound Identification B Bioisosteric Replacement Hypothesis (e.g., -CH3 to -CF2H) A->B C Synthesis of Analogues B->C D In Vitro Profiling C->D D1 Potency & Selectivity Assays D2 Physicochemical Property Measurement (logP, pKa, Solubility) D3 ADME Assays (Metabolic Stability, Permeability) E Data Analysis & Comparison F In Vivo Studies (if promising) E->F D1->E D2->E D3->E

Caption: A typical workflow for a bioisosteric replacement study.

The introduction of the -CF2H group can be achieved through various methods, with the choice of reagent and strategy depending on the substrate. [5][6] Protocol 1: Electrophilic Difluoromethylation of Phenols

This protocol is adapted from a procedure utilizing sodium chlorodifluoroacetate as a difluorocarbene source. [14]

  • Materials: Phenol substrate, sodium chlorodifluoroacetate (ClCF2COONa), a suitable base (e.g., K2CO3), and a polar aprotic solvent (e.g., DMF).

  • Procedure: a. To a solution of the phenol (1.0 equiv.) and K2CO3 (2.0 equiv.) in DMF, add ClCF2COONa (2.0-3.0 equiv.). b. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. c. Upon completion, cool the reaction to room temperature and quench with water. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.

  • Causality: The thermal decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene (:CF2), an electrophilic species that is trapped by the nucleophilic phenolate to form the desired difluoromethyl ether. [14] Protocol 2: Deoxydifluoromethylation of Aliphatic Alcohols

This protocol is based on a metallaphotoredox-catalyzed method for the direct conversion of alcohols to their difluoromethyl analogues. [15]

  • Materials: Aliphatic alcohol substrate, a benzoxazolium salt (e.g., o-OMe-NHC), a pyridine base, an iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6), a copper catalyst (e.g., Cu(dap)2Cl), and a difluoromethyl source (e.g., TMSCF2H).

  • Procedure: a. In a nitrogen-filled glovebox, combine the alcohol (1.0 equiv.), benzoxazolium salt (1.2 equiv.), and pyridine (1.5 equiv.) in an appropriate solvent (e.g., MTBE) and stir for 15 minutes. b. Add the photocatalyst, copper catalyst, and difluoromethyl source. c. Irradiate the reaction mixture with a blue LED and stir at room temperature. d. Monitor the reaction by LC-MS. e. Upon completion, quench the reaction and purify by column chromatography.

  • Causality: The alcohol is activated by the benzoxazolium salt and, through a series of single-electron transfer steps involving the photocatalyst, is converted to an alkyl radical. This radical then couples with a copper-difluoromethyl species to form the C-CF2H bond. [15]

Protocol 3: Determination of Lipophilicity (logP) by HPLC

  • Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

  • Procedure: a. Prepare a series of standards with known logP values. b. Analyze the standards and the test compounds by reverse-phase HPLC using a C18 column and a mobile phase gradient of water and acetonitrile (both containing a suitable buffer). c. Plot the logarithm of the retention factor (k') versus the known logP values of the standards to generate a calibration curve. d. Calculate the logP of the test compounds from their retention times using the calibration curve.

  • Self-Validation: The linearity of the calibration curve (R² > 0.98) validates the assay.

Protocol 4: Metabolic Stability Assay using Liver Microsomes

  • Principle: The rate of disappearance of a compound when incubated with liver microsomes (which contain drug-metabolizing enzymes) is a measure of its metabolic stability.

  • Procedure: a. Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (e.g., human, rat) in a phosphate buffer at 37 °C. b. Initiate the metabolic reaction by adding a cofactor mixture (e.g., NADPH). c. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard. d. Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point. e. Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2).

  • Self-Validation: Include a positive control (a compound with known high clearance) and a negative control (incubation without NADPH) to ensure the assay is performing correctly.

Case Studies in Drug Discovery

The strategic application of difluoromethyl bioisosterism has led to significant advancements in various therapeutic areas.

  • Improving mTORC1/2 Selectivity: In the development of the mTORC1/2 selective inhibitor PQR620, the difluoromethyl group was crucial in achieving over 1000-fold selectivity for mTOR over PI3Kα. [9]* Enhancing Quorum Sensing Inhibition: The replacement of a pyridine-N-oxide moiety with a 2-difluoromethylpyridine in a quorum sensing inhibitor resulted in compounds with similar or improved activity. [16]* Development of Pesticides: The difluoromethyl group is utilized in many pesticides to moderately regulate metabolic stability, lipophilicity, and bioavailability, leading to enhanced biological activity. [17]

Conclusion and Future Perspectives

The difluoromethyl group has firmly established its place in the medicinal chemist's toolbox as a versatile and valuable bioisostere. Its unique ability to act as a lipophilic hydrogen bond donor provides a powerful strategy for modulating multiple properties of a drug candidate simultaneously. As synthetic methodologies for the introduction of the -CF2H group continue to evolve and become more efficient, [18][19][20][21]we can expect to see its even wider application in the design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this fascinating functional group will undoubtedly unlock new opportunities in the quest for novel medicines.

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  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

  • Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline. ChemRxiv. [Link]

  • Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate. [Link]

  • Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. PubMed Central. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

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A Comparative Guide to 4-Bromo-1-(difluoromethyl)-2-methoxybenzene and Its Analogs for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a key building block in modern medicinal chemistry and materials science. We will explore its physicochemical properties, reactivity, and synthetic utility in contrast to its structural analogs. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and execution of complex synthetic pathways.

Introduction: The Strategic Value of Fluorinated Aryl Halides

This compound is a highly functionalized aromatic compound that serves as a versatile scaffold in organic synthesis. Its value stems from the unique interplay of its three key substituents:

  • The Bromo Group: A reliable synthetic handle for a wide array of cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.

  • The Difluoromethyl (CHF₂) Group: A crucial bioisostere for hydroxyl (-OH), thiol (-SH), or hydroxymethyl (-CH₂OH) groups. Its introduction can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and hydrogen bonding capabilities.[1]

  • The Methoxy (OCH₃) Group: An electron-donating group that modulates the electronic properties of the aromatic ring and provides a potential site for further modification or interaction with biological targets.

Understanding how subtle structural modifications impact the overall properties and reactivity of this scaffold is paramount for designing novel compounds with desired characteristics. This guide will compare the parent compound with analogs where the difluoromethyl, bromo, and methoxy groups are systematically varied.

The Analogs: A Framework for Comparison

To establish a clear structure-property and structure-activity relationship (SAR), we will analyze this compound (Compound 1 ) against a curated set of analogs. These analogs are selected to probe the specific influence of each functional group.

Compound IDStructureKey Variation from Compound 1
1 This compoundParent Compound
2 4-Bromo-1-(trifluoromethyl)-2-methoxybenzene-CHF₂ → -CF₃
3 4-Chloro-1-(difluoromethyl)-2-methoxybenzene-Br → -Cl
4 4-Bromo-1-(difluoromethyl)-2-ethoxybenzene-OCH₃ → -OCH₂CH₃
5 4-Bromo-1-(difluoromethoxy)-2-methoxybenzenePositional Isomer (-OCHF₂)

Comparative Physicochemical Properties

The electronic and steric nature of the substituents directly influences the macroscopic properties of these molecules. These properties are critical for predicting solubility, reactivity, and pharmacokinetic profiles.

PropertyCmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5
Molecular Formula C₈H₇BrF₂OC₈H₆BrF₃OC₈H₇ClF₂OC₉H₉BrF₂OC₈H₇BrF₂O₂
Molecular Weight ( g/mol ) 237.04255.03[2]192.59251.07253.04
XLogP3 (Predicted Lipophilicity) 3.23.5[2]2.93.63.1
Boiling Point (°C at 760 mmHg) ~225-235 (Predicted)~210-220 (Predicted)~210-220 (Predicted)~240-250 (Predicted)~230-240 (Predicted)
Density (g/mL at 25°C) ~1.6 (Predicted)~1.65 (Predicted)~1.4 (Predicted)~1.55 (Predicted)~1.6 (Predicted)

Analysis of Trends:

  • Lipophilicity (XLogP3): Replacing the -CHF₂ group with the more heavily fluorinated -CF₃ group (Cmpd 2 ) increases lipophilicity.[2] Similarly, extending the alkoxy chain from methoxy to ethoxy (Cmpd 4 ) also enhances lipophilicity. Conversely, substituting bromine with chlorine (Cmpd 3 ) slightly reduces it. This is a critical parameter for drug design, influencing membrane permeability and protein binding.

  • Molecular Weight: The trends in molecular weight follow the atomic masses of the substituents (Br > Cl; -CF₃ > -CHF₂; -OEt > -OMe). This can affect diffusion rates and formulation properties.

  • Electronic Effects: The difluoromethyl group is strongly electron-withdrawing, a property that is even more pronounced in the trifluoromethyl group of Compound 2 . This has profound implications for the reactivity of the aromatic ring, which we will explore next.

Reactivity and Synthetic Utility: A Mechanistic Perspective

The primary synthetic value of these compounds lies in the reactivity of the C-X (Carbon-Halogen) bond in metal-catalyzed cross-coupling reactions. The choice of analog can be a strategic decision to modulate this reactivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds. The reactivity of the aryl halide is a critical parameter for reaction efficiency.

General Reactivity Trend: Aryl-I > Aryl-Br > Aryl-Cl

This trend dictates that Compound 1 (Aryl-Br) will generally be more reactive than its chloro-analog 3 (Aryl-Cl) under typical Suzuki conditions. This is a key consideration in experimental design; reactions with Compound 3 may require more active catalysts, higher temperatures, or longer reaction times. The choice between a bromo or chloro derivative is often a balance between reactivity and the cost or availability of the starting material.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving these scaffolds.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Workup & Product ArylHalide Aryl Halide (e.g., Cmpd 1 or 3) Solvent Solvent (e.g., Toluene/H₂O, Dioxane) ArylHalide->Solvent BoronicAcid Boronic Acid / Ester (R-B(OR)₂) BoronicAcid->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Solvent Base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) Base->Solvent Heat Inert Atmosphere (N₂/Ar) Heat (80-110 °C) Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product (Aryl-R) Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Influence of Fluorine on Reactivity

The strong electron-withdrawing nature of the -CHF₂ and -CF₃ groups has a dual effect:

  • Activation of the C-Br Bond: These groups increase the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to oxidative addition to the Palladium(0) catalyst. Consequently, Compound 2 (-CF₃) may exhibit slightly enhanced reactivity in some cross-coupling reactions compared to Compound 1 (-CHF₂).

  • Ring Deactivation: The overall electron density of the aromatic ring is reduced. This makes the ring less prone to electrophilic aromatic substitution but potentially more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group and strong nucleophile be employed.

The interplay between these electronic factors is crucial for predicting reaction outcomes and designing multi-step syntheses.

Electronic_Effects A Substituent (X = F, Cl, Br) Ring Aromatic Ring A->Ring -I, +M (Halogen) B Fluorinated Group (Y = CHF₂, CF₃) B->Ring -I (Strong) (Electron Withdrawing) C Methoxy Group (Z = OCH₃) C->Ring -I, +M (Strong) (Electron Donating)

Sources

Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Purity Assessment of Synthesized 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

In the landscape of modern drug discovery and development, the molecular precision of pharmaceutical intermediates is not merely a quality metric; it is a fundamental prerequisite for safety and efficacy.[1][2] The subject of this guide, this compound, is a fluorinated aromatic compound representative of a class of building blocks vital for creating novel therapeutic agents. The presence of a difluoromethyl group can significantly modulate a molecule's metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry.

However, the synthetic pathways leading to such complex molecules are often fraught with the potential for side reactions, yielding a spectrum of impurities.[3] These can include structural isomers, unreacted starting materials, or by-products that may be difficult to separate and could introduce unforeseen toxicity or alter the pharmacological profile of the final Active Pharmaceutical Ingredient (API).[1][4] Therefore, a robust, multi-faceted analytical strategy is imperative to ensure the purity and confirm the identity of each synthesized batch.

This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights into creating a self-validating system for quality control.

Anticipating the Challenge: Potential Synthetic Impurities

A comprehensive purity assessment begins with understanding the potential impurities that may arise during synthesis. A common synthetic route involves the electrophilic bromination of 1-(difluoromethyl)-2-methoxybenzene.

Given the directing effects of the substituents—the methoxy group (-OCH₃) is strongly ortho, para-directing, while the difluoromethyl group (-CHF₂) is deactivating and meta-directing—the following impurities are plausible:

  • Isomeric By-products: Bromination at other positions on the aromatic ring.

  • Unreacted Starting Materials: Residual 1-(difluoromethyl)-2-methoxybenzene.

  • Over-brominated Products: Di- or tri-brominated species.

  • Process-Related Impurities: Residual solvents or reagents from the synthesis and work-up stages.[2]

Our analytical approach must be capable of separating and identifying these closely related compounds with high sensitivity and specificity.

Orthogonal Analytical Approaches: A Comparative Framework

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same attribute using different physical principles. For this compound, the gold-standard combination includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Comprehensive Purity Assessment

The following workflow illustrates how these techniques are integrated for a thorough evaluation of a new batch of synthesized product.

Purity Assessment Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Impurity Identification & Structural Confirmation cluster_2 Phase 3: Final Certification Batch Synthesized Batch Received HPLC HPLC-UV Analysis (Primary Purity Assay) Batch->HPLC Decision1 Purity > 99.5%? No major unknown peaks? HPLC->Decision1 GCMS GC-MS Analysis (Volatile Impurities & Isomers) Decision1->GCMS No NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Identity & Confirmation) Decision1->NMR No Report Compile Data & Correlate Results Decision1->Report Yes GCMS->NMR NMR->Report CoA Issue Certificate of Analysis (Purity, Identity, Impurity Profile) Report->CoA

Caption: Integrated workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC)

Principle & Application: HPLC is the workhorse for purity determination in the pharmaceutical industry.[1][5] For a moderately polar compound like this compound, a reverse-phase (RP-HPLC) method provides excellent separation of the main component from most synthesis-related impurities. Purity is typically reported as an area percentage from the UV detector's output.

Expertise-Driven Method Development:

  • Column Choice: A C18 column is the standard starting point for RP-HPLC. Its nonpolar stationary phase effectively retains the analyte and related aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is optimal. ACN is a common organic modifier that provides good peak shape for aromatic compounds. Starting with a higher water percentage allows for the elution of polar impurities, while ramping up the ACN concentration elutes the main compound and more nonpolar impurities.

  • Detection: The benzene ring in the molecule contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a standard choice for aromatic compounds and generally provides a good response.[6]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[6]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Reagents and Solvents:

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Reference Standard: this compound (>99.5% purity)

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: Return to 60% B (equilibration)

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized sample.

    • Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is calculated based on the relative peak areas in the chromatogram. The main peak should be sharp and symmetrical. Any other peaks represent impurities. The retention time of the main peak should match that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Application: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7][8] It is particularly adept at separating isomers that may co-elute in HPLC. The mass spectrometer provides definitive identification by furnishing the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.

Expertise-Driven Method Development:

  • Causality: The bromine atom provides a highly characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9] Therefore, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units. This is a powerful diagnostic tool for confirming the identity of the analyte and any bromine-containing impurities.

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms or HP-5ms), is ideal. This stationary phase provides good selectivity for separating aromatic isomers.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents and Solvents:

    • Dichloromethane or Ethyl Acetate (GC Grade)

  • Chromatographic and Spectrometric Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: 40 - 450 m/z

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in ethyl acetate.

Data Interpretation: The GC chromatogram separates the components. The mass spectrum for each peak is then analyzed. The main peak should have a molecular ion (M+) corresponding to the molecular weight of the target compound (C₈H₇BrF₂O ≈ 236 g/mol ), exhibiting the characteristic 1:1 M+/M+2 bromine isotopic pattern. The fragmentation pattern can be compared to libraries (e.g., NIST) or predicted fragmentation pathways to confirm the structure. Isomeric impurities will have the same molecular ion but different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR provides unambiguous structural confirmation. While HPLC and GC quantify purity, NMR confirms that the main component is indeed the correct molecule. Furthermore, the presence of the difluoromethyl group makes ¹⁹F NMR an exceptionally powerful and specific tool.[10][11]

Expertise-Driven Method Development:

  • ¹H NMR: Provides information on the number and environment of protons. Key signals will be the aromatic protons, the methoxy singlet, and the characteristic triplet for the -CHF₂ proton (due to coupling with the two fluorine atoms).

  • ¹³C NMR: Shows all unique carbon atoms in the molecule.

  • ¹⁹F NMR: This is a critical experiment. ¹⁹F NMR is highly sensitive, has a wide chemical shift range that minimizes signal overlap, and directly probes the fluorine environment.[11][12] The presence of a single, clean signal in the expected region for a -CHF₂ group is strong evidence of purity with respect to other fluorinated species. Quantitative ¹⁹F NMR (qNMR), using a fluorinated internal standard, can provide a highly accurate purity value.[13]

Detailed Experimental Protocol: NMR
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Reagents and Solvents:

    • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

    • Internal Standard for quantitation (optional): e.g., 3,5-Bis(trifluoromethyl)benzoic acid for ¹⁹F qNMR.

  • Data Acquisition:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent.

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

Data Interpretation: The spectra should be consistent with the structure of this compound. Impurity peaks will be visible, often at a much lower intensity. The ¹⁹F NMR spectrum is particularly useful; any additional signals indicate the presence of fluorine-containing impurities.

Method Comparison and Selection Logic

The choice of method depends on the analytical goal. The following decision tree guides the selection process for different scenarios.

Method Selection Logic Start What is the Analytical Goal? Goal1 Routine QC / Purity Check Start->Goal1 Goal2 Identify Unknown Impurity Start->Goal2 Goal3 Absolute Structure Confirmation (First Batch / Reference Standard) Start->Goal3 Method1 Use Validated HPLC Method Goal1->Method1 Method2 1. Isolate with Prep-HPLC/GC 2. Analyze with GC-MS & NMR Goal2->Method2 Method3 Full NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) Goal3->Method3 Result1 Result1 Method1->Result1 Result: Purity (%) Result2 Result2 Method2->Result2 Result: Impurity Structure Result3 Result3 Method3->Result3 Result: Confirmed Structure

Caption: Decision tree for analytical method selection.

Comparative Summary
Parameter HPLC-UV GC-MS NMR Spectroscopy (¹H, ¹⁹F)
Primary Use Quantitative PurityImpurity ID, Isomer SeparationStructural Confirmation, Identity
Sensitivity High (ppm level)Very High (ppb level)Moderate (requires >0.1%)
Specificity Moderate (based on Rt)High (based on Rt & MS)Very High (unambiguous structure)
Quantitation Excellent (Area %)Good (with standards)Excellent (qNMR with standard)
Key Advantage Robust, precise, routine QCDefinitive ID of volatilesAbsolute structural proof, ¹⁹F specificity
Limitation Non-chromophoric impurities invisibleNot for non-volatile compoundsLower sensitivity for trace impurities

Conclusion

Assessing the purity of this compound is a multi-step, multi-technique process that forms the bedrock of quality assurance in drug development. A purely chromatographic approach is insufficient, as it only provides a purity value without confirming the identity of the main peak. Conversely, relying solely on spectroscopy may miss trace-level impurities.

The synergistic use of HPLC for robust quantification, GC-MS for the sensitive detection and identification of volatile impurities and isomers, and multi-nuclear NMR for unambiguous structural confirmation provides a self-validating, scientifically sound, and trustworthy assessment. This orthogonal approach ensures that each batch of this critical intermediate meets the exacting standards required for the synthesis of safe and effective pharmaceuticals.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. 5

  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity. Arborpharmchem. 1

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. 4

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732.

  • Intertek. Pharmaceutical Impurity Testing and Identification. Intertek. 2

  • University of Ottawa. 19Fluorine NMR. uOttawa NMR Facility. 10

  • Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297.

  • NIST. Benzene, 1-bromo-4-methoxy-. NIST WebBook. 14

  • Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich.

  • PubChem. 2-Bromoanisole. National Center for Biotechnology Information. 15

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. 7

  • Sigma-Aldrich. (2017). Certified Reference Materials for 19F Quantitative NMR. Sigma-Aldrich. 13

  • Yu, J., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25–49.

  • Eiceman, G. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1646–1654.

  • SIELC Technologies. Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column. SIELC. 16

  • BenchChem. (2025). Application Note: HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem. 6

  • BOC Sciences. Analytical Services for Purity Determination. BOC Sciences.

  • BLDpharm. This compound. BLDpharm.

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC. 18

  • BenchChem. (2025). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem. 9

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A Comparative Guide to the Applications of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The difluoromethyl group (-CHF₂) has emerged as a valuable bioisostere for hydroxyl, thiol, and amine functionalities.[1] This guide provides an in-depth analysis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene , a versatile building block that leverages the unique properties of the difluoromethyl group in concert with the synthetic flexibility of an aryl bromide. We will explore its applications in key cross-coupling reactions, compare its reactivity profile with relevant alternatives, and provide actionable experimental protocols for its use.

The Strategic Advantage of the Difluoromethyl Moiety

The difluoromethyl group imparts a unique combination of lipophilicity and hydrogen bond donating capability to a molecule.[1] This duality allows it to mimic the hydrogen bonding potential of groups like alcohols and thiols while often improving cell membrane permeability and metabolic stability.[2] The introduction of the -CHF₂ group into bioactive molecules is a proven strategy for optimizing drug candidates.[2] this compound serves as a key intermediate for introducing this valuable moiety into a diverse range of molecular architectures.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3][4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[6] The reactivity of an aryl bromide in this reaction is influenced by the electronic nature of its substituents.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Comparative Analysis:

While specific, direct comparative studies are limited, we can infer the reactivity of this compound relative to other common building blocks based on established principles.

SubstrateKey SubstituentsExpected Reactivity in Suzuki CouplingRationale
This compound -CHF₂ (electron-withdrawing), -OCH₃ (electron-donating)Moderate to HighThe electron-donating methoxy group can enhance the rate of oxidative addition, a key step in the catalytic cycle. The electron-withdrawing difluoromethyl group may have a counteracting effect, but the overall reactivity is expected to be favorable for coupling.
4-Bromoanisole-OCH₃ (electron-donating)HighThe strong electron-donating nature of the methoxy group generally leads to high reactivity in Suzuki couplings.[2]
4-Bromobenzotrifluoride-CF₃ (strongly electron-withdrawing)ModerateThe strong electron-withdrawing nature of the trifluoromethyl group can decrease the electron density of the aromatic ring, potentially slowing the oxidative addition step compared to electron-rich systems.
4-Bromotoluene-CH₃ (electron-donating)HighSimilar to 4-bromoanisole, the electron-donating methyl group promotes reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equivalents), Toluene/Ethanol/Water (4:1:1 mixture).

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the toluene/ethanol/water solvent mixture (10 mL) via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, another critical functional group in medicinal chemistry.[3][4] The efficiency of this reaction is highly dependent on the choice of ligand and base.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Comparative Performance and Considerations:

The electron-rich nature of the aromatic ring in this compound, due to the methoxy group, can make it a challenging substrate for Buchwald-Hartwig amination. The use of sterically hindered, electron-rich phosphine ligands is often crucial for achieving high yields.

SubstrateLigand Choice ConsiderationsBase Compatibility
This compound Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are recommended to promote reductive elimination.Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically effective.
4-BromoanisoleSimilar to the title compound, requires bulky ligands for efficient coupling.[7]NaOtBu is a common choice.
4-BromobenzotrifluorideLess sterically demanding ligands may be effective due to the electron-deficient nature of the ring.Standard strong bases are generally suitable.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, amine (1.2 equivalents), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equivalents), anhydrous toluene.

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

    • Add this compound (1.0 mmol) and a magnetic stir bar.

    • Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) under an inert atmosphere.

    • Heat the reaction mixture to 100-110 °C with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylalkynes, which are valuable intermediates in the synthesis of complex molecules and materials.[8]

General Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

  • Materials: this compound, terminal alkyne (1.2 equivalents), PdCl₂(PPh₃)₂ (1.5 mol%), CuI (3 mol%), triethylamine (Et₃N), anhydrous DMF.

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.03 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF (5 mL) and Et₃N (2.0 mmol) via syringe.

    • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

    • Heat the reaction to 80 °C and stir for 8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound is best illustrated by its potential as a key intermediate in the synthesis of complex, biologically active molecules. The ability to introduce the difluoromethyl-methoxyphenyl moiety into various scaffolds via the robust cross-coupling reactions described above allows for the rapid generation of novel analogues of known drugs or the development of entirely new chemical entities. The presence of both the methoxy and difluoromethyl groups can significantly influence the pharmacological profile of the final compound.

Conclusion

This compound is a valuable and versatile building block for medicinal and materials chemists. Its utility in cornerstone synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a reliable and efficient means of incorporating the advantageous difluoromethyl-methoxyphenyl scaffold into a wide array of molecular architectures. The comparative analysis of its reactivity suggests that while standard protocols for electron-rich aryl bromides are a good starting point, optimization of ligand and reaction conditions may be necessary to achieve optimal results. The provided experimental protocols serve as a practical guide for researchers looking to leverage the unique properties of this important synthetic intermediate.

References

(Please note that the following list is a compilation of relevant literature and may not contain direct citations for every statement in this guide, as specific experimental data for the title compound is not extensively published. The references provide a strong foundation for the principles and protocols discussed.)

Sources

A Comparative Mechanistic Guide to the Reactivity of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. Aryl halides, such as 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, serve as versatile building blocks, offering a reactive handle for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The presence of the difluoromethyl group is of particular interest in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

This guide provides an in-depth comparative analysis of the mechanistic aspects and expected reactivity of this compound in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the limited availability of direct comparative studies on this specific substrate, this guide will leverage data from structurally analogous compounds to provide a predictive framework for its performance. We will delve into the electronic and steric factors governing its reactivity, present detailed experimental protocols, and visualize the underlying catalytic cycles to empower researchers in designing efficient and effective synthetic strategies.

Understanding the Reactivity of this compound: A Mechanistic Perspective

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the electronic and steric environment of the carbon-bromine (C-Br) bond. The key mechanistic step influenced by these factors is the oxidative addition of the aryl bromide to the palladium(0) catalyst.

Electronic Effects:

  • Difluoromethyl Group (-CF₂H): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect decreases the electron density on the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1][2]

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the difluoromethyl group. However, its influence is likely to be less pronounced than the powerful inductive effect of the -CF₂H group.

Steric Effects:

  • Ortho-Methoxy Group: The methoxy group at the 2-position introduces steric hindrance around the C-Br bond. This can potentially hinder the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. The choice of a sterically less demanding phosphine ligand on the palladium catalyst can be crucial to mitigate this effect.[3]

Overall, the strong electron-withdrawing nature of the difluoromethyl group is expected to be the dominant factor, rendering this compound a relatively reactive aryl bromide in palladium-catalyzed cross-coupling reactions, despite the moderate steric hindrance from the ortho-methoxy group.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

To provide a quantitative basis for comparison, this section presents data from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of aryl bromides analogous to this compound. These examples will serve as valuable benchmarks for predicting the performance of the target substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[4] The reactivity of aryl bromides in this reaction is highly dependent on their electronic properties.

Comparative Yield Data for Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole Phenylboronic acidPd/Fe₃O₄/CharcoalK₂CO₃H₂O/EtOH801>99
4-Bromobenzonitrile Phenylboronic acidPd-bpydc-NdK₂CO₃H₂O/EtOH801>99
4-(Benzyloxy)-2-bromo-1-fluorobenzene Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100-95[5]

Data compiled from various sources to illustrate general trends. Conditions are representative and not from a single comparative study.[2][6][7]

Based on this data, it is anticipated that this compound will exhibit high reactivity in Suzuki-Miyaura coupling, likely achieving high yields under standard conditions, comparable to or even exceeding that of 4-bromoanisole due to the activating effect of the difluoromethyl group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[8] The efficiency of this reaction is also influenced by the electronic nature of the aryl halide.

Comparative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole MorpholinePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene80298
4-Bromobenzonitrile n-ButylaminePd₂(dba)₃ / XPhosNaOt-BuToluene1001695
Aryl Perfluorooctanesulfonate BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene904895[9]

Data compiled from various sources and representative protocols.

Given the electron-deficient nature of the aromatic ring, this compound is expected to be an excellent substrate for the Buchwald-Hartwig amination, likely affording high yields of the corresponding arylamines.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds.[10] Steric hindrance around the C-Br bond can be a significant factor in this reaction.

Comparative Data for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80495
1-Bromo-2,6-dimethylbenzene PhenylacetylenePd/PCy₃Cs₂CO₃Dioxane1002485[11]
Aryl Bromide (General) Terminal Alkyne(AllylPdCl)₂ / P(t-Bu)₃TBAFTHFRT2-2475-98[12]

Data compiled from various sources and representative protocols.

While the ortho-methoxy group in this compound may introduce some steric challenge, the use of bulky, electron-rich phosphine ligands should effectively facilitate the Sonogashira coupling, leading to good to excellent yields of the corresponding alkynylated products.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, adapted from established protocols for analogous substrates. These should serve as a robust starting point for the functionalization of this compound.

Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Sonogashira Coupling

This protocol describes the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • (AllylPdCl)₂ (2 mol%)

  • P(t-Bu)₃ (4 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1.5 eq.)

  • Anhydrous THF

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add (AllylPdCl)₂ and P(t-Bu)₃.

  • Add anhydrous THF and stir for 10 minutes at room temperature.

  • Add this compound, the terminal alkyne, and TBAF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Mechanistic Pathways

To further elucidate the underlying chemical transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Product (Ar-NR2) Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 HNR2 + Base HNR2->Amine_Coordination

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Product (Ar-C≡CR) Reductive_Elimination->Ar-C≡CR Ar-X Ar-X Ar-X->Oxidative_Addition Cu-X Cu-X Alkyne_Coordination Alkyne Coordination & Deprotonation Cu-X->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation H-C≡CR H-C≡CR + Base H-C≡CR->Alkyne_Coordination

Catalytic cycles for the Sonogashira cross-coupling reaction.

Conclusion

This compound is a valuable and reactive building block for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the difluoromethyl group enhances the reactivity of the C-Br bond towards oxidative addition, a key step in these catalytic cycles. While the ortho-methoxy group introduces some steric hindrance, this can be effectively overcome by the judicious choice of bulky, electron-rich phosphine ligands. By understanding the mechanistic principles and leveraging the provided protocols and comparative data, researchers can confidently employ this versatile substrate in the synthesis of complex molecules for applications in drug discovery and materials science.

References

  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL not available)
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene - Benchchem. (URL not available)
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. (URL not available)
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temper
  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry | Request PDF - ResearchGate. (2025, August 6). [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024, February 16). [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction | Journal of the American Chemical Society. (2017, March 7). [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (2025, August 10). [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC - NIH. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25). [Link]

  • Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC - NIH. [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. [Link]

  • Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... - ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • The Suzuki Reaction. (2014, February 6). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). … - ResearchGate. [Link]

  • Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes | Journal of the American Chemical Society. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. [Link]

  • A Comparative Guide to the Reaction Yields of 4-Bromophenylacetonitrile in Key Synthetic Transform
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (2024, February 12). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an essential guide for the safe handling and disposal of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene. As a halogenated aromatic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not consistently available in public databases. Therefore, this guidance is predicated on the established principles of handling halogenated organic compounds and data from structurally analogous chemicals.[1] It is imperative that you always consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and comply with all local, state, and federal regulations.[2][3]

Hazard Characterization and Assessment

This compound belongs to the class of halogenated aromatic hydrocarbons.[4] Compounds in this category are treated as hazardous due to potential toxicity, environmental persistence, and the complications they introduce into waste treatment processes.[5][6] The presence of bromine and a difluoromethyl group necessitates a cautious approach.

Based on data from similar chemical structures, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral)

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

The following table summarizes the Globally Harmonized System (GHS) classifications for structurally related compounds, forming a reliable basis for risk assessment.

Hazard ClassificationGHS Hazard StatementRepresentative CompoundsSource(s)
Acute Toxicity, OralH302: Harmful if swallowed4-Bromo-1-fluoro-2-methoxybenzene, 4-Bromoanisole[7][8]
Skin IrritationH315: Causes skin irritation4-Bromo-1-fluoro-2-methoxybenzene, 4-bromo-2-nitroanisole[7][9]
Serious Eye IrritationH319: Causes serious eye irritation4-Bromo-1-fluoro-2-methoxybenzene, 4-bromo-2-nitroanisole[7][9]
Specific Target Organ ToxicityH335: May cause respiratory irritation4-Bromo-1-fluoro-2-methoxybenzene, 4-bromo-2-nitroanisole[7][9]

Given this profile, all waste containing this compound, including neat compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.[10]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all necessary safety measures are in place. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe laboratory environment, which includes the provision and use of appropriate PPE.[11][12]

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[13]

  • Body Protection: A standard laboratory coat, fully fastened, must be worn.

  • Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[11]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical step in managing chemical waste. Mixing halogenated organic compounds with non-halogenated solvents complicates disposal, preventing methods like solvent recycling and significantly increasing costs and environmental impact.[14]

Protocol for Waste Collection:

  • Select the Correct Waste Container:

    • Obtain a dedicated, leak-proof container designated specifically for "Halogenated Organic Waste." [1]

    • The container must be chemically compatible with the waste. Often, the original manufacturer's bottle or a similar glass or polyethylene container is suitable.[14] Do not use metal containers for any waste stream that could be corrosive.[14]

  • Properly Label the Container:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.[14][15]

    • Clearly write the full chemical name: "this compound" and list any other solvents or reagents present with their approximate percentages.[15] Do not use abbreviations.

    • Keep a running log of the contents on the label as waste is added.

  • Accumulate Waste Safely:

    • Add waste to the container in a chemical fume hood.

    • Keep the container securely capped at all times, except when actively adding waste.[3][14] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Do not overfill the container. A good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.

  • Store the Waste Container:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • Ensure the container is placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[15]

    • Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizers.[14]

  • Arrange for Disposal:

    • Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound, from generation to final handoff. This process reflects the "cradle-to-grave" responsibility that hazardous waste generators have under the Resource Conservation and Recovery Act (RCRA).[16]

G Disposal Workflow for this compound Waste cluster_generation Step 1: Generation & Collection cluster_accumulation Step 2: Accumulation cluster_storage Step 3: Storage & Pickup start Waste is Generated (e.g., reaction mixture, contaminated wipes) container_select Select a compatible container for 'Halogenated Organic Waste' start->container_select labeling Affix 'Hazardous Waste' label and list all chemical constituents container_select->labeling add_waste Add waste to container inside a chemical fume hood labeling->add_waste seal_container Keep container tightly sealed when not in use add_waste->seal_container seal_container->add_waste Repeat as needed storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment seal_container->storage Container is full pickup Request waste pickup from EHS department storage->pickup disposal EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->disposal

Caption: A flowchart illustrating the key stages of hazardous waste management for this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

    • Collect the contaminated absorbent and any broken glassware into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For Large Spills or Exposures:

    • Evacuate the immediate area.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17]

    • Contact your institution's EHS and emergency response teams immediately.

Regulatory Framework

The procedures outlined in this guide are based on regulations established by primary governing bodies to ensure workplace safety and environmental protection.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (the "cradle-to-grave" system).[16] As the generator, you are legally responsible for ensuring the waste is properly managed.[16]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals.

By following these guidelines, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance.

References

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  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene.
  • U.S. Environmental Protection Agency (EPA). (1983, December).
  • Massachusetts Institute of Technology.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Special Pet Topics.
  • MilliporeSigma. (2025, April 28).
  • Fluorochem. (2024, December 19). Safety Data Sheet for 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene.
  • Thermo Fisher Scientific. (2009, September 26).
  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • ChemSec.
  • Benchchem. Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.
  • ECHEMI.
  • Dartmouth College. Hazardous Waste Disposal Guide.

Sources

Personal protective equipment for handling 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

A Proactive Stance on Laboratory Safety

As researchers and scientists, our primary commitment is to rigorous, reproducible science. This commitment is fundamentally intertwined with an unwavering dedication to safety. The compound this compound (CAS No. 1254034-35-9) is a valuable building block in modern drug discovery, but its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols.

This guide moves beyond a simple checklist. It serves as an in-depth operational plan, grounded in the principles of risk assessment and the hierarchy of controls. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this document synthesizes data from structurally analogous brominated and fluorinated aromatic ethers to establish a reliable safety framework.[1] Our goal is to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety in your laboratory.

Hazard Profile: An Evidence-Based Assessment

Based on GHS classifications for closely related compounds, we must assume this compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation by defatting the skin.[2][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation. Splashes can result in significant, potentially lasting, damage.[2][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or mist.[2][4]

These hazards dictate a stringent, multi-layered approach to protection, starting with engineering controls as the first and most critical line of defense.

The Hierarchy of Controls: A Foundational Strategy

PPE is the final, personal barrier between you and a potential hazard. Its effectiveness depends entirely on the preceding layers of safety controls.

Engineering Controls: Your Primary Defense

Engineering controls are designed to isolate you from the chemical hazard. Their use is non-negotiable.

  • Chemical Fume Hood: All handling of this compound, from weighing solids to conducting reactions and work-ups, must be performed inside a certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located near the workstation.[7][8]

Administrative Controls: Safe Work Practices

These are the procedures and policies that minimize exposure risk.

  • Designated Area: Clearly demarcate the area where this chemical is handled to prevent cross-contamination.

  • Waste Management: Halogenated organic waste is environmentally persistent and requires specific disposal protocols. All materials contaminated with this compound must be segregated into a clearly labeled, sealed container for "Halogenated Organic Waste".[1] Consult your institution's Environmental Health & Safety (EHS) department for collection and disposal procedures.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[9] Do not eat, drink, or smoke in the laboratory.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all operations involving this compound. The selection is based on a risk assessment of the tasks you will be performing.

Eye and Face Protection

The risk of a chemical splash to the eyes is significant and can cause serious damage.

  • Chemical Splash Goggles: These are the minimum required eye protection.[10][11] They must be fully sealed around the eyes to protect from splashes from any direction. Standard safety glasses are insufficient as they do not protect from splashes.[11]

  • Face Shield: When handling larger volumes (>100 mL) or performing tasks with a higher splash potential (e.g., quenching a reaction, pressure filtration), a full-face shield must be worn in addition to chemical splash goggles.[10][11] The goggles protect from splashes, while the shield protects the rest of the face.

Skin and Body Protection

This chemical is a known skin irritant. Preventing dermal contact is crucial.

  • Gloves: Use chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[1][10]

    • Glove Integrity: Always inspect gloves for tears or pinholes before use.

    • Removal Technique: Remove gloves without touching the outside surface to avoid contaminating your skin.[5]

    • Double Gloving: For extended operations or when handling concentrated solutions, wearing a second pair of nitrile gloves is recommended for added protection.[10]

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is mandatory to protect your skin and clothing.

  • Additional Protection: For large-scale work, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[6] Long pants and closed-toe shoes are required at all times in the laboratory.[10]

Respiratory Protection

Primary respiratory protection is achieved through the mandatory use of a chemical fume hood. Respirators are reserved for non-routine situations.

  • Standard Operations: No respiratory protection is needed when all work is conducted within a properly functioning chemical fume hood.[5]

  • Emergency Use (e.g., Large Spill): In the event of a large spill outside of a fume hood, or if engineering controls fail, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required for all personnel involved in the cleanup.[7][12]

PPE Protocols for Specific Operational Scenarios

This table provides a clear, step-by-step guide to PPE selection based on the specific laboratory task.

Laboratory Task Risk Assessment Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solution Prep Low volume, potential for dust/aerosol generation.Chemical Splash GogglesSingle pair of Nitrile GlovesLab CoatWork within a chemical fume hood or ventilated balance enclosure.
Running a Reaction Moderate volume, risk of splash during transfers.Chemical Splash GogglesDouble pair of Nitrile GlovesLab CoatMandatory use of a chemical fume hood.
Reaction Quench / Work-up High splash potential, handling of aqueous and organic phases.Chemical Splash Goggles & Face ShieldDouble pair of Nitrile GlovesLab Coat & Chemically Resistant ApronMandatory use of a chemical fume hood.
Small Spill Cleanup (<100mL) Controlled exposure, direct contact with contaminant.Chemical Splash GogglesHeavy-duty Butyl or Neoprene Gloves over Nitrile GlovesLab Coat & Chemically Resistant ApronMandatory use of a chemical fume hood.
Large Spill Cleanup (>100mL) Uncontrolled release, high inhalation and contact risk.Chemical Splash Goggles & Face ShieldHeavy-duty Butyl or Neoprene GlovesChemical-resistant Coveralls or SuitNIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges.

Decision Workflow for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of PPE. This self-validating workflow ensures that safety measures scale with the potential risk.

PPE_Decision_Workflow cluster_0 Operational Risk Assessment cluster_1 Required PPE Ensemble Start Start: Handling this compound FumeHood Is all work performed in a certified chemical fume hood? Start->FumeHood StopWork STOP WORK. Consult EHS. FumeHood->StopWork No Scale What is the scale of the operation? FumeHood->Scale Yes SmallScale Small Scale (<100 mL / 10g) Scale->SmallScale Small LargeScale Large Scale (>100 mL / 10g) Scale->LargeScale Large SplashRisk Is there a significant splash risk? (e.g., quenching, transfers) SmallScale->SplashRisk LargeScale->SplashRisk EnhancedPPE Enhanced PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat & Apron LargeScale->EnhancedPPE BasePPE Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves (Single) - Lab Coat SplashRisk->BasePPE No MaxPPE Maximum PPE: - Chemical Splash Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat & Apron SplashRisk->MaxPPE Yes EnhancedPPE->MaxPPE If Splash Risk is High

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4-Bromo-1-(difluoromethyl)-2-methoxybenzene
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4-Bromo-1-(difluoromethyl)-2-methoxybenzene

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